molecular formula C8H9NO3S B177050 4-Formyl-N-methylbenzenesulfonamide CAS No. 13092-93-8

4-Formyl-N-methylbenzenesulfonamide

Cat. No.: B177050
CAS No.: 13092-93-8
M. Wt: 199.23 g/mol
InChI Key: OPTKITMTUSAJRP-UHFFFAOYSA-N
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Description

4-Formyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formyl-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-N-methylbenzenesulfonamide
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InChI

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKITMTUSAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559002
Record name 4-Formyl-N-methylbenzene-1-sulfonamide
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Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13092-93-8
Record name 4-Formyl-N-methylbenzenesulfonamide
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Record name 4-Formyl-N-methylbenzene-1-sulfonamide
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Record name 4-Formyl-N-methylbenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Formyl-N-methylbenzenesulfonamide, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The document delineates two primary, robust synthetic routes, complete with detailed, step-by-step experimental protocols. Each pathway is critically analyzed, elucidating the underlying chemical principles and providing insights into experimental design and optimization. This guide is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable synthesis of this key building block.

Introduction: The Significance of 4-Formyl-N-methylbenzenesulfonamide

4-Formyl-N-methylbenzenesulfonamide is a valuable synthetic intermediate characterized by the presence of two key functional groups: an electrophilic aldehyde and a sulfonamide moiety. This unique combination allows for a diverse range of subsequent chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the formyl group serves as a versatile handle for the introduction of various molecular fragments through reactions such as reductive amination, Wittig reactions, and aldol condensations.

This guide will explore the most practical and scientifically sound methodologies for the preparation of 4-Formyl-N-methylbenzenesulfonamide, with a focus on providing detailed, actionable protocols and a thorough understanding of the chemical transformations involved.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be logically approached from two distinct retrosynthetic perspectives. The first strategy involves the initial formation of the N-methylsulfonamide, followed by the introduction of the formyl group via oxidation of a precursor methyl group. The second, more convergent approach, entails the formation of the sulfonamide bond from a precursor that already contains the aldehyde functionality. This guide will detail both pathways, offering a comparative analysis to aid in the selection of the most appropriate route based on starting material availability, scalability, and desired purity.

Pathway A: N-Methylation Followed by Oxidation

This linear synthetic route commences with the readily available p-toluenesulfonyl chloride. The key transformations involve the formation of the N-methylsulfonamide bond, followed by the selective oxidation of the benzylic methyl group to the corresponding aldehyde.

Step 1: Synthesis of N-methyl-p-toluenesulfonamide

The initial step involves the nucleophilic substitution of the chloride on p-toluenesulfonyl chloride by methylamine. This is a well-established and generally high-yielding reaction.

  • Reaction Setup: A solution of 4-methylbenzene-1-sulfonyl chloride (1.0 eq) is prepared in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Amine Addition: A solution of methylamine (2.0 M in THF, 2.0 eq) is added dropwise to the cooled solution of the sulfonyl chloride. A white precipitate of methylamine hydrochloride will form.[1]

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the white solid (methylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with a 15% aqueous solution of NaHCO₃ and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-methyl-p-toluenesulfonamide. The product can be further purified by recrystallization from a suitable solvent system if necessary.[1]

Parameter Value Reference
Starting Material 4-Methylbenzene-1-sulfonyl chloride[1]
Reagent Methylamine (2.0 M in THF)[1]
Solvent Dichloromethane[1]
Reaction Temperature 0 °C[1]
Reaction Time 2 hours[1]
Typical Yield >95%[1]
Step 2: Oxidation of N-methyl-p-toluenesulfonamide

The selective oxidation of the benzylic methyl group of N-methyl-p-toluenesulfonamide to a formyl group is the most challenging step in this pathway. Several oxidizing agents can be employed for this transformation, each with its own advantages and disadvantages. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or reaction with the sulfonamide moiety.

Potassium permanganate is a powerful oxidizing agent capable of converting alkylbenzenes to carboxylic acids.[2] However, under carefully controlled conditions, it is possible to achieve partial oxidation to the aldehyde.

  • Reaction Setup: N-methyl-p-toluenesulfonamide (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of pyridine and water.

  • Oxidant Addition: A solution of potassium permanganate (1.0-1.5 eq) in water is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the aldehyde product. The reaction should be quenched as soon as a significant amount of product is formed to minimize over-oxidation.

  • Work-up: The reaction is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate is discharged. The mixture is then filtered to remove manganese dioxide.

  • Isolation and Purification: The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Ceric ammonium nitrate is a one-electron oxidizing agent that is particularly effective for the oxidation of benzylic alcohols to aldehydes.[3] It can also be used for the oxidation of benzylic methyl groups, often providing a higher degree of selectivity compared to permanganate.

  • Reaction Setup: N-methyl-p-toluenesulfonamide (1.0 eq) is dissolved in a mixture of acetic acid and water.

  • Oxidant Addition: Ceric ammonium nitrate (2.0-2.5 eq) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane).

  • Isolation and Purification: The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols.[4][5] While less common for the direct oxidation of benzylic methyl groups, it can be effective, particularly for activated substrates.

  • Reaction Setup: N-methyl-p-toluenesulfonamide (1.0 eq) is dissolved in a non-polar solvent such as dichloromethane or chloroform.

  • Oxidant Addition: Activated manganese dioxide (5-10 eq) is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature or refluxed for an extended period (24-48 hours).

  • Work-up: The solid MnO₂ is removed by filtration through a pad of celite.

  • Isolation and Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.

Oxidizing Agent Advantages Disadvantages Key Considerations
Potassium Permanganate Inexpensive, powerful oxidant.Risk of over-oxidation to carboxylic acid.[2]Requires careful control of reaction conditions (temperature, stoichiometry).
Ceric Ammonium Nitrate Good selectivity for benzylic oxidation.[3]Stoichiometric amounts of cerium salts are required.Can be effective for substrates sensitive to stronger oxidants.
Manganese Dioxide Mild and selective.[4][5]Requires a large excess of reagent, longer reaction times.The activity of MnO₂ can be variable.

Pathway B: Convergent Synthesis from a Formyl-Substituted Precursor

This more direct route begins with an aromatic compound that already possesses the formyl group or a direct precursor. The key step is the formation of the N-methylsulfonamide.

Option 1: From 4-Formylbenzenesulfonyl Chloride

The most straightforward synthesis of 4-Formyl-N-methylbenzenesulfonamide involves the reaction of commercially available 4-formylbenzenesulfonyl chloride with methylamine.

  • Reaction Setup: A solution of 4-formylbenzenesulfonyl chloride (1.0 eq) is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled to 0 °C.

  • Amine Addition: A solution of methylamine (2.0 M in THF, 2.0 eq) is added dropwise to the cooled solution. Alternatively, an aqueous solution of methylamine can be used in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[6]

  • Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC.

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: The combined organic extracts are washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by saturated aqueous NaHCO₃ and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material 4-Formylbenzenesulfonyl chloride[6]
Reagent Methylamine[6]
Solvent Tetrahydrofuran or Dichloromethane[6]
Reaction Temperature 0 °C to room temperature[6]
Typical Yield High[6]
Option 2: From 4-(Chloromethyl)benzenesulfonyl Chloride via Sommelet Reaction

An alternative within this convergent strategy involves a two-step process starting from 4-(chloromethyl)benzenesulfonyl chloride. This route first establishes the N-methylsulfonamide and then converts the chloromethyl group to the aldehyde via the Sommelet reaction.

This step is analogous to the formation of N-methyl-p-toluenesulfonamide, involving the reaction of 4-(chloromethyl)benzenesulfonyl chloride with methylamine.

The protocol would be similar to the synthesis of N-methyl-p-toluenesulfonamide, substituting 4-(chloromethyl)benzenesulfonyl chloride as the starting material.

The Sommelet reaction converts a benzylic halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[7]

  • Quaternary Salt Formation: N-Methyl-4-(chloromethyl)benzenesulfonamide (1.0 eq) is reacted with hexamine (1.1 eq) in a suitable solvent like chloroform or ethanol to form the quaternary ammonium salt.

  • Hydrolysis: The resulting salt is then hydrolyzed by heating with water or aqueous acid to yield the desired aldehyde.[7]

  • Work-up and Isolation: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the proposed synthetic routes.

Synthesis_Pathway_A p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride N-Methyl-p-toluenesulfonamide N-Methyl-p-toluenesulfonamide p-Toluenesulfonyl_Chloride->N-Methyl-p-toluenesulfonamide Methylamine, Solvent 4-Formyl-N-methylbenzenesulfonamide 4-Formyl-N-methylbenzenesulfonamide N-Methyl-p-toluenesulfonamide->4-Formyl-N-methylbenzenesulfonamide Oxidizing Agent (KMnO4, CAN, or MnO2)

Caption: Synthetic Pathway A: N-Methylation followed by oxidation.

Synthesis_Pathway_B cluster_0 Option 1 cluster_1 Option 2 4-Formylbenzenesulfonyl_Chloride 4-Formylbenzenesulfonyl Chloride Product_1 4-Formyl-N-methylbenzenesulfonamide 4-Formylbenzenesulfonyl_Chloride->Product_1 Methylamine, Base 4-Chloromethylbenzenesulfonyl_Chloride 4-(Chloromethyl)benzenesulfonyl Chloride Intermediate N-Methyl-4-(chloromethyl)benzenesulfonamide 4-Chloromethylbenzenesulfonyl_Chloride->Intermediate Methylamine Product_2 4-Formyl-N-methylbenzenesulfonamide Intermediate->Product_2 Hexamine, H2O (Sommelet Reaction)

Sources

An In-depth Technical Guide to 4-Formyl-N-methylbenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, and potential applications of 4-Formyl-N-methylbenzenesulfonamide.

Introduction

4-Formyl-N-methylbenzenesulfonamide is a distinct organic compound characterized by the presence of a sulfonamide group, an aromatic ring, and a reactive aldehyde functional group. This unique combination of moieties makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, highlighting the potential of its derivatives in drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 4-Formyl-N-methylbenzenesulfonamide, detailed synthetic and characterization protocols, and a discussion of its relevance in scientific research.

Chemical Identity and Structure

A clear understanding of the chemical identity and structure of 4-Formyl-N-methylbenzenesulfonamide is fundamental for its application in research and synthesis.

Chemical Structure

The molecular structure of 4-Formyl-N-methylbenzenesulfonamide consists of a central benzene ring substituted with a formyl group (-CHO) at the para position (position 4) and an N-methylsulfonamide group (-SO₂NHCH₃).

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "S" [label="S"]; "O1" [label="O"]; "O2" [label="O"]; "N" [label="N"]; "C7" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "C8" [label="C"]; "H_formyl" [label="H"]; "O_formyl" [label="O"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "S"; "S" -- "O1" [style=double]; "S" -- "O2" [style=double]; "S" -- "N"; "N" -- "C7"; "C7" -- "H1"; "C7" -- "H2"; "C7" -- "H3"; "C4" -- "C8"; "C8" -- "H_formyl"; "C8" -- "O_formyl" [style=double]; }

Figure 1: Chemical structure of 4-Formyl-N-methylbenzenesulfonamide.
Chemical Identifiers

A consistent and accurate identification of this compound is crucial for database searches and procurement. The key identifiers are summarized in the table below.

IdentifierValueSource
CAS Number 13092-93-8
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
IUPAC Name 4-formyl-N-methylbenzenesulfonamide
InChI InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
SMILES CNS(=O)(=O)C1=CC=C(C=C1)C=O

Physical and Chemical Properties

While experimentally determined data for 4-Formyl-N-methylbenzenesulfonamide is not widely available in the literature, its properties can be predicted based on its structure and data from closely related compounds.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various experimental setups.

PropertyValue (Predicted/Inferred)Notes
Appearance Likely a white to off-white or beige solid.Based on related sulfonamide compounds.[3]
Melting Point Expected to be a solid with a distinct melting point, likely above 100 °C.N-(4-formylphenyl) 4-methylbenzene sulfonamide has a melting point of >300 °C (decomposed).[3]
Boiling Point High, with decomposition likely at atmospheric pressure.Typical for aromatic sulfonamides.
Solubility Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Limited solubility in water and nonpolar solvents.The polarity of the sulfonamide and aldehyde groups suggests this solubility profile.
Topological Polar Surface Area 71.6 ŲA computed value indicating the polar surface area, which influences membrane permeability.[4]
Chemical Properties and Reactivity

The chemical behavior of 4-Formyl-N-methylbenzenesulfonamide is dictated by its three main functional components: the aromatic ring, the sulfonamide group, and the aldehyde group.

  • Aldehyde Group: The formyl group is a site of rich chemical reactivity. It can undergo a variety of reactions, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to a primary alcohol.

    • Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

    • Condensation Reactions: Forms imines (Schiff bases) with primary amines, and can participate in reactions like the Wittig and aldol reactions.

  • Sulfonamide Group: The N-H proton of the sulfonamide can exhibit acidic properties and can be deprotonated with a suitable base. The sulfonamide group is generally stable to hydrolysis.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the sulfonyl and formyl groups will direct incoming electrophiles to the meta positions relative to these groups.

Synthesis and Characterization

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be approached through several synthetic routes, typically involving the formation of the sulfonamide bond and the introduction of the formyl group.

Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of 4-formylbenzenesulfonyl chloride with methylamine. This approach leverages commercially available starting materials.

digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

reactant1 [label="4-Formylbenzenesulfonyl chloride"]; reactant2 [label="Methylamine (CH3NH2)"]; product [label="4-Formyl-N-methylbenzenesulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="HCl"];

{rank=same; reactant1; reactant2;}

reactant1 -> product [label="Base (e.g., Pyridine or Triethylamine)"]; reactant2 -> product; product -> byproduct [style=invis]; }

Figure 2: A representative synthetic scheme for 4-Formyl-N-methylbenzenesulfonamide.

Conceptual Protocol for Synthesis:

  • Dissolution: Dissolve 4-formylbenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Amine Addition: Slowly add a solution of methylamine to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing formyl and sulfonyl groups will be more deshielded.

  • N-Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.5-3.5 ppm. The exact chemical shift and multiplicity will depend on the solvent and other conditions.

  • N-H Proton (-SO₂NH-): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary widely depending on concentration and solvent.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aldehyde Carbonyl Carbon (-CHO): A signal in the highly downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), corresponding to the four distinct types of aromatic carbons. The carbon attached to the formyl group and the carbon attached to the sulfonyl group will be the most downfield among the aromatic signals.

  • N-Methyl Carbon (-NHCH₃): A signal in the upfield region, typically around δ 25-35 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹. For a related compound, N-(4-formylphenyl) 4-methylbenzene sulfonamide, an N-H stretch was observed at 3309 cm⁻¹.[3]

  • C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is expected as a weaker band in the region of 2700-2900 cm⁻¹.[3]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. For a similar compound, this was observed at 1685 cm⁻¹.[3]

  • S=O Stretch (Sulfonamide): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[3]

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.[3]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.23 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group, the formyl group, and cleavage of the sulfonamide bond.

Applications in Research and Drug Development

While specific applications of 4-Formyl-N-methylbenzenesulfonamide are not extensively documented, its structural features suggest significant potential as a versatile building block in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The presence of a reactive aldehyde group makes this compound an excellent starting material for the synthesis of more complex molecules. It can be used to introduce the N-methylbenzenesulfonamide moiety into a larger molecular framework through reactions at the formyl group. This is particularly valuable in the construction of compound libraries for high-throughput screening.[5]

Scaffold in Medicinal Chemistry

The sulfonamide group is a key structural feature in a wide range of clinically used drugs, including antibiotics, diuretics, and hypoglycemic agents.[1][2] The combination of the sulfonamide and a reactive aldehyde "handle" in 4-Formyl-N-methylbenzenesulfonamide makes it an attractive scaffold for the development of novel therapeutic agents. The aldehyde can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.

digraph "Applications" { graph [layout=neato, overlap=false]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; center_node [label="4-Formyl-N-methyl-\nbenzenesulfonamide", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; app1 [label="Synthetic Intermediate", pos="-2,1.5!"]; app2 [label="Medicinal Chemistry Scaffold", pos="2,1.5!"]; app3 [label="Fragment-Based Drug Design", pos="-2,-1.5!"]; app4 [label="Probe Synthesis", pos="2,-1.5!"];

center_node -> app1 [color="#34A853"]; center_node -> app2 [color="#34A853"]; center_node -> app3 [color="#34A853"]; center_node -> app4 [color="#34A853"]; }

Figure 3: Potential applications of 4-Formyl-N-methylbenzenesulfonamide.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Formyl-N-methylbenzenesulfonamide is associated with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Formyl-N-methylbenzenesulfonamide is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a reactive aldehyde and a biologically relevant sulfonamide group, makes it a versatile tool for the construction of novel molecules. While detailed experimental data on its physical properties and spectroscopic characterization are not yet widely published, this guide provides a comprehensive overview based on its chemical structure and data from related compounds. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in drug discovery and other areas of chemical science.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

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  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
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  • ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of... Retrieved from [Link]

  • Soveinc. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Metacardis. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • Chen, Y., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry, 41(10), 3823-3837.

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The Enduring Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide moiety (-S(=O)₂-N<), a deceptively simple functional group, has been the cornerstone of medicinal chemistry for nearly a century. Since the revolutionary discovery of the antibacterial properties of Prontosil, sulfonamide derivatives have evolved into a vast and diverse class of therapeutic agents, transcending their original application to address a multitude of diseases.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of sulfonamide derivatives. We delve into the core mechanisms of action that underpin their therapeutic effects, from the classic inhibition of microbial folic acid synthesis to the nuanced modulation of critical human enzymes. This guide is structured to provide not only a thorough understanding of the causality behind their biological effects but also to equip researchers and drug development professionals with detailed, field-proven experimental protocols to assess these activities. By integrating mechanistic insights, structure-activity relationships, and practical methodologies, this document serves as a vital resource for harnessing the full potential of this remarkable chemical scaffold in modern drug discovery.

The Sulfonamide Core: A Legacy of Therapeutic Innovation

The journey of sulfonamides began in the 1930s with the discovery that the dye Prontosil was metabolized in vivo to the active antibacterial agent, sulfanilamide. This breakthrough ushered in the era of chemotherapy and provided the first effective systemic treatments for bacterial infections.[1] The fundamental structure of a sulfonamide consists of a sulfonyl group connected to an amine. The versatility of this scaffold lies in the ability to substitute various organic groups (R) on the sulfonyl group and the nitrogen atom, leading to a vast library of derivatives with distinct physicochemical and pharmacological properties.[3] This structural adaptability has allowed medicinal chemists to design sulfonamides that target a wide array of biological molecules, extending their utility far beyond their initial antibacterial role.[1][2]

Core Mechanisms of Action: The Molecular Basis of Sulfonamide Activity

The biological effects of sulfonamide derivatives are dictated by their ability to interact with specific molecular targets, primarily enzymes. Understanding these interactions is fundamental to both explaining their therapeutic efficacy and designing novel derivatives with enhanced potency and selectivity.

Inhibition of Dihydropteroate Synthase (DHPS): The Classic Antibacterial Mechanism

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] Bacteria must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, whereas humans obtain it from their diet.[4] Sulfonamides, being structural analogs of the natural substrate p-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby halting the production of dihydropteroic acid and, consequently, folic acid.[4] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibitor

Caption: Competitive inhibition of DHPS by sulfonamide derivatives.

Carbonic Anhydrase Inhibition: A Gateway to Diverse Therapeutic Applications

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule and blocking the enzyme's function.[5] CAs are involved in numerous physiological processes, and their inhibition by sulfonamides has led to treatments for a variety of conditions:

  • Glaucoma: Inhibition of CA isoforms in the eye reduces the production of aqueous humor, lowering intraocular pressure (e.g., dorzolamide, brinzolamide).[6]

  • Diuresis: Inhibition of CAs in the kidneys leads to increased excretion of bicarbonate, sodium, and water (e.g., acetazolamide).[7]

  • Epilepsy: Certain sulfonamides that cross the blood-brain barrier can modulate neuronal pH and have anticonvulsant effects (e.g., zonisamide).

  • Cancer: Tumor-associated CA isoforms (e.g., CA IX and XII) are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8][9][10] Selective inhibition of these isoforms is a promising anticancer strategy.[8][9][10]

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O coordinates Inhibited_Complex Inhibited Enzyme Complex Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->Zn displaces H₂O and binds CO2 CO₂ + H₂O HCO3 H⁺ + HCO₃⁻ CO2->HCO3 CA catalysis (blocked) cluster_CA cluster_CA

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Key Therapeutic Areas: A Broad Spectrum of Biological Activity

The structural versatility of the sulfonamide scaffold has enabled its application across a wide range of therapeutic areas.

Anticancer Agents

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with several compounds currently in clinical use or undergoing clinical trials.[8][9][10][11] Their antitumor activity stems from diverse mechanisms of action:[8][9][10][11]

  • Carbonic Anhydrase Inhibition: As previously mentioned, inhibition of tumor-associated CA IX and XII is a key strategy.[8][9][10]

  • Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[8][9][10][11]

  • Disruption of Microtubule Assembly: Certain derivatives interfere with tubulin polymerization, a process essential for mitosis, leading to apoptotic cell death.[8][9][11]

  • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or other signaling pathways involved in blood vessel formation, some sulfonamides can starve tumors of their nutrient supply.[8][9][11]

Anti-inflammatory Agents

A notable class of non-steroidal anti-inflammatory drugs (NSAIDs) is based on the sulfonamide scaffold. These compounds, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]

Other Therapeutic Applications

The pharmacological utility of sulfonamides extends to several other areas:

  • Diuretics: Loop diuretics (e.g., furosemide) and thiazide diuretics, many of which contain a sulfonamide moiety, are crucial in managing hypertension and edema.

  • Antidiabetic Agents: The sulfonylureas (e.g., glipizide) are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

  • Antiviral Agents: Some sulfonamides have shown activity against viral enzymes, such as HIV protease.

From Bench to Clinic: A Practical Guide for the Researcher

The successful development of a sulfonamide-based therapeutic agent requires a systematic approach, from initial synthesis to comprehensive biological and pharmacokinetic evaluation. This section provides detailed, self-validating protocols for key stages of this process.

Synthesis and Characterization of Sulfonamide Derivatives

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3]

Experimental Protocol: Synthesis of a Representative Sulfonamide (e.g., Sulfamethoxazole)

This protocol outlines the synthesis of sulfamethoxazole, a widely used antibacterial sulfonamide.

Principle: This is a two-step synthesis. First, 4-acetamidobenzenesulfonyl chloride is reacted with 3-amino-5-methylisoxazole to form the N-acetylated intermediate. The acetyl protecting group is then removed by hydrolysis to yield the final product, sulfamethoxazole.[12]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • 3-Amino-5-methylisoxazole

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) or acetic acid[12]

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Step-by-Step Procedure:

  • Sulfonamide Formation:

    • In a round-bottom flask, dissolve 3-amino-5-methylisoxazole in pyridine or DCM.

    • Cool the solution in an ice bath.

    • Slowly add 4-acetamidobenzenesulfonyl chloride portion-wise with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate:

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • If DCM was used, separate the organic layer, wash with dilute HCl, then water, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • If pyridine was used, the product may precipitate upon addition to water. Filter the solid, wash with water, and dry.

    • The crude N-acetylsulfamethoxazole can be recrystallized from a suitable solvent (e.g., ethanol/water).

  • Hydrolysis (Deacetylation):

    • Reflux the N-acetylated intermediate in an aqueous solution of NaOH (e.g., 10%) for 1-2 hours.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Final Product Isolation:

    • Cool the reaction mixture and carefully neutralize with HCl or acetic acid to precipitate the sulfamethoxazole.[12]

    • Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum.

    • The final product can be further purified by recrystallization.

Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • Spectroscopy:

    • FT-IR: Look for characteristic peaks for N-H, S=O, and aromatic C-H stretching.

    • ¹H and ¹³C NMR: Confirm the chemical structure and purity.

  • Mass Spectrometry: Determine the molecular weight.

Synthesis_Workflow Start Starting Materials (Sulfonyl Chloride + Amine) Reaction Reaction (Base, Solvent, Temp Control) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up & Isolation (Extraction/Filtration) Monitoring->Workup If complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure Sulfonamide Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of sulfonamides.

Experimental Protocols for Biological Evaluation

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of the results.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5][13][14][15][16][17][18] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.[5][13][14][15][16][17][18]

Materials:

  • Human cancer cell line(s) (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Test sulfonamide derivatives and a positive control drug (e.g., Doxorubicin)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13][17]

  • Compound Treatment: Prepare serial dilutions of the test sulfonamides and the positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a specified exposure time (e.g., 48 or 72 hours).[13][17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16][17][18]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13][16][17] Shake the plate gently for 15 minutes to ensure complete dissolution.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][16]

Self-Validating System (Controls):

  • Untreated Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This represents 100% cell viability.

  • Blank Control: Wells containing culture medium and MTT solution but no cells. This is used to subtract the background absorbance.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve (percentage viability vs. log concentration).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[19] CA can hydrolyze certain esters, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol, which can be measured spectrophotometrically.[6] The rate of color development is proportional to the CA activity. Inhibitors will reduce the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • Assay buffer (e.g., Tris-HCl or HEPES)[6]

  • 4-Nitrophenyl acetate (NPA) substrate solution

  • Test sulfonamide derivatives and a standard inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer to all wells.

  • Inhibitor Addition: Add serial dilutions of the test sulfonamides and the standard inhibitor to the appropriate wells.

  • Enzyme Addition: Add a fixed amount of the CA enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to all wells.

  • Data Acquisition: Immediately measure the increase in absorbance at 400-405 nm over time (kinetic mode) using a microplate reader.[19]

Self-Validating System (Controls):

  • No-Inhibitor Control (100% Activity): Enzyme and substrate without any inhibitor.

  • Blank Control: Substrate and buffer without the enzyme to account for non-enzymatic hydrolysis of NPA.

  • Positive Control: A known CA inhibitor (Acetazolamide) to validate the assay's sensitivity to inhibition.

Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC₅₀ value from a dose-response curve.

  • Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

ADMET and Pharmacokinetic Profiling

For a sulfonamide derivative to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties. Early in vitro screening is crucial to identify potential liabilities.[20][21][22][23]

Key In Vitro ADMET Assays:

  • Solubility: Determines the aqueous solubility of the compound, which is critical for absorption.

  • Permeability (e.g., PAMPA, Caco-2): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 cell monolayer assay models intestinal absorption, including both passive and active transport.[20][22]

  • Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance in the liver.[20][22][24] The rate of disappearance of the parent compound is measured over time.[20]

  • Plasma Stability: Assesses the stability of the compound in plasma to identify degradation by plasma enzymes.[22]

  • Cytochrome P450 (CYP) Inhibition: Evaluates the potential of the compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.[22]

  • Toxicity (e.g., Cytotoxicity, hERG assay): Initial cytotoxicity is often assessed using cell lines like HepG2 (liver cells).[14] The hERG assay is critical for assessing the risk of cardiac arrhythmia.[20]

A generalized workflow for preclinical pharmacokinetic studies involves administering the drug to an animal model, collecting blood samples over time, and analyzing the plasma drug concentration to determine key parameters like half-life, clearance, and volume of distribution.[25][26]

Structure-Activity Relationships (SAR) and Data Presentation

Systematic modification of the sulfonamide scaffold and subsequent biological testing allows for the elucidation of Structure-Activity Relationships (SAR). This process is fundamental to lead optimization, guiding the design of more potent and selective compounds.

General SAR for Antibacterial Sulfonamides:

  • The para-amino group is essential for activity.

  • The amino group must be unsubstituted or have a substituent that is cleaved in vivo to the free amine.

  • The benzene ring and the sulfonamide group are both crucial.

  • Substitution on the sulfonamide nitrogen (N¹) with heterocyclic rings generally enhances potency.

Data Presentation: Quantitative data from biological assays should be summarized in clearly structured tables to facilitate comparison and SAR analysis.

Table 1: In Vitro Anticancer Activity of Novel Sulfonamide Derivatives

CompoundTarget Cell LineIC₅₀ (µM)[27]
Derivative A MCF-7 (Breast)7.13 ± 0.13
Derivative A HeLa (Cervical)7.2 ± 1.12
Derivative A MDA-MB-231 (Breast)4.62 ± 0.13
Derivative B MCF-7 (Breast)15.5 ± 1.2
Doxorubicin MCF-7 (Breast)0.8 ± 0.05

Note: Data is illustrative. Values are presented as mean ± standard deviation.

Conclusion and Future Perspectives

The sulfonamide scaffold remains a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and enduring therapeutic relevance.[1][2][28] From their initial role as life-saving antibacterials to their current applications in oncology, inflammation, and beyond, sulfonamide derivatives continue to provide a fertile ground for drug discovery.[1][2][28] The future of sulfonamide research will likely focus on the design of highly selective inhibitors for specific enzyme isoforms, such as the tumor-associated carbonic anhydrases, and the development of novel derivatives to combat drug resistance in infectious diseases. The integration of computational drug design with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of sulfonamide-based therapeutics, further cementing the legacy of this privileged scaffold.

References

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An In-Depth Technical Guide to 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Formyl-N-methylbenzenesulfonamide, a key organic building block utilized in synthetic and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, synthesis strategies, spectroscopic characterization, and safety protocols. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential data to facilitate its application in the laboratory. We explore the compound's role as a versatile intermediate, grounded in the broader significance of the sulfonamide functional group in pharmacologically active agents.

Core Chemical Identity & Identifiers

4-Formyl-N-methylbenzenesulfonamide is a disubstituted aromatic compound featuring both a sulfonamide and an aldehyde functional group. These groups confer bifunctional reactivity, making it a valuable precursor in the synthesis of more complex molecular architectures. Its unique identifiers are crucial for unambiguous sourcing and regulatory compliance.

The primary identifiers and key chemical properties are summarized below.

Identifier TypeDataSource(s)
CAS Number 13092-93-8[1][2]
Molecular Formula C₈H₉NO₃S[1]
IUPAC Name 4-formyl-N-methylbenzenesulfonamide[1]
Molecular Weight 199.23 g/mol [1]
Canonical SMILES CNS(=O)(=O)C1=CC=C(C=C1)C=O[1]
InChIKey OPTKITMTUSAJRP-UHFFFAOYSA-N[1]
EC Number 801-779-7[1]
DSSTox Substance ID DTXSID40559002[1]
Synonyms 4-Formyl-N-methylbenzene-1-sulfonamide, Benzenesulfonamide, 4-formyl-N-methyl-[1]

Physicochemical & Computed Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various solvent systems and reaction conditions. While extensive experimental data for this specific molecule is not widely published, computed properties provide reliable estimates for experimental design.

PropertyValueNotes
Physical Form SolidBased on typical sulfonamides and supplier information.[2]
XLogP3 0.8A computed value indicating moderate lipophilicity.[1]
Hydrogen Bond Donors 0The sulfonamide nitrogen is alkylated.
Hydrogen Bond Acceptors 3(O=S=O, C=O)
Rotatable Bonds 2[2]
Storage Conditions Inert atmosphere, 2-8°CRecommended by suppliers for maintaining stability.

Synthesis and Mechanistic Considerations

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The core challenge lies in the selective functionalization of the benzene ring.

A common and logical approach involves two key transformations:

  • N-Methylation of a Sulfonamide Precursor: Reaction of a primary sulfonamide with a methylating agent.

  • Introduction of the Formyl Group: Formylation of the aromatic ring.

A plausible synthetic route begins with the readily available 4-cyanobenzenesulfonamide. The cyano group serves as a precursor to the aldehyde, and the primary sulfonamide is methylated.

G cluster_0 Pathway A: Late-Stage N-Methylation A 4-Cyanobenzenesulfonamide B 4-Formylbenzenesulfonamide A->B 1. Stephen Reduction or DIBAL-H 2. Aqueous Workup C 4-Formyl-N-methylbenzenesulfonamide B->C Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃)

Caption: Representative synthetic pathway to the target compound.
Representative Experimental Protocol: Synthesis via Reduction and N-Alkylation

This protocol is adapted from established procedures for the synthesis of aromatic aldehydes from nitriles and the N-alkylation of sulfonamides.[3][4] Causality: This two-step approach is often preferred because the reduction of a nitrile to an aldehyde can be sensitive, and protecting the sulfonamide nitrogen is typically unnecessary for this step. Subsequent N-methylation is a robust and high-yielding reaction.

Step 1: Reduction of 4-Cyanobenzenesulfonamide to 4-Formylbenzenesulfonamide

  • System Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend 4-cyanobenzenesulfonamide (1.0 eq) in anhydrous solvent (e.g., THF or pyridine).

  • Reduction: Cool the suspension to 0°C in an ice bath. Add a solution of a suitable reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) (1.5 eq), dropwise to maintain the temperature below 5°C. The nitrile is reduced to an intermediate imine-aluminum complex.

  • Reaction Monitoring: Stir the reaction at 0°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by an aqueous acid (e.g., 1M HCl). This hydrolyzes the imine complex to the desired aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-formylbenzenesulfonamide can be purified by recrystallization from an ethanol/water mixture.[3]

Step 2: N-Methylation of 4-Formylbenzenesulfonamide

  • System Setup: To a round-bottom flask, add the purified 4-formylbenzenesulfonamide (1.0 eq) and a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq), in a polar aprotic solvent like acetone or DMF.

  • Alkylation: Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq), dropwise to the stirring suspension.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-12 hours. The base deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the methylating agent in an Sₙ2 reaction.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts or DMF. Dry the organic layer, concentrate, and purify the final product, 4-Formyl-N-methylbenzenesulfonamide, by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

G cluster_0 Spectroscopic Verification Workflow A Synthesized Product (Crude) B Purification (Chromatography/Recrystallization) A->B C Purity & Identity Confirmation B->C D ¹H NMR C->D Analytical Techniques E ¹³C NMR C->E Analytical Techniques F Mass Spectrometry (MS) C->F Analytical Techniques G Infrared (IR) Spectroscopy C->G Analytical Techniques H Verified Compound (>95% Purity) D->H E->H F->H G->H

Caption: A typical workflow for compound characterization.
Expected Spectroscopic Features:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aldehyde Proton (-CHO): A singlet at high chemical shift, typically ~9.9-10.1 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (~7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be further downfield than those ortho to the sulfonamide group.

    • N-Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the NH proton, which is absent here) around ~2.7-3.0 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Aldehyde Carbonyl: A signal around ~190-192 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (~125-150 ppm).

    • N-Methyl Carbon: A signal in the aliphatic region, ~30-40 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups.

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

    • S=O Stretch (Sulfonamide): Two characteristic strong bands for asymmetric and symmetric stretching, typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.

    • [M+H]⁺: Expected at m/z 200.03.

    • [M+Na]⁺: Expected at m/z 222.02.

Applications in Research and Drug Development

4-Formyl-N-methylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its bifunctional nature allows for orthogonal chemical modifications. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the sulfonamide moiety remains stable.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The methylsulfone group, a related functionality, is prized in medicinal chemistry for its ability to improve solubility, reduce lipophilicity, and enhance metabolic stability. This compound provides a scaffold to introduce this important functionality into lead compounds during drug discovery campaigns.

Safety and Handling

As a laboratory chemical, 4-Formyl-N-methylbenzenesulfonamide must be handled with appropriate care, following standard safety protocols.

GHS Hazard Identification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions: [3]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Formyl-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Formyl-N-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the elucidation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Formyl-N-methylbenzenesulfonamide (C₈H₉NO₃S) is a bifunctional molecule incorporating both a reactive aldehyde and a sulfonamide moiety.[1] This unique combination makes it a valuable building block for the synthesis of a diverse range of compounds with potential biological activities. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics and diuretics.[2] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this process. This guide explains the expected spectroscopic data for 4-Formyl-N-methylbenzenesulfonamide and the rationale behind the interpretation, providing a self-validating framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of 4-Formyl-N-methylbenzenesulfonamide

G M [M]⁺ m/z = 199 M_minus_H [M-H]⁺ m/z = 198 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 170 M->M_minus_CHO - CHO• M_minus_SO2NHCH3 [M-SO₂NHCH₃]⁺ m/z = 120 M->M_minus_SO2NHCH3 - •SO₂NHCH₃ phenyl [C₆H₅]⁺ m/z = 77 M_minus_CHO->phenyl tropylium [C₇H₇]⁺ m/z = 92 M_minus_SO2NHCH3->tropylium

Sources

A Technical Guide to the Applications of 4-Formyl-N-methylbenzenesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic utility of 4-Formyl-N-methylbenzenesulfonamide, a versatile bifunctional building block in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the reactivity of its constituent functional groups—the aromatic aldehyde and the N-methylated sulfonamide—and showcases its application in the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction: A Molecule of Untapped Potential

4-Formyl-N-methylbenzenesulfonamide (CAS No. 13092-93-8) is a crystalline solid with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol .[1] Its structure uniquely combines an electrophilic aromatic aldehyde with a hydrogen-bond-donating N-methylsulfonamide group. This duality of function makes it an attractive starting material for the synthesis of a diverse array of organic compounds. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the sulfonamide moiety, a well-established pharmacophore, imparts favorable physicochemical properties and potential biological activity to the resulting molecules. This guide will delve into the practical applications of this reagent, providing both theoretical grounding and actionable synthetic protocols.

Synthesis of 4-Formyl-N-methylbenzenesulfonamide

The efficient synthesis of 4-Formyl-N-methylbenzenesulfonamide is a prerequisite for its widespread application. While several synthetic routes are conceivable, a common strategy involves the N-methylation of 4-formylbenzenesulfonamide or the formylation of N-methylbenzenesulfonamide.

A robust method for the preparation of the parent 4-formylbenzenesulfonamide involves the reduction of 4-cyanobenzenesulfonamide using Raney nickel in formic acid. This procedure can be adapted for the synthesis of the N-methylated analog.

Conceptual Synthetic Workflow:

G cluster_synthesis Synthesis of 4-Formyl-N-methylbenzenesulfonamide start 4-Chlorosulfonylbenzoyl chloride step1 React with Methylamine start->step1 step2 4-Chlorosulfonyl-N-methylbenzamide step1->step2 step3 Reduction of Sulfonyl Chloride step2->step3 step4 4-Formyl-N-methylbenzenesulfonamide step3->step4

Caption: A plausible synthetic route to 4-Formyl-N-methylbenzenesulfonamide.

Applications in the Synthesis of Bioactive Molecules

The true value of 4-Formyl-N-methylbenzenesulfonamide lies in its utility as a scaffold for the synthesis of complex molecules, particularly those with potential therapeutic applications. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for medicinal chemists.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. 4-Formyl-N-methylbenzenesulfonamide has been successfully employed as the aldehyde component in such reactions.

A notable example is its use in a Biginelli-like reaction for the synthesis of novel GluN2C-selective potentiators.[2][3] In this work, 4-Formyl-N-methylbenzenesulfonamide was reacted with a β-ketoester and an amine (tryptamine) to generate a complex pyrrolidinone derivative.

Synthesis of a GluN2C-Selective Potentiator:

A specific example from the literature is the synthesis of compound 93, a GluN2C-selective potentiator.[2][3]

Reaction Scheme:

4-Formyl-N-methylbenzenesulfonamide + Methyl acetopyruvate + Tryptamine → Compound 93

Experimental Protocol:

To a stirred solution of 4-formyl-N-methylbenzenesulfonamide (0.20 g, 1.0 mmol) in dioxane (1.0 M) was added tryptamine (0.16 g, 1.0 equiv) and pyridinium 4-methylbenzenesulfonate (10 mol %). Upon the formation of a slurry, methyl acetopyruvate (0.22 g, 1.0 equiv) was added. The resulting mixture was allowed to stir at room temperature for up to 12 hours. The resulting precipitate was collected via filtration and washed with Et₂O. The solid was then dissolved in an appropriate solvent and washed with saturated ammonium chloride and brine before being dried over MgSO₄, filtered, and concentrated in vacuo to yield the product as an orange-yellow solid (0.11 g, 21% yield).[2][3]

¹H NMR Data for Compound 93 (600 MHz, DMSO-d₆): δ 10.84 (s, 1H), 8.80 (s, 1H), 8.50 (d, J = 4.8 Hz, 1H), 8.02–7.98 (m, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 8.4 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 7.03 (t, J = 7.5 Hz, 1H), 3.55 (s, 3H), 3.00 (t, J = 7.2 Hz, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.40 (s, 3H).[2][3]

G cluster_mcr Multicomponent Reaction Workflow aldehyde 4-Formyl-N-methyl- benzenesulfonamide reaction One-Pot Reaction aldehyde->reaction ketoester β-Ketoester ketoester->reaction amine Amine amine->reaction product Complex Heterocycle (e.g., Pyrrolidinone) reaction->product

Caption: General workflow for a multicomponent reaction involving 4-Formyl-N-methylbenzenesulfonamide.

Schiff Base Formation: A Versatile Intermediate

The aldehyde functionality of 4-Formyl-N-methylbenzenesulfonamide readily undergoes condensation with primary amines to form Schiff bases (imines). These imines are valuable intermediates that can be further elaborated or utilized as ligands in catalysis. The formation of Schiff bases is a well-documented and high-yielding transformation.

General Reaction for Schiff Base Formation:

4-Formyl-N-methylbenzenesulfonamide + R-NH₂ → 4-((R-imino)methyl)-N-methylbenzenesulfonamide + H₂O

The resulting Schiff bases can be used in the synthesis of various heterocyclic compounds and as precursors to other functional groups through reduction or addition reactions.

Other Potential Transformations of the Aldehyde Group

The aldehyde group of 4-Formyl-N-methylbenzenesulfonamide is a hub for a variety of other important organic transformations, expanding its synthetic utility.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. 4-Formyl-N-methylbenzenesulfonamide can serve as the aldehyde component in this reaction, leading to the formation of α,β-unsaturated compounds bearing the N-methylbenzenesulfonamide moiety.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. 4-Formyl-N-methylbenzenesulfonamide can be converted to the corresponding styrene derivative through a Wittig reaction with a suitable phosphorus ylide. This reaction allows for the introduction of a vinyl group, which can be further functionalized.

Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to yield the corresponding secondary or tertiary amines. This reaction provides a direct route to a wide range of N-substituted derivatives.

Conclusion and Future Outlook

4-Formyl-N-methylbenzenesulfonamide is a readily accessible and highly versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. The successful incorporation of this molecule into multicomponent reactions for the synthesis of bioactive compounds highlights its potential for accelerating drug discovery efforts. Future research will likely focus on expanding the scope of its applications in the synthesis of novel heterocyclic systems and in the development of new materials with tailored properties.

References

  • Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Journal of Medicinal Chemistry. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. National Institutes of Health. (URL: [Link])

  • 9-methyl-9-arsafluorene - CAS 41137-18-2 - MCE. (URL: [Link])

  • 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S | CID 14327177 - PubChem. (URL: [Link])

Sources

The Formyl Group: A Locus of Reactivity in 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-N-methylbenzenesulfonamide (CAS No. 13092-93-8) is a bifunctional aromatic compound that has garnered interest as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive formyl group and an N-methylsulfonamide moiety, presents a unique chemical profile. The interplay between these two functional groups dictates the molecule's reactivity and its utility as a precursor for a diverse range of complex molecules, including potential therapeutic agents.[2][3] This technical guide provides a comprehensive analysis of the role of the formyl group in the reactivity of 4-Formyl-N-methylbenzenesulfonamide, offering insights into its electronic properties, characteristic reactions, and practical applications.

Molecular Structure and Electronic Profile

The reactivity of 4-Formyl-N-methylbenzenesulfonamide is fundamentally governed by the electronic properties of its constituent functional groups. Both the formyl (-CHO) and the N-methylsulfonamide (-SO₂NHCH₃) groups are electron-withdrawing.[4] This inductive and mesomeric withdrawal of electron density from the benzene ring has profound implications for the reactivity of both the aromatic core and the formyl group itself.

The N-methylsulfonamide group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution, although this is less common in the absence of a suitable leaving group on the ring.[4]

Crucially, the electron-withdrawing nature of the sulfonamide group, para to the formyl group, significantly influences the electrophilicity of the formyl carbon. By pulling electron density away from the aldehyde, the sulfonamide group makes the formyl carbon more susceptible to nucleophilic attack. This enhanced electrophilicity is a key determinant of the formyl group's role in chemical transformations.

Molecular Properties of 4-Formyl-N-methylbenzenesulfonamide [4]

PropertyValue
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
IUPAC Name 4-formyl-N-methylbenzenesulfonamide
SMILES CNS(=O)(=O)C1=CC=C(C=C1)C=O

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the N-methyl protons. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically around 9.8-10.1 ppm) due to the strong deshielding effect of the carbonyl group.[5] The aromatic protons will likely appear as two sets of doublets in the aromatic region (approximately 7.3-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. The N-methyl group will present as a singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the formyl group at a downfield position (around 190-200 ppm). The aromatic carbons will show signals in the range of 120-150 ppm, with the carbon attached to the formyl group and the carbon attached to the sulfonamide group being the most deshielded. The N-methyl carbon will appear as a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:

  • C=O stretch (aldehyde): A strong band around 1685-1700 cm⁻¹.[5]

  • S=O stretch (sulfonamide): Two strong bands, typically around 1334 cm⁻¹ (asymmetric) and 1153 cm⁻¹ (symmetric).[5]

  • N-H stretch (secondary sulfonamide, if present): A band around 3309 cm⁻¹.[5]

  • C-H stretch (aromatic and aldehyde): Bands above and below 3000 cm⁻¹, with the aldehydic C-H stretch often appearing as a weaker band around 2742 cm⁻¹.[5]

Key Reactions of the Formyl Group

The formyl group is the primary center of reactivity in 4-Formyl-N-methylbenzenesulfonamide, participating in a variety of transformations that are fundamental to its role as a synthetic intermediate.

Nucleophilic Addition and Reductive Amination

The electrophilic nature of the formyl carbon makes it highly susceptible to attack by nucleophiles. A particularly important reaction in drug discovery is reductive amination, which allows for the formation of C-N bonds and the introduction of diverse amine functionalities.[6] This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[7][8]

G cluster_0 Reductive Amination Workflow Start 4-Formyl-N-methylbenzenesulfonamide + Primary/Secondary Amine Imine_Formation Imine/Iminium Ion Formation (Acid or Base Catalysis) Start->Imine_Formation Reduction In-situ Reduction (e.g., NaBH₄, NaBH(OAc)₃) Imine_Formation->Reduction Product N-Substituted 4-(aminomethyl)-N-methylbenzenesulfonamide Reduction->Product G Aldehyde 4-Formyl-N-methylbenzenesulfonamide Reagents NaBH₄, MeOH or H₂, Pd/C Aldehyde->Reagents Alcohol 4-(Hydroxymethyl)-N-methylbenzenesulfonamide Reagents->Alcohol G cluster_0 Wittig Reaction Pathway Start 4-Formyl-N-methylbenzenesulfonamide + Phosphorus Ylide Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Intermediate Oxaphosphetane Intermediate Cycloaddition->Intermediate Elimination Cycloreversion Intermediate->Elimination Products Alkene + Triphenylphosphine oxide Elimination->Products

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-Formyl-N-methylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information herein is synthesized from established principles of chemical stability, regulatory guidelines, and field-proven insights to ensure the integrity and reliability of this important chemical intermediate.

Introduction to 4-Formyl-N-methylbenzenesulfonamide

4-Formyl-N-methylbenzenesulfonamide is a bifunctional organic molecule that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates an aromatic aldehyde and an N-methylated sulfonamide group, making it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1] The inherent reactivity of the aldehyde group, coupled with the relative stability of the sulfonamide moiety, dictates its handling, storage, and stability profile. Understanding these characteristics is paramount to its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Formyl-N-methylbenzenesulfonamide is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₉NO₃S[2]
Molecular Weight 199.23 g/mol [2]
IUPAC Name 4-formyl-N-methylbenzenesulfonamide[2]
CAS Number 13092-93-8[2]
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in many organic solventsGeneral Knowledge

Predicted Stability Profile and Potential Degradation Pathways

The stability of 4-Formyl-N-methylbenzenesulfonamide is primarily influenced by its two key functional groups: the aromatic aldehyde and the N-methylbenzenesulfonamide. The aldehyde group is the more reactive of the two and is susceptible to several degradation pathways. The sulfonamide group is generally considered stable under neutral conditions.[3]

Oxidative Degradation

The formyl (aldehyde) group is prone to oxidation, which is a primary degradation pathway for this molecule.[4] Atmospheric oxygen can facilitate the conversion of the aldehyde to the corresponding carboxylic acid, 4-(N-methylsulfamoyl)benzoic acid. This process can be accelerated by the presence of light, elevated temperatures, and trace metal impurities.

Photodegradation

Aromatic aldehydes are known to be sensitive to light, particularly in the UV spectrum.[5][6] Exposure to light can provide the energy needed to initiate radical reactions, leading to a variety of degradation products. This can include oxidation to the carboxylic acid, decarbonylation, or other complex photoreactions. Therefore, protection from light is a critical aspect of storage and handling.

Hydrolytic Degradation

The sulfonamide bond is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the S-N bond can occur, although this typically requires harsh conditions. The aldehyde group is generally stable to hydrolysis.

Thermal Degradation

The predicted degradation pathways are summarized in the diagram below:

G A 4-Formyl-N-methylbenzenesulfonamide B 4-(N-methylsulfamoyl)benzoic acid A->B Oxidation (O₂, light, heat) C Other Photodegradation Products A->C Photolysis (UV/Vis light) D Hydrolysis Products (under harsh conditions) A->D Hydrolysis (strong acid/base)

Caption: Predicted degradation pathways for 4-Formyl-N-methylbenzenesulfonamide.

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of 4-Formyl-N-methylbenzenesulfonamide:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: To mitigate oxidative degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for primary reference standards or material intended for long-term storage.

  • Light: The compound should be protected from light at all times. Use of amber vials or storage in a light-proof container is essential.

  • Container: Store in a tightly sealed container to prevent moisture ingress and exposure to air.

Framework for a Comprehensive Stability Study

To experimentally verify the stability of 4-Formyl-N-methylbenzenesulfonamide and establish a re-test period or shelf life, a formal stability study should be conducted. The design of such a study should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][9][10] These studies also help in developing and validating a stability-indicating analytical method.

The workflow for a forced degradation study is as follows:

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl) G Develop & Validate Stability-Indicating HPLC Method B Base Hydrolysis (e.g., 0.1M NaOH) C Oxidation (e.g., 3% H₂O₂) D Thermal Stress (e.g., 60°C) E Photolytic Stress (ICH Q1B guidelines) H Analyze Stressed Samples G->H I Characterize Degradants (e.g., LC-MS, NMR) H->I F 4-Formyl-N-methylbenzenesulfonamide (Solid & Solution) F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours), then neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 24 hours), then neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Formal Stability Study

A formal stability study involves storing the compound under defined long-term and accelerated conditions and testing it at specified intervals.

Storage Conditions (as per ICH Q1A(R2)):

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 0, 3, 6 months

Analytical Parameters to Monitor:

  • Appearance

  • Assay

  • Purity (including specific and total degradation products)

  • Moisture content

Conclusion

4-Formyl-N-methylbenzenesulfonamide is a valuable synthetic intermediate whose stability is primarily dictated by its aromatic aldehyde functionality. The principal degradation pathways are oxidation and photodegradation. To ensure its quality and integrity, it must be stored in a cool, dark environment, preferably under an inert atmosphere in a tightly sealed container. A comprehensive stability testing program, guided by ICH principles and including forced degradation studies, is essential for establishing a reliable re-test period and ensuring its suitability for use in research and development applications.

References

  • MDPI. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]

  • ResearchGate. (2022, August 23). Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Retrieved from [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

  • PubMed. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]

  • Western Michigan University ScholarWorks. (1970). "The Reaction of Substituted Benzenesulfonyl Azides with N,N-Diethylami" by Frederick Warren Stanley. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ACS Publications. (n.d.). Ortho metalation of N-substituted benzenesulfonamides by excess N-butyllithium. Condensation with carbonyl compounds. Cyclizations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2024, February 13). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Oxidative Degradation of a Sulfonamide-Containing 5,6-Dihydro-4-Hydroxy-2-Pyrone in Aqueous/Organic Cosolvent Mixtures. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • arXiv. (2025, May 27). Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. Retrieved from [Link]

Sources

Commercial suppliers and purity of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formyl-N-methylbenzenesulfonamide: Commercial Sourcing, Purity Assessment, and Purification

Introduction

4-Formyl-N-methylbenzenesulfonamide (CAS No. 13092-93-8) is a versatile bifunctional organic compound featuring both a reactive aldehyde group and a sulfonamide moiety.[1] This unique structural combination makes it a valuable intermediate and building block in medicinal chemistry and drug development.[2] The aldehyde can participate in a wide range of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.

For researchers and scientists, the reliability of experimental results hinges on the quality of the starting materials. The purity of 4-Formyl-N-methylbenzenesulfonamide directly impacts reaction yields, impurity profiles of subsequent products, and the accuracy of biological screening data. This guide provides a comprehensive technical overview for drug development professionals on sourcing this reagent, assessing its purity with validated analytical methods, and implementing effective purification protocols.

Part 1: Commercial Availability and Specifications

4-Formyl-N-methylbenzenesulfonamide is readily available from several fine chemical suppliers. However, the stated purity can vary, and it is crucial for researchers to select a grade appropriate for their application. Below is a comparative summary of offerings from various commercial vendors.

Table 1: Commercial Suppliers of 4-Formyl-N-methylbenzenesulfonamide

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
BLD Pharm13092-93-8C₈H₉NO₃S199.23Specification data available (NMR, HPLC, etc.)[3]
ChemBridge (Hit2Lead)13092-93-8C₈H₉NO₃S199.0095%[4]
Flexbio System13092-93-8C₈H₉NO₃S199.23Not specified; sold as a fine chemical reagent[5]

Note: Purity specifications can change between lots. It is imperative to consult the supplier and obtain a lot-specific Certificate of Analysis (CoA) before use.

Part 2: Understanding and Assessing Purity

The purity of a commercially sourced reagent is a function of its synthetic route and subsequent purification. Understanding potential impurities is the first step in developing a robust analytical strategy for quality control.

Causality of Impurities: A Synthetic Perspective

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[6] For 4-Formyl-N-methylbenzenesulfonamide, a plausible route involves the formylation of N-methylbenzenesulfonamide or the reaction of 4-formylbenzenesulfonyl chloride with methylamine. Another approach involves the reduction of a nitrile, such as 4-cyanobenzenesulfonamide, to the corresponding aldehyde.[7]

Based on these synthetic pathways, common process-related impurities may include:

  • Starting Materials: Unreacted N-methylbenzenesulfonamide or 4-cyanobenzenesulfonamide.

  • Over-oxidized Byproducts: 4-Carboxy-N-methylbenzenesulfonamide, where the aldehyde group has been oxidized to a carboxylic acid.

  • Reduced Byproducts: 4-(Hydroxymethyl)-N-methylbenzenesulfonamide, where the aldehyde has been reduced to an alcohol.

  • Related Isomers: Impurities arising from isomeric starting materials (e.g., ortho- or meta-formyl isomers).

Analytical Integrity: Validating Compound Purity

A multi-technique approach is essential for the unambiguous confirmation of both the identity and purity of 4-Formyl-N-methylbenzenesulfonamide.

1. High-Performance Liquid Chromatography (HPLC) HPLC is the cornerstone for purity assessment, offering high-resolution separation of the main component from its impurities. A reverse-phase (RP-HPLC) method is typically employed for sulfonamide analysis.[8][9] The method separates compounds based on their hydrophobicity, allowing for the quantification of impurities as a percentage of the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy serve to confirm the chemical structure of the compound and can detect impurities if they are present in sufficient quantities (typically >1%). Key expected signals in the ¹H NMR spectrum include a singlet for the aldehyde proton (~9-10 ppm), aromatic protons in their characteristic region (~7-8 ppm), and a singlet or doublet for the N-methyl group. The presence of unexpected signals may indicate impurities.[10][11]

3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.[12] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks observed in the HPLC chromatogram, thereby aiding in their structural elucidation.[13]

4. Melting Point Analysis A simple yet effective preliminary test for purity involves measuring the compound's melting point. A pure crystalline solid will have a sharp and narrow melting range. The presence of impurities typically causes a depression and broadening of the melting point range.[14]

Part 3: Workflow and Protocols for Purity Verification and Purification

The following workflow provides a systematic approach to ensure the quality of 4-Formyl-N-methylbenzenesulfonamide for research applications.

Purity_Workflow cluster_assessment Purity Assessment cluster_decision Decision & Action cluster_purification Purification cluster_final Final Stage Receive Receive Commercial Product Initial_Test Initial Assessment (TLC, Melting Point) Receive->Initial_Test Full_Analysis Comprehensive Analysis (RP-HPLC, NMR, LC-MS) Initial_Test->Full_Analysis Decision Purity > 98%? Full_Analysis->Decision Purify Purification Protocol (Recrystallization) Decision->Purify Use Use in Research Decision->Use Yes Re_Analyze Re-analyze Purity (RP-HPLC) Purify->Re_Analyze Re_Analyze->Decision Check Purity

Caption: Workflow for assessing and ensuring the purity of 4-Formyl-N-methylbenzenesulfonamide.

Experimental Protocol 1: Purity Determination by RP-HPLC

This protocol describes a general method for determining the purity of 4-Formyl-N-methylbenzenesulfonamide. Method optimization may be required.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photo-Diode Array (PDA) detector.

  • Analytical Column: C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm particle size).[8]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 25 °C.[15]

  • Detection Wavelength: 265 nm.[15]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

4. Sample Preparation:

  • Prepare a stock solution of 4-Formyl-N-methylbenzenesulfonamide at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Experimental Protocol 2: Purification by Recrystallization

If the purity is found to be insufficient, recrystallization is the most effective method for purifying this solid compound.[16]

1. Solvent Selection (Crucial Step):

  • The ideal solvent is one in which 4-Formyl-N-methylbenzenesulfonamide has low solubility at room temperature but high solubility at the solvent's boiling point.[14]

  • Test small amounts of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures thereof) to identify a suitable system. Ethanol or ethanol/water mixtures are often good starting points for polar organic compounds.

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[14]

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.

  • Reheat the mixture to boiling for a few minutes, then remove the carbon via hot filtration through a fluted filter paper.

4. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[14]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

6. Drying:

  • Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Conclusion

The chemical integrity of 4-Formyl-N-methylbenzenesulfonamide is paramount for its successful application in research and development. While it is commercially available from multiple suppliers, its purity should never be assumed. A systematic approach involving initial sourcing from reputable vendors, obtaining lot-specific CoAs, and performing in-house purity verification via HPLC and NMR is a self-validating system that ensures experimental reliability. Should the purity be insufficient, a well-executed recrystallization protocol can yield material of the high quality required for sensitive applications in drug discovery. This diligence in authenticating starting materials is a foundational pillar of scientific integrity and reproducibility.

References

[5] Flexbio System. 4-Formyl-N-methylbenzenesulfonamide -1g. [4] Hit2Lead. 4-formyl-N-methylbenzenesulfonamide | CAS# 13092-93-8. [3] BLD Pharm. 13092-93-8 | 4-Formyl-N-methylbenzenesulfonamide. [17] SIELC Technologies. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column. [7] ResearchGate. How to synthesis 4-formylbenzenesulfonamide practically? [1] PubChem. 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S. [2] Benchchem. 4-Formyl-N-methylbenzenesulfonamide | 13092-93-8. [10] The Royal Society of Chemistry. A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. [11] The Royal Society of Chemistry. Supporting information. Sigma-Aldrich. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide 97. [6] European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [12] PubChem. 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide | C10H13NO3S2. [13] Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [16] Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. YouTube. Recrystallization. [8] Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [9] PubMed. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate.

Sources

Methodological & Application

Application Notes & Protocols: 4-Formyl-N-methylbenzenesulfonamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3][4] Its ability to act as a stable, non-classical bioisostere for amide bonds and engage in crucial hydrogen bonding interactions within biological targets underpins its prevalence in drug design.[2][5] 4-Formyl-N-methylbenzenesulfonamide emerges as a particularly valuable synthetic building block by combining this privileged sulfonamide moiety with a reactive aldehyde group on a single, rigid phenyl scaffold.

This unique bifunctional arrangement allows for sequential, orthogonal chemical modifications. The aldehyde serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the N-methylsulfonamide group provides a stable anchor for molecular elaboration and can participate in key pharmacophoric interactions. This guide provides an in-depth exploration of the key applications of 4-Formyl-N-methylbenzenesulfonamide, complete with detailed, field-proven protocols for its use in core synthetic transformations.

Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for 4-Formyl-N-methylbenzenesulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₃SPubChem[6]
Molecular Weight 199.23 g/mol PubChem[6]
CAS Number 13092-93-8PubChem[6]
Appearance Solid (form may vary)N/A
Melting Point 117-118 °CResearchGate[7]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]PubChem[6]

Safety & Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • In case of contact, rinse the affected area immediately and thoroughly with water. Seek medical attention if irritation persists.[9]

  • Refer to the full Safety Data Sheet (SDS) from your supplier before use.

Core Synthetic Applications & Protocols

The aldehyde functionality of 4-Formyl-N-methylbenzenesulfonamide is the primary site for the transformations detailed below. These reactions provide robust pathways to introduce molecular diversity, extending the core scaffold into novel chemical space.

G cluster_workflow General Synthetic Workflow cluster_reactions Key Transformations cluster_products Product Classes start 4-Formyl-N-methylbenzenesulfonamide (Starting Material) reductive_amination Reductive Amination start->reductive_amination + Amine + Reducing Agent wittig_reaction Wittig Reaction start->wittig_reaction + Phosphonium Ylide heterocycle_synthesis Heterocycle Synthesis start->heterocycle_synthesis + Dinucleophile amines Substituted Amines reductive_amination->amines alkenes Styrenyl Derivatives wittig_reaction->alkenes heterocycles Fused/Substituted Heterocycles heterocycle_synthesis->heterocycles

Caption: General workflow for utilizing 4-Formyl-N-methylbenzenesulfonamide.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of library synthesis in drug discovery.[10] The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ to the target amine.[11]

Caption: Reaction scheme for the reductive amination of 4-Formyl-N-methylbenzenesulfonamide.

Protocol: Synthesis of N-Benzyl-4-(N-methylsulfamoyl)benzylamine

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide (1.00 g, 5.02 mmol, 1.0 eq)

  • Benzylamine (0.59 mL, 5.42 mmol, 1.08 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.59 g, 7.53 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE) (25 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 4-Formyl-N-methylbenzenesulfonamide (1.00 g, 5.02 mmol) and 1,2-dichloroethane (25 mL).

  • Stir the suspension at room temperature and add benzylamine (0.59 mL, 5.42 mmol).

  • Stir the mixture for 20 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.53 mmol).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Expertise & Causality:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for this transformation.[11] Unlike stronger hydrides (e.g., NaBH₄), it is mild enough not to reduce the starting aldehyde and is selective for the protonated imine (iminium ion), which is more electrophilic. This selectivity minimizes side reactions and improves yield.[12]

  • Solvent: DCE is a common solvent for this reaction as it is relatively non-polar and aprotic, preventing unwanted reactions with the hydride reagent.

  • Work-up: The aqueous NaHCO₃ quench neutralizes the acetic acid byproduct from the reducing agent and any remaining acid catalyst, facilitating a clean extraction.

Wittig Reaction: Olefination to Styrenyl Derivatives

The Wittig reaction is a fundamental tool in organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[13] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent), yielding an alkene and triphenylphosphine oxide.[14] This method is highly reliable for converting the formyl group into a vinyl or substituted vinyl group.[15]

Caption: General scheme for the Wittig reaction.

Protocol: Synthesis of N-Methyl-4-vinylbenzenesulfonamide

Materials:

  • Methyltriphenylphosphonium bromide (2.32 g, 6.50 mmol, 1.3 eq)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.6 mL, 6.50 mmol, 1.3 eq)

  • 4-Formyl-N-methylbenzenesulfonamide (1.00 g, 5.02 mmol, 1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In an oven-dried, 100 mL two-neck flask under an inert atmosphere (e.g., Nitrogen), suspend methyltriphenylphosphonium bromide (2.32 g, 6.50 mmol) in anhydrous THF (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.6 mL, 2.5 M solution) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve 4-Formyl-N-methylbenzenesulfonamide (1.00 g, 5.02 mmol) in anhydrous THF (10 mL).

  • Slowly add the aldehyde solution to the stirring ylide solution at room temperature.

  • Let the reaction stir for 2-4 hours. Monitor progress by TLC, observing the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to separate the desired alkene from the byproduct.

Expertise & Causality:

  • Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic sources like water. Strict anhydrous conditions are critical for its successful formation and reaction.[15]

  • Base Selection: n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the phosphonium salt to form the non-stabilized ylide.

  • Byproduct Removal: The primary challenge in the Wittig reaction work-up is the removal of triphenylphosphine oxide. Chromatography is the most common method, though other techniques like crystallization or precipitation can sometimes be employed. The high polarity of the phosphine oxide allows for good separation on silica gel.[16]

Application in Heterocycle Synthesis

The dual reactivity of 4-Formyl-N-methylbenzenesulfonamide makes it an excellent starting material for constructing heterocyclic systems, which are of immense interest in pharmaceutical chemistry.[17] For instance, condensation with binucleophilic reagents can lead to the formation of various ring systems. A common example is the Hantzsch pyridine synthesis or related reactions to form dihydropyrimidines.

Protocol: Example Synthesis of a Dihydropyrimidine Derivative

This protocol is an illustrative example of how the aldehyde can be used in a multicomponent reaction to build a heterocyclic core.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide (1.00 g, 5.02 mmol, 1.0 eq)

  • Ethyl acetoacetate (0.64 g, 5.02 mmol, 1.0 eq)

  • Urea (0.33 g, 5.52 mmol, 1.1 eq)

  • Ethanol (20 mL)

  • Catalytic amount of hydrochloric acid (HCl)

Procedure:

  • In a 50 mL round-bottom flask, combine 4-Formyl-N-methylbenzenesulfonamide (1.00 g), ethyl acetoacetate (0.64 g), urea (0.33 g), and ethanol (20 mL).

  • Add 2-3 drops of concentrated HCl as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization by adding cold water or by trituration with ether.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dihydropyrimidine product.

Expertise & Causality:

  • Multicomponent Reaction: This Biginelli-type reaction is a one-pot synthesis that efficiently combines three components to create a complex heterocyclic product. This approach is highly valued for its atom economy and operational simplicity.

  • Acid Catalysis: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation steps with the active methylene compound (ethyl acetoacetate) and urea.

Spectroscopic Characterization

Verifying the structure of the synthesized derivatives is crucial. Below are the expected key signals for the starting material and its products.

Compound¹H NMR Spectroscopy (Expected Signals)¹³C NMR Spectroscopy (Expected Signals)IR Spectroscopy (Expected Bands)
4-Formyl-N-methyl­benzenesulfonamide Singlet for aldehyde proton (~9.9-10.1 ppm); Aromatic protons as two doublets (~7.8-8.1 ppm); Singlet for N-CH₃ (~2.4-2.6 ppm).[18][19]Aldehyde carbonyl (~191 ppm); Aromatic carbons (~127-145 ppm).[19][20][21]C=O stretch (~1700 cm⁻¹); SO₂ stretches (~1320 & 1150 cm⁻¹).[19]
Reductive Amination Product Disappearance of aldehyde proton; Appearance of new signals for the introduced amine moiety and a new benzylic CH₂ signal (~3.8-4.0 ppm).Disappearance of aldehyde carbon; Appearance of a new benzylic carbon (~45-55 ppm).Disappearance of C=O stretch; Presence of N-H bend (if secondary amine).
Wittig Product Disappearance of aldehyde proton; Appearance of new vinyl proton signals (~5.0-6.5 ppm).Disappearance of aldehyde carbon; Appearance of new sp² carbons for the alkene (~110-140 ppm).Disappearance of C=O stretch; C=C stretch (~1630 cm⁻¹).

Conclusion

4-Formyl-N-methylbenzenesulfonamide is a potent and versatile building block for chemical synthesis, particularly in the fields of medicinal and materials chemistry. Its bifunctional nature allows for the straightforward introduction of diverse functionalities through well-established and reliable reactions such as reductive amination and the Wittig reaction. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to leverage this strategic intermediate in their synthetic endeavors, enabling the efficient construction of novel molecules with promising applications.

References

  • Ajeet, A., Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

  • Yousaf, H., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Yousaf, H., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Akhtar, N., et al. (2022). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Taibah University Medical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327177, 4-Formyl-N-methylbenzenesulfonamide. PubChem. Retrieved January 15, 2026. [Link]

  • Wang, W., et al. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • AFG Bioscience. (2016). Safety Data Sheet for 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet for N-Isopropyl-4-methylbenzenesulfonamide. [Link]

  • Alsughayer, A., et al. (2011). ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12, 109-116. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. [Link]

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. [Link]

  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Semantic Scholar. [Link]

  • Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • O'Brien, C. J., et al. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry, 19(45), 15281-9. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Derivatization of peptides using 4-formyl-benzenesulfonic acid for mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Peptide Derivatization using 4-formyl-benzenesulfonic acid for Enhanced Mass Spectrometry Analysis

Authored by a Senior Application Scientist

In the landscape of proteomics and drug development, the precise characterization of peptides by mass spectrometry is paramount. However, inherent challenges in peptide ionization and fragmentation can often lead to incomplete sequence information and hinder confident identification. Chemical derivatization presents a powerful strategy to overcome these limitations. This application note provides a comprehensive guide to the derivatization of peptides using 4-formyl-benzenesulfonic acid (FBSA), a technique designed to enhance mass spectrometric analysis through improved fragmentation and the introduction of a fixed charge.

The following sections will delve into the chemical principles of FBSA derivatization, provide a detailed, field-tested protocol for its implementation, and discuss the interpretation of mass spectrometry data obtained from FBSA-labeled peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the quality and reliability of their peptide analysis workflows.

The Rationale: Overcoming the Hurdles of Peptide Mass Spectrometry

Mass spectrometry has become an indispensable tool for peptide and protein sequencing.[1][2] However, the efficiency of peptide ionization and the predictability of fragmentation during tandem mass spectrometry (MS/MS) can be highly variable, depending on the peptide's amino acid composition. Some peptides, particularly those with certain residues, may fragment poorly or produce complex spectra that are difficult to interpret.

Derivatization with FBSA addresses these challenges by selectively modifying the N-terminus of peptides.[1][3][4][5] This modification introduces a sulfonic acid group, which offers several key advantages:

  • Enhanced Fragmentation: The presence of the sulfonic acid group promotes charge-remote fragmentation, leading to a significant improvement in the generation of b- and y-type fragment ions.[3][4][6] This results in more complete and easily interpretable MS/MS spectra, which is crucial for accurate de novo sequencing.[4][5]

  • Introduction of a Fixed Charge: The sulfonic acid moiety carries a permanent negative charge. This can simplify the mass spectra by reducing charge state heterogeneity and improving ionization efficiency, particularly in negative ion mode.[2][3]

  • Improved Data Quality: The FBSA derivatization procedure has been shown to produce a significantly improved MS/MS dataset with high-intensity signals of b- and y-ions compared to other N-terminal sulfonation reagents, with minimal undesired side reactions.[1][3][4][5]

The Chemistry: Schiff Base Formation and Reductive Amination

The derivatization of peptides with FBSA is a two-step process that begins with the formation of a Schiff base, followed by a reduction to a stable secondary amine.

  • Schiff Base Formation: The aldehyde group of 4-formyl-benzenesulfonic acid reacts with the primary amine group at the N-terminus of a peptide. This acid-catalyzed reaction is reversible and results in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule.[3][7][8] The pH must be carefully controlled during this step; a pH around 5 is generally optimal to ensure the amine is sufficiently nucleophilic and the hydroxyl group in the intermediate can be protonated for removal as water.[8]

  • Reductive Amination: The resulting imine is then reduced to a more stable secondary amine. This reduction step makes the derivatization permanent and prevents the reverse hydrolysis reaction.

The overall reaction scheme is depicted below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide Peptide-NH2 SchiffBase Peptide-N=CH-C6H4-SO3H (Schiff Base) Peptide->SchiffBase + FBSA - H2O FBSA OHC-C6H4-SO3H (4-formyl-benzenesulfonic acid) DerivatizedPeptide Peptide-NH-CH2-C6H4-SO3H (Derivatized Peptide) SchiffBase->DerivatizedPeptide + Reducing Agent workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis start Peptide Sample in Buffer add_reagents Add FBSA and Reducing Agent start->add_reagents microwave Microwave Incubation add_reagents->microwave quench Quench Reaction microwave->quench spe C18 SPE Cleanup quench->spe ms Mass Spectrometry (MS/MS) spe->ms data Data Analysis & Sequencing ms->data

Figure 2: Experimental workflow for FBSA derivatization of peptides.

Data Interpretation and Expected Results

The covalent attachment of an FBSA molecule to a peptide results in a predictable mass shift. This information is crucial for identifying derivatized peptides in the mass spectrum.

ParameterValue
Molecular Formula of FBSA C₇H₆O₄S
Monoisotopic Mass of FBSA 186.0041 Da
Mass Shift upon Derivatization +170.0252 Da (after reduction)

Note: The mass shift corresponds to the addition of a -CH₂-C₆H₄-SO₃H group.

Upon MS/MS analysis, the fragmentation pattern of FBSA-derivatized peptides is significantly altered. A prominent series of b- and y-ions is expected, which greatly facilitates sequence determination. [3][4][6]The ability to analyze the derivatized peptides in both positive and negative ion modes provides complementary fragmentation information, further increasing the confidence in peptide identification. [3][4][5]

Conclusion

The derivatization of peptides with 4-formyl-benzenesulfonic acid is a robust and effective method for enhancing their analysis by mass spectrometry. By promoting predictable fragmentation and introducing a fixed charge, this technique enables more confident and comprehensive peptide sequencing. The microwave-assisted protocol presented here offers a rapid and efficient means of performing this derivatization, making it a valuable tool for researchers in proteomics, drug discovery, and related fields. The implementation of this methodology can lead to higher quality data and a deeper understanding of complex biological systems.

References

  • Ozdanovac, L., Dončević, L., Hozić, A., Biba, R., Svetličić, E., Janeš, A., & Cindrić, M. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Rapid Communications in Mass Spectrometry, 37(14), e9534. [Link]

  • N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. (2023). PubMed. [Link]

  • N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series | Request PDF. (2023). ResearchGate. [Link]

  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]

  • Hassell, K. M., Stutzman, J. R., & McLuckey, S. A. (2012). Gas Phase Bio-conjugation of Peptides via Ion/Ion Charge Inversion: Schiff Base Formation on the Conversion of Cations to Anions. Journal of the American Society for Mass Spectrometry, 23(12), 2085–2093. [Link]

  • N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. (2023). Europe PMC. [Link]

  • Roth, K. D. W., Huang, Z.-H., Sadagopan, N., & Watson, J. T. (1998). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry, 70(19), 3983–3988. [Link]

  • Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the N-Alkylation of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1] The strategic N-alkylation of sulfonamides is a critical transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This application note provides a detailed guide for the N-alkylation of 4-formyl-N-methylbenzenesulfonamide, a versatile building block in pharmaceutical synthesis. The presence of the formyl group offers a handle for further molecular elaboration but also necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

This document outlines several robust protocols for the N-alkylation of 4-formyl-N-methylbenzenesulfonamide, providing researchers with a selection of methods to best suit their specific synthetic needs. We will delve into the mechanistic underpinnings of each protocol, offering insights into the rationale behind the choice of reagents and reaction parameters.

Core Concepts in N-Alkylation of Sulfonamides

The N-alkylation of a secondary sulfonamide, such as 4-formyl-N-methylbenzenesulfonamide, proceeds via the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on an alkylating agent. The acidity of the N-H proton in a primary sulfonamide is significantly higher than that of a simple amine, and this acidity is retained, albeit to a lesser extent, in N-monosubstituted sulfonamides. The choice of base, solvent, and alkylating agent is paramount to achieving high yields and minimizing side products.

Method 1: Classical N-Alkylation with Alkyl Halides

This method is a straightforward and widely used approach for N-alkylation, analogous to the Williamson ether synthesis.[2][3] It involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then displaces a halide from an alkyl halide in an SN2 reaction.

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong base is required to deprotonate the N-methylsulfonamide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For substrates sensitive to strong bases, such as those containing an aldehyde, milder bases like K₂CO₃ or Cs₂CO₃ are preferred.[4][5]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal.[5][6] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamidate anion.

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl.[5] Primary alkyl halides are the best substrates for this SN2 reaction. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unsuitable.[3]

Experimental Protocol:

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formyl-N-methylbenzenesulfonamide (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Workflow:

Williamson_Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start 4-Formyl-N-methylbenzenesulfonamide + K₂CO₃ in DMF Stir Stir at RT for 30 min Start->Stir Add_Halide Add Alkyl Halide Stir->Add_Halide Heat Heat to 50-80 °C Monitor by TLC Add_Halide->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for N-alkylation using an alkyl halide.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[7] This reaction proceeds under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups like aldehydes.[4] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality Behind Experimental Choices:
  • Reagents: The classic Mitsunobu reagents are PPh₃ and DEAD or DIAD. The reaction forms a phosphonium salt intermediate, which is then attacked by the sulfonamide nucleophile.

  • Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is important to consider when using chiral alcohols.[7]

  • Advantages: The mild reaction conditions are a significant advantage, preserving the integrity of the formyl group. It also allows for the use of a wide range of alcohols.

Experimental Protocol:

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • Alcohol (1.0 - 1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-formyl-N-methylbenzenesulfonamide (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Visualization of the Workflow:

Mitsunobu_Reaction cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Sulfonamide + Alcohol + PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD dropwise Cool->Add_DEAD Stir Warm to RT Stir for 12-24 h Add_DEAD->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for the Mitsunobu N-alkylation reaction.

Method 3: "Borrowing Hydrogen" Catalysis

"Borrowing hydrogen" or hydrogen autotransfer is a green and atom-economical method for the N-alkylation of sulfonamides using alcohols.[8][9][10] This process involves a metal catalyst that temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst. Water is the only byproduct.[8]

Causality Behind Experimental Choices:
  • Catalyst: Transition metal complexes, particularly those of iridium, ruthenium, and more recently, earth-abundant manganese, are effective catalysts.[8][9][11][12]

  • Reaction Conditions: These reactions typically require elevated temperatures (120-150 °C) and a catalytic amount of base.[8][11] The high temperatures might be a concern for the stability of the formyl group, so careful optimization may be necessary.

  • Advantages: This method avoids the use of stoichiometric activating agents and produces water as the sole byproduct, making it an environmentally friendly option.

Experimental Protocol (Manganese-Catalyzed):

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • Alcohol (1.0 - 1.2 equivalents)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(pincer-PNP)Br]) (5 mol%)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Xylenes (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 4-formyl-N-methylbenzenesulfonamide (1.0 eq), the alcohol (1.1 eq), the Mn(I) PNP pincer precatalyst (0.05 eq), and K₂CO₃ (0.1 eq).

  • Add anhydrous xylenes to achieve a concentration of approximately 1 M with respect to the sulfonamide.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Visualization of the Workflow:

Borrowing_Hydrogen cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Purification Start Sulfonamide + Alcohol + Mn-catalyst + K₂CO₃ in Xylenes Heat Heat to 150 °C for 24 h Start->Heat Cool Cool to RT Heat->Cool Purify Column Chromatography Cool->Purify

Caption: Workflow for "Borrowing Hydrogen" N-alkylation.

Data Presentation: Comparison of N-Alkylation Methods

Parameter Classical Alkylation Mitsunobu Reaction "Borrowing Hydrogen"
Alkylating Agent Alkyl HalideAlcoholAlcohol
Key Reagents Base (e.g., K₂CO₃)PPh₃, DEAD/DIADMetal Catalyst (e.g., Mn, Ir, Ru)
Temperature 50-80 °C0 °C to RT120-150 °C
Byproducts Halide SaltPPh₃O, HydrazideWater
Formyl Group Generally well-toleratedHighly compatiblePotential for side reactions at high temp.
Stereochemistry SN2 inversionInversion at alcohol centerRacemization possible

Troubleshooting and Considerations for 4-Formyl-N-methylbenzenesulfonamide

  • Aldehyde Reactivity: The formyl group is susceptible to reduction and oxidation. When using methods that involve elevated temperatures or strongly basic/reducing conditions, it is crucial to monitor for side reactions such as Cannizzaro reaction (with strong base) or reduction of the aldehyde.

  • Dialkylation: While N-methylsulfonamides are less prone to dialkylation than primary sulfonamides, it can still occur, especially with a large excess of a reactive alkylating agent. Using a slight excess (1.1-1.2 eq) of the alkylating agent can help minimize this.[5]

  • Purification: The products of these reactions are often purified by silica gel chromatography. The polarity of the eluent will depend on the specific R group that has been introduced.

Conclusion

The N-alkylation of 4-formyl-N-methylbenzenesulfonamide can be successfully achieved through several synthetic strategies. The choice of method will depend on the nature of the desired alkyl group, the scale of the reaction, and the available reagents. For substrates with sensitive functional groups like the formyl moiety, the mild conditions of the Mitsunobu reaction are often advantageous. The classical alkylation with alkyl halides offers a cost-effective and straightforward approach, while "borrowing hydrogen" catalysis represents a modern, environmentally conscious alternative. By understanding the principles and practicalities of each method, researchers can effectively synthesize a diverse range of N-alkylated 4-formyl-N-methylbenzenesulfonamide derivatives for applications in drug discovery and development.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. PubMed Central.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. Benchchem.
  • Technical Support Center: N-Alkyl
  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
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  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • Sulfonamide synthesis by alkylation or aryl
  • Methods for mono‐selective N‐alkylation of primary sulfonamides using...
  • Alkylation of Sulfonamides with Trichloroacetimid
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  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC.
  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Request PDF.
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  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

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Application Notes and Protocols for the Catalytic Hydrogenation of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 4-Formyl-N-methylbenzenesulfonamide to yield 4-methyl-N-methylbenzenesulfonamide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to ensure efficient, selective, and reproducible outcomes.

Introduction: Strategic Importance of the Formyl Group Reduction

The reduction of the formyl group in 4-Formyl-N-methylbenzenesulfonamide is a key synthetic transformation. The resulting methyl group is a common feature in a variety of biologically active molecules. Catalytic hydrogenation is often the preferred method for this reduction due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal hydride reagents, aligning with the principles of green chemistry.[1][2] This application note will delve into the mechanistic rationale, catalyst selection, and provide detailed, field-proven protocols for this specific hydrogenation.

Mechanistic Considerations and Chemoselectivity

Catalytic hydrogenation of an aldehyde to a primary alcohol is a well-established process.[1][3][4] The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium, platinum, or nickel.[4] The general mechanism involves the adsorption of both the hydrogen gas and the aldehyde onto the catalyst surface. The H-H bond in molecular hydrogen is weakened and cleaved by the metal, and the hydrogen atoms are then sequentially added across the carbonyl double bond of the aldehyde.[3][4]

A critical consideration in the hydrogenation of aromatic aldehydes is the potential for over-reduction. The initially formed benzyl alcohol can undergo hydrogenolysis to form a methyl group (in this case, yielding the desired 4-methyl-N-methylbenzenesulfonamide). Further reduction of the aromatic ring is also possible under harsh conditions.[2] Therefore, catalyst selection and control of reaction parameters are paramount to achieving the desired product with high selectivity. The sulfonamide moiety is generally stable under typical catalytic hydrogenation conditions used for aldehyde reduction.

Catalyst Selection: A Comparative Overview

Several catalysts can be employed for the hydrogenation of aromatic aldehydes. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Highly active, cost-effective, good for hydrogenolysis of the intermediate benzyl alcohol to the desired methyl group.[5][6]Can be pyrophoric, may require higher pressures for some substrates.
Platinum(IV) Oxide (Adams' Catalyst) Very active, can be used under mild conditions.[7][8]More expensive than Pd/C, can sometimes lead to aromatic ring reduction.[9]
Raney Nickel Cost-effective, highly active for aldehyde and ketone reduction.[3][10][11]Can be pyrophoric, may require higher temperatures and pressures, potential for nickel leaching.

For the conversion of 4-Formyl-N-methylbenzenesulfonamide to 4-methyl-N-methylbenzenesulfonamide, Palladium on Carbon (Pd/C) is often the catalyst of choice due to its effectiveness in promoting the necessary hydrogenolysis of the intermediate alcohol.

Experimental Protocols

Two robust protocols are presented below: a standard catalytic hydrogenation using hydrogen gas and a transfer hydrogenation method, which offers an alternative hydrogen source.

Protocol 1: Direct Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol details the complete reduction of the formyl group to a methyl group using a standard palladium on carbon catalyst and molecular hydrogen.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol, or Tetrahydrofuran)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filtration aid

Step-by-Step Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), add 4-Formyl-N-methylbenzenesulfonamide (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate). The catalyst should be handled with care as it can be pyrophoric.

  • Solvent Addition: Add a suitable solvent such as ethanol, methanol, or THF. The choice of solvent can influence the reaction rate and selectivity. Ethanol is a common and effective choice.

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, and then purge with hydrogen gas. Repeat the purge cycles to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin agitation and heat the reaction to the desired temperature (e.g., 40-60 °C). The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or LC-MS.

  • Reaction Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-N-methylbenzenesulfonamide. The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Direct Catalytic Hydrogenation Workflow:

G cluster_start Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor with 4-Formyl-N-methylbenzenesulfonamide B Add Pd/C Catalyst (under inert atmosphere) A->B C Add Solvent (e.g., Ethanol) B->C D Seal Reactor and Purge (N₂ then H₂) C->D E Pressurize with H₂ (50-100 psi) D->E F Heat and Agitate (40-60 °C) E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Cool, Vent H₂, and Purge with N₂ G->H I Filter through Celite® to Remove Catalyst H->I J Concentrate Filtrate I->J K Purify Product (if necessary) J->K J->K Recrystallization or Chromatography

Caption: Workflow for Direct Catalytic Hydrogenation.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Transfer hydrogenation is a valuable alternative when high-pressure hydrogenation equipment is not available.[12][13] In this method, a hydrogen donor molecule, such as ammonium formate, provides the hydrogen in situ.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (or Ethanol)

  • Standard laboratory glassware with reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Formyl-N-methylbenzenesulfonamide (1.0 eq) and methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of palladium).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol). The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Reaction Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The product can be isolated by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product. Further purification can be performed if needed.

Diagram of the Chemical Transformation:

reaction cluster_reactants cluster_products start 4-Formyl-N-methylbenzenesulfonamide end 4-methyl-N-methylbenzenesulfonamide start->end [H] (Catalyst) (e.g., Pd/C, H₂ or Transfer Hydrogenation)

Caption: Reduction of 4-Formyl-N-methylbenzenesulfonamide.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure the substrate is pure and the solvent is of high quality. Increasing catalyst loading or hydrogen pressure may be necessary.

  • Formation of Benzyl Alcohol Intermediate: If the primary alcohol is isolated as the major product instead of the fully reduced methyl group, the reaction conditions may not be sufficient for hydrogenolysis. Increasing the reaction temperature, time, or switching to a more effective hydrogenolysis catalyst like Pd/C is recommended.

  • Safety: Both Pd/C and Raney Nickel can be pyrophoric, especially after filtration when they are dry and still contain adsorbed hydrogen. Handle these catalysts in a well-ventilated fume hood and preferably wet. Quench the filtered catalyst carefully with water. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment.

Conclusion

The catalytic hydrogenation of 4-Formyl-N-methylbenzenesulfonamide is a robust and scalable reaction. By carefully selecting the catalyst and controlling the reaction conditions, high yields of the desired 4-methyl-N-methylbenzenesulfonamide can be achieved. The protocols provided in this application note offer reliable starting points for laboratory synthesis and can be optimized for larger-scale production.

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Application Notes & Protocols: 4-Formyl-N-methylbenzenesulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Aldehyde for Heterocyclic Scaffolding

4-Formyl-N-methylbenzenesulfonamide is a bifunctional reagent of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure uniquely combines a reactive aldehyde group, which serves as a linchpin for classical multicomponent reactions, with a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, lending the resulting heterocyclic products a strong potential for biological activity.[2][3][4] This guide provides in-depth protocols and mechanistic insights into the application of this building block for the synthesis of two key classes of heterocycles: dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (DHPs), both of which are privileged structures in drug discovery.

Application 1: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via the Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic synthesis, enabling the one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[5][6][7] Employing 4-formyl-N-methylbenzenesulfonamide as the aldehyde component allows for the direct incorporation of the N-methylbenzenesulfonamide pharmacophore into the DHPM core, creating novel compounds with potential applications as calcium channel blockers, antihypertensive agents, or anti-inflammatory agents.[5][8]

Reaction Principle & Mechanism

The reaction proceeds under acidic catalysis, with the most accepted mechanism proposed by Kappe.[5] The key steps involve the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and a final cyclization and dehydration step to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[5]

The causality behind using an acid catalyst (Brønsted or Lewis) is twofold: it activates the aldehyde carbonyl for nucleophilic attack by urea and facilitates the dehydration steps required for both iminium ion formation and final ring aromatization.[5][6]

Biginelli_Mechanism Biginelli Reaction Mechanism cluster_start A 4-Formyl-N-methyl- benzenesulfonamide I1 N-Acyliminium Ion Intermediate A->I1 + H⁺ - H₂O B Urea B->I1 + H⁺ - H₂O C Ethyl Acetoacetate (keto-enol) I2 Open-Chain Adduct C->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack P Final DHPM Product I2->P Cyclization - H₂O

Caption: Proposed mechanism for the Biginelli reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(4-(N-methylsulfamoyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a representative procedure adapted from established Biginelli reaction methodologies.[8][9][10]

Materials & Reagents:

  • 4-Formyl-N-methylbenzenesulfonamide (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (Reagent Grade)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-formyl-N-methylbenzenesulfonamide (e.g., 1.99 g, 10 mmol), ethyl acetoacetate (1.26 mL, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add 25 mL of ethanol to the flask and stir the mixture to achieve a suspension.

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture to initiate catalysis.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water and stir for 15 minutes.

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the crude product on the filter with copious amounts of cold water to remove unreacted urea and catalyst. A subsequent wash with a small amount of cold ethanol can aid in purification.

  • Recrystallize the crude solid from hot ethanol to afford the pure product as a crystalline solid.

  • Dry the final product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Self-Validation & Trustworthiness: The protocol's endpoint is the formation of a solid precipitate, which is easily isolated. Recrystallization provides a straightforward method for purification, and the purity can be readily assessed by measuring the melting point and comparing it to literature values for analogous compounds.

Compound Structure Molecular Formula Expected Yield Range
Ethyl 6-methyl-4-(4-(N-methylsulfamoyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateCNS(=O)(=O)c1ccc(cc1)[C@H]2NC(=O)NC(C)=C2C(=O)OCCC₁₅H₁₉N₃O₅S75-90%

Application 2: Synthesis of 1,4-Dihydropyridine (DHP) Scaffolds via Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a robust multi-component reaction that condenses an aldehyde with two equivalents of a β-ketoester and a nitrogen source, typically ammonia or ammonium acetate.[11][12] Utilizing 4-formyl-N-methylbenzenesulfonamide in this synthesis produces 1,4-dihydropyridines bearing the sulfonamide moiety at the C4 position. These products are structural analogs of medicinally vital DHP-class calcium channel blockers like Nifedipine and Amlodipine, making this a highly relevant pathway for drug discovery.[11][13]

Reaction Principle & Mechanism

The reaction pathway involves the formation of two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. The crucial step is the Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration to furnish the 1,4-DHP ring.[11][12]

The choice of reaction conditions can significantly impact yield and time. While classical protocols use refluxing ethanol, modern approaches often employ microwave irradiation to dramatically accelerate the reaction, often leading to higher yields in minutes rather than hours.[11][13]

Hantzsch_Workflow Hantzsch Synthesis Workflow cluster_inputs Reactants A 4-Formyl-N-methyl- benzenesulfonamide R One-Pot Reaction (Ethanol Reflux or Microwave) A->R B Ethyl Acetoacetate (2 eq.) B->R C Ammonium Acetate C->R W Workup (Cooling & Filtration) R->W P Purification (Recrystallization) W->P Prod Final 1,4-DHP Product P->Prod

Caption: General workflow for the Hantzsch 1,4-DHP synthesis.

Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-(N-methylsulfamoyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is based on established Hantzsch synthesis procedures, which can be performed with conventional heating or microwave assistance.[11][13]

Materials & Reagents:

  • 4-Formyl-N-methylbenzenesulfonamide (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (Reagent Grade)

Procedure (Conventional Heating):

  • In a 50 mL round-bottom flask, combine 4-formyl-N-methylbenzenesulfonamide (1.99 g, 10 mmol), ethyl acetoacetate (2.52 mL, 20 mmol), and ammonium acetate (0.93 g, 12 mmol).

  • Add 20 mL of ethanol and equip the flask with a magnetic stirrer and reflux condenser.

  • Heat the mixture to reflux (approx. 80-85 °C) for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid product by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield pure DHP.

  • Dry the product under vacuum.

Rationale for Choices: Ammonium acetate serves as both the nitrogen source (ammonia in equilibrium) and a mild acidic catalyst. Ethanol is an effective solvent that readily dissolves the reactants at reflux but allows for product precipitation upon cooling, simplifying the workup.

Compound Structure Molecular Formula Expected Yield Range
Diethyl 2,6-dimethyl-4-(4-(N-methylsulfamoyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylateCNS(=O)(=O)c1ccc(cc1)[C@H]2C(C(=O)OCC)=C(C)NC(C)=C2C(=O)OCCC₂₀H₂₆N₂O₆S80-95%

Conclusion

4-Formyl-N-methylbenzenesulfonamide has proven to be a highly effective and versatile substrate for the synthesis of medicinally relevant heterocyclic compounds. Through well-established multicomponent reactions like the Biginelli and Hantzsch syntheses, complex molecular scaffolds can be constructed efficiently in a single step. The protocols detailed herein are robust, easily scalable, and provide direct access to libraries of novel dihydropyrimidinones and 1,4-dihydropyridines. The inherent presence of the sulfonamide moiety in the final products makes this synthetic strategy particularly appealing for drug discovery programs targeting a wide range of diseases.

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Application Notes and Protocols for 4-Formyl-N-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is often measured by its versatility—the ability to serve as a linchpin in the construction of diverse and complex molecular architectures. 4-Formyl-N-methylbenzenesulfonamide is a quintessential example of such a scaffold. Possessing two distinct and orthogonally reactive functional groups—an electrophilic aromatic aldehyde and a sulfonamide moiety—it offers a robust platform for the synthesis of a wide array of pharmacologically relevant compounds.

The sulfonamide group is a well-established pharmacophore, present in numerous classes of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[1] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a privileged motif in drug design. The N-methylation of the sulfonamide can modulate its physicochemical properties, such as lipophilicity and metabolic stability, offering a handle for fine-tuning the pharmacokinetic profile of a drug candidate.

Concurrently, the formyl group serves as a versatile synthetic handle for a multitude of chemical transformations. It readily undergoes reactions such as reductive amination, Wittig olefination, and condensation reactions to form Schiff bases, which can be further elaborated into a variety of heterocyclic systems. This dual functionality allows for the systematic exploration of chemical space around a core scaffold, a critical activity in lead optimization.

This guide provides a comprehensive overview of the application of 4-Formyl-N-methylbenzenesulfonamide in medicinal chemistry, offering detailed protocols for its synthesis and its utilization in the development of potent enzyme inhibitors. The methodologies described herein are designed to be robust and reproducible, providing researchers with the practical tools needed to leverage this versatile building block in their drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₈H₉NO₃SPubChem[2]
Molecular Weight 199.23 g/mol PubChem[2]
CAS Number 13092-93-8PubChem[2]
Appearance Solid (predicted)
IUPAC Name 4-formyl-N-methylbenzenesulfonamidePubChem[2]
SMILES CNS(=O)(=O)c1ccc(C=O)cc1PubChem[2]

Synthesis of 4-Formyl-N-methylbenzenesulfonamide

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be efficiently achieved through a two-step sequence starting from the commercially available 4-cyanobenzenesulfonamide. The first step involves the N-methylation of the sulfonamide, followed by the reduction of the nitrile to the corresponding aldehyde.

Experimental Workflow: Synthesis of 4-Formyl-N-methylbenzenesulfonamide

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitrile Reduction 4-cyanobenzenesulfonamide 4-cyanobenzenesulfonamide MeI_K2CO3 MeI, K2CO3 DMF, 20°C 4-cyanobenzenesulfonamide->MeI_K2CO3 N-methyl-4-cyanobenzenesulfonamide N-methyl-4-cyanobenzenesulfonamide MeI_K2CO3->N-methyl-4-cyanobenzenesulfonamide N-methyl-4-cyanobenzenesulfonamide_2 N-methyl-4-cyanobenzenesulfonamide RaneyNi_HCOOH Raney Nickel 75% Formic Acid, Reflux N-methyl-4-cyanobenzenesulfonamide_2->RaneyNi_HCOOH Final_Product 4-Formyl-N-methylbenzenesulfonamide RaneyNi_HCOOH->Final_Product

Figure 1. Synthetic workflow for 4-Formyl-N-methylbenzenesulfonamide.

Protocol 1: Synthesis of N-methyl-4-cyanobenzenesulfonamide

This protocol is adapted from the N-alkylation of sulfonamides.[2]

Materials:

  • 4-Cyanobenzenesulfonamide

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-cyanobenzenesulfonamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add methyl iodide (1.2 eq) to the suspension at room temperature.

  • Stir the reaction mixture at 20°C for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-methyl-4-cyanobenzenesulfonamide.

Protocol 2: Synthesis of 4-Formyl-N-methylbenzenesulfonamide

This protocol is adapted from the reduction of aromatic nitriles using Raney nickel.[3]

Materials:

  • N-methyl-4-cyanobenzenesulfonamide

  • Raney nickel alloy

  • 75% (v/v) Formic acid

  • 95% Ethanol

  • Filter aid (e.g., Celite)

  • Activated carbon

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge N-methyl-4-cyanobenzenesulfonamide (1.0 eq), 75% formic acid, and Raney nickel alloy.

  • Heat the stirred mixture under reflux for 1 hour.

  • Cool the mixture and filter with suction through a Büchner funnel coated with a filter aid.

  • Wash the residue with 95% ethanol.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Dissolve the solid residue in hot 95% ethanol and add activated carbon.

  • Allow the mixture to cool while swirling periodically for 1 hour.

  • Remove the activated carbon by filtration through a bed of filter aid.

  • Concentrate the filtrate, and recrystallize the residue from boiling water to yield 4-Formyl-N-methylbenzenesulfonamide.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

A primary application of the benzenesulfonamide scaffold is in the development of carbonic anhydrase (CA) inhibitors. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are validated therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer. The tumor-associated isoforms, CA IX and CA XII, are of particular interest as they are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[2][4][5][6]

The sulfonamide moiety of the inhibitor coordinates to the zinc ion in the active site of the enzyme, while the rest of the molecule can be modified to achieve isoform selectivity. 4-Formyl-N-methylbenzenesulfonamide is an excellent starting material for creating a library of CA inhibitors through derivatization of the formyl group.

Signaling Pathway of CA IX and CA XII in the Tumor Microenvironment

G cluster_0 Hypoxic Tumor Cell cluster_1 Tumor Microenvironment HIF1a HIF-1α CAIX_CAXII CA IX / CA XII (Membrane Bound) HIF1a->CAIX_CAXII Upregulates expression CO2_H2O CO2 + H2O CAIX_CAXII->CO2_H2O Catalyzes pH_regulation pH Regulation Acidosis Extracellular Acidosis (low pH) pH_regulation->Acidosis leads to Metabolism Glycolytic Metabolism Lactate Lactate H+ Metabolism->Lactate Lactate->pH_regulation contributes to intracellular acidosis HCO3_H HCO3- + H+ CO2_H2O->HCO3_H HCO3_H->pH_regulation Extrusion of H+ maintains alkaline pHi Invasion Invasion & Metastasis Acidosis->Invasion Promotes Inhibition Sulfonamide Inhibitors (e.g., derived from 4-Formyl-N-methyl- benzenesulfonamide) Inhibition->CAIX_CAXII Block activity

Figure 2. Role of CA IX/XII in the tumor microenvironment and the point of intervention for sulfonamide inhibitors.

Protocol 3: Synthesis of Schiff Base Derivatives as CA Inhibitors

This protocol describes the synthesis of Schiff base derivatives from 4-Formyl-N-methylbenzenesulfonamide and various primary amines. Schiff bases derived from sulfonamides are known to be potent CA inhibitors.[7]

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • Substituted primary amine (e.g., 4-amino-substituted phenols, anilines, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-Formyl-N-methylbenzenesulfonamide (1.0 eq) in ethanol in a round-bottomed flask.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base derivative.

  • If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Protocol 4: Synthesis of Secondary Amine Derivatives via Reductive Amination

Reductive amination is a powerful method to convert the formyl group into a secondary or tertiary amine, providing access to a different chemical space for CA inhibitors.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (if using NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-Formyl-N-methylbenzenesulfonamide (1.0 eq) and the amine (1.1 eq) in DCM or DCE, add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired secondary amine.

Inhibition Data for Representative Sulfonamide-Based CA Inhibitors

The following table presents inhibition data for benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. While not directly derived from 4-Formyl-N-methylbenzenesulfonamide, this data illustrates the potency and selectivity that can be achieved with this class of compounds.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
N-aryl-β-alanine sulfonamides>10000180025001850Molecules[8]
Diazobenzenesulfonamides62530100Molecules[8]

Potential Applications in Kinase and Antimicrobial Drug Discovery

While the primary application of 4-Formyl-N-methylbenzenesulfonamide has been in the development of CA inhibitors, its versatile structure makes it an attractive starting point for the synthesis of other classes of therapeutic agents.

Kinase Inhibitors: The sulfonamide moiety is a feature of several approved kinase inhibitors. The formyl group of 4-Formyl-N-methylbenzenesulfonamide can be used to construct the heterocyclic cores often found in kinase inhibitors. For example, condensation with aminopyridines or similar nucleophiles can lead to scaffolds that target enzymes like CDK2.[6]

Antimicrobial Agents: The sulfonamide class of drugs has a long history in the treatment of bacterial infections. New sulfonamide derivatives continue to be explored to overcome antibiotic resistance. The formyl group can be derivatized to introduce moieties that enhance antibacterial activity or broaden the spectrum of activity. For instance, the formation of hydrazones from the aldehyde has been shown to yield compounds with antimicrobial properties.[1]

Conclusion

4-Formyl-N-methylbenzenesulfonamide is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse bioactive molecules. Its dual functionality allows for the independent elaboration of both the sulfonamide and aldehyde moieties, enabling the systematic exploration of structure-activity relationships. The protocols and application notes provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery efforts, particularly in the pursuit of novel enzyme inhibitors.

References

  • Škopić, M. K., et al. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Biology of the Cell, 112(11), 341-357. Available at: [Link]

  • PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. Cancer Research, 69(1), 358-368. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 81, 307-319. Available at: [Link]

  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19263-19284. Available at: [Link]

  • Samukov, V. V., et al. (n.d.). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 14(11), 5895-5901. Available at: [Link]

  • Choudhary, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38431-38453. Available at: [Link]

  • Zhang, X., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cells, 14(10), 693. Available at: [Link]

  • Jamshidi, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(10), 1735-1748. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 54-57. Available at: [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Journal of Enzyme Inhibition, 15(5), 443-453. Available at: [Link]

  • ResearchGate. (n.d.). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][4][6]triazines. European Journal of Medicinal Chemistry, 218, 113391. Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]

  • Zhang, J., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4234. Available at: [Link]

  • Monti, S. M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. Available at: [Link]

  • Morales, S., et al. (2016). N-Benzylidene-p-toluenesulfinamide. Organic Syntheses, 93, 234-247. Available at: [Link]

  • ResearchGate. (n.d.). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Experimental Use of 4-Formyl-N-methylbenzenesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-N-methylbenzenesulfonamide is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines a reactive aldehyde moiety with a sulfonamide group, a well-established pharmacophore found in numerous therapeutic agents.[1] This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. We move beyond simple procedural lists to explain the underlying chemical principles and rationale for specific conditions, offering field-proven insights for drug development professionals and synthetic chemists. The protocols herein are designed as self-validating systems, complete with characterization checkpoints and data-driven recommendations.

Introduction: The Strategic Value of 4-Formyl-N-methylbenzenesulfonamide

The strategic importance of 4-Formyl-N-methylbenzenesulfonamide lies in its dual functionality. The aromatic aldehyde group serves as a versatile handle for a multitude of classic and modern organic transformations, including C-C and C-N bond formations. Simultaneously, the N-methylbenzenesulfonamide portion confers drug-like properties and provides a vector for modulating physicochemical characteristics such as solubility and protein binding.

Sulfonamides are a cornerstone of modern medicine, first recognized for their antibiotic properties and now integral to drugs for treating a wide array of conditions, including cancer and viral infections.[1] The ability to use 4-Formyl-N-methylbenzenesulfonamide as a foundational building block allows for the efficient generation of diverse chemical libraries, embedding this privileged scaffold into novel molecular architectures. This document details three major classes of reactions—reductive amination, Wittig olefination, and multicomponent reactions—that leverage the unique reactivity of this compound.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is crucial.

PropertyValueSource
IUPAC Name 4-formyl-N-methylbenzenesulfonamidePubChem[2]
CAS Number 13092-93-8PubChem[2]
Molecular Formula C₈H₉NO₃SPubChem[2]
Molecular Weight 199.23 g/mol PubChem[2]
SMILES CNS(=O)(=O)C1=CC=C(C=C1)C=OPubChem[2]

Safety & Handling: According to its Globally Harmonized System (GHS) classification, 4-Formyl-N-methylbenzenesulfonamide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Reductive Amination for Amine Synthesis

Reductive amination is arguably the most powerful method for forming C-N bonds and is a workhorse reaction in drug discovery for synthesizing secondary and tertiary amines.[3][4] The process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[5] This one-pot approach is highly efficient and atom-economical.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. Its selectivity minimizes side reactions. In contrast to harsher reagents like sodium borohydride, it can be used in a one-pot fashion without needing to pre-form the imine.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents as they are relatively non-polar and aprotic, effectively solvating the organic reagents without interfering with the reaction.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can accelerate imine formation, particularly with less nucleophilic amines, by protonating the aldehyde's carbonyl oxygen, rendering it more electrophilic.

Visualizing the Workflow: Reductive Amination

G reagents 4-Formyl-N-methylbenzenesulfonamide + Primary/Secondary Amine solvent Dissolve in DCE/THF reagents->solvent imine_formation Imine/Iminium Ion Formation (Catalytic Acetic Acid optional) solvent->imine_formation reduction Add NaBH(OAc)₃ imine_formation->reduction amine_product N-Substituted 4-((aminomethyl))-N-methylbenzenesulfonamide reduction->amine_product workup Aqueous Workup & Extraction amine_product->workup purification Column Chromatography workup->purification final_product Pure Amine Product purification->final_product

Caption: Workflow for the one-pot reductive amination protocol.

Protocol 3.1: Synthesis of N-Benzyl-4-((aminomethyl))-N-methylbenzenesulfonamide
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Formyl-N-methylbenzenesulfonamide (1.0 eq, e.g., 199 mg, 1.0 mmol).

  • Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (DCE, 5 mL). Add benzylamine (1.05 eq, 112 mg, 1.05 mmol) via syringe. Stir the mixture at room temperature for 20 minutes.

  • Reduction Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality: Adding the reducing agent slowly prevents a rapid exotherm.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.

Data Summary: Reductive Amination Scope
Amine TypeExample AmineReducing AgentTypical YieldNotes
Primary (Aliphatic)CyclohexylamineNaBH(OAc)₃>85%Generally fast and clean reactions.
Primary (Aromatic)AnilineNaBH(OAc)₃70-85%Slower due to lower amine nucleophilicity; may benefit from catalytic acid.
SecondaryMorpholineNaBH(OAc)₃>90%Efficient formation of tertiary amines.

Core Application: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent).[6][7] This reaction is highly reliable for converting the aldehyde functionality of 4-Formyl-N-methylbenzenesulfonamide into a vinyl group, providing access to stilbene-like sulfonamide derivatives.

Causality of Experimental Choices:
  • Ylide Type & Stereochemistry: The nature of the substituent on the ylide dictates the stereochemical outcome.[8][9]

    • Non-stabilized ylides (e.g., R = alkyl) are highly reactive and typically yield (Z)-alkenes under lithium-free conditions.[7][8]

    • Stabilized ylides (e.g., R = CO₂Et, CN) are less reactive and thermodynamically controlled, leading predominantly to (E)-alkenes.[8]

  • Base Selection: The generation of the ylide from its phosphonium salt precursor requires a strong base. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used for non-stabilized ylides, while weaker bases like potassium carbonate can suffice for stabilized ylides.[10]

Visualizing the Pathway: Wittig Reaction

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination phosphonium Triphenylphosphonium Salt (e.g., [Ph₃PCH₂R]⁺Br⁻) base Add Strong Base (e.g., n-BuLi in THF) phosphonium->base ylide Phosphorus Ylide (Wittig Reagent) base->ylide cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde 4-Formyl-N-methylbenzenesulfonamide aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo

Caption: The two-stage process of the Wittig olefination reaction.

Protocol 4.1: Synthesis of 4-(2-Phenylethenyl)-N-methylbenzenesulfonamide (E-isomer)
  • Ylide Preparation: In a flame-dried, two-neck flask under N₂, suspend benzyltriphenylphosphonium chloride (1.1 eq, 428 mg, 1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add potassium tert-butoxide (1.1 eq, 123 mg, 1.1 mmol) in one portion. The solution should turn a deep orange/red color, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 4-Formyl-N-methylbenzenesulfonamide (1.0 eq, 199 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide's color is a visual indicator of reaction progression.

  • Workup: Quench the reaction with water. Extract the product with ethyl acetate (3 x 20 mL). The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexane.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to isolate the desired alkene.

Core Application: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[11] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate molecular complexity. The aldehyde in 4-Formyl-N-methylbenzenesulfonamide is an excellent substrate for several MCRs, such as the Ugi four-component reaction (U-4CR).

Causality of Experimental Choices:
  • The Ugi Reaction: This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[12] It is exceptionally robust and tolerant of a wide range of functional groups.

  • Solvent: Polar protic solvents like methanol or trifluoroethanol are ideal as they facilitate the initial imine formation and subsequent steps of the reaction cascade.

Visualizing the Concept: Ugi Four-Component Reactiondot

G reactants { Aldehyde (4-Formyl-N-methylbenzenesulfonamide)| Amine| Isocyanide| Carboxylic Acid} process_node One-Pot Reaction (Methanol, RT) reactants->process_node product α-Acylamino Amide Product (High Molecular Complexity) process_node->product

Sources

Analytical Strategies for Real-Time and Offline Monitoring of Reactions Involving 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive overview of robust analytical methodologies for monitoring chemical reactions that utilize 4-Formyl-N-methylbenzenesulfonamide as a key reactant. As a bifunctional molecule featuring both a reactive aldehyde and a stable sulfonamide moiety, its transformations are central to various synthetic pathways in medicinal and materials chemistry. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we discuss the principles of in-situ monitoring techniques like FT-IR spectroscopy. The causality behind experimental choices is explained, empowering researchers to not only apply these methods but also adapt them to novel chemical systems. This document is designed for researchers, scientists, and drug development professionals seeking to establish reliable, validated systems for reaction profiling, kinetic analysis, and yield optimization.

Introduction: The Chemistry and Significance of 4-Formyl-N-methylbenzenesulfonamide

4-Formyl-N-methylbenzenesulfonamide (4-FNMBS) is a valuable synthetic intermediate. Its structure combines an electrophilic aromatic aldehyde with a chemically robust N-methylbenzenesulfonamide group. This unique combination allows for selective transformations at the formyl group—such as reductive aminations, Wittig reactions, or condensations—while the sulfonamide moiety often imparts desirable physicochemical properties or serves as a directing group.

Why is precise reaction monitoring essential? Understanding the real-time behavior of a chemical reaction is fundamental to modern process development.[1] It allows for:

  • Kinetic Profiling: Determining reaction rates, identifying induction periods, or detecting reaction stalls.

  • Intermediate Detection: Identifying transient species that provide mechanistic insights.[2]

  • Endpoint Determination: Accurately identifying the point of reaction completion to prevent over- or under-reaction, which can lead to impurity formation.

  • Yield Optimization: Making informed decisions on reaction parameters (temperature, catalyst loading, etc.) to maximize product formation.[3]

This guide focuses on the practical application of modern analytical techniques to achieve these goals when working with 4-FNMBS.

Physicochemical Properties of 4-Formyl-N-methylbenzenesulfonamide

A clear understanding of the analyte's properties is the foundation for method development.

PropertyValueSource
Molecular Formula C₈H₉NO₃SPubChem[4]
Molecular Weight 199.23 g/mol PubChem[4]
IUPAC Name 4-formyl-N-methylbenzenesulfonamidePubChem[4]
CAS Number 13092-93-8PubChem[4]
Key Functional Groups Aromatic Aldehyde, N-MethylsulfonamideN/A

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is arguably the most versatile and widely adopted technique for monitoring the progress of reactions involving 4-FNMBS. The presence of the benzene ring provides a strong chromophore, making UV detection highly sensitive and reliable. A reverse-phase HPLC (RP-HPLC) method is ideal, as it effectively separates the moderately polar reactant from potentially more polar or non-polar products and byproducts.

Causality of Method Design: We select a C18 stationary phase because it provides excellent hydrophobic retention for the aromatic ring of 4-FNMBS and its derivatives. A gradient elution with acetonitrile and water is chosen to ensure that compounds with a wide range of polarities—from starting material to product—can be eluted with good peak shape and resolution within a reasonable timeframe.[5][6] UV detection at 254 nm is selected as it is a common wavelength where benzene rings exhibit strong absorbance, providing a robust signal for most components in the reaction.

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (e.g., 10 µL) B 2. Quench Reaction (e.g., in 1 mL Acetonitrile) A->B C 3. Dilute & Filter (0.22 µm Syringe Filter) B->C D 4. Inject Sample onto HPLC System C->D Transfer to Vial E 5. Separate Analytes on C18 Column D->E F 6. Detect by UV (254 nm) E->F G 7. Integrate Peak Areas (Reactant, Product) F->G Generate Chromatogram H 8. Calculate % Conversion vs. Time G->H I 9. Plot Kinetic Profile H->I

Caption: General workflow for HPLC-based reaction monitoring.

Detailed Protocol: RP-HPLC Method

Objective: To quantify the consumption of 4-FNMBS and the formation of product over time.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), optional for pH adjustment

  • 4-Formyl-N-methylbenzenesulfonamide reference standard

  • Reaction mixture aliquots

2. Instrumentation and Conditions:

  • HPLC System: Standard system with a binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: Acetonitrile + 0.1% FA

  • Gradient Program:

    Time (min) % A % B
    0.0 90 10
    15.0 10 90
    18.0 10 90
    18.1 90 10

    | 22.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Sample Preparation (Time Point Analysis):

  • At each desired time point (t=0, 1h, 2h, etc.), withdraw a small, precise aliquot of the reaction mixture (e.g., 10 µL).

  • Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., 1.0 mL of acetonitrile) in a labeled HPLC vial. This stops the reaction and prepares the sample for analysis.

  • Vortex the vial to ensure homogeneity.

  • If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial.

4. Data Analysis:

  • Identify the retention time for the 4-FNMBS peak by injecting a reference standard.

  • For each time point, integrate the peak area of the reactant (4-FNMBS) and the product(s).

  • Calculate the percent conversion using the following formula (assuming response factors are similar): % Conversion = [Area_Product / (Area_Reactant + Area_Product)] * 100%

  • Plot the % Conversion against time to generate a reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural View

NMR spectroscopy offers unparalleled structural information, making it an excellent tool for reaction monitoring.[7][8] It allows for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture. For 4-FNMBS, the aldehyde proton provides a highly diagnostic singlet at ~10 ppm in the ¹H NMR spectrum. Its disappearance is a definitive marker of reaction completion.

Causality of Method Design: ¹H NMR is chosen for its high sensitivity and rapid acquisition time.[9] Monitoring the aldehyde proton is advantageous because its signal is in a clear region of the spectrum, free from overlap with aromatic or aliphatic protons. This allows for straightforward quantification via integration. Using an internal standard with a known concentration and a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) allows for the calculation of absolute concentrations and an accurate reaction yield. Modern NMR techniques even allow for in-situ monitoring using flow cells, eliminating the need for manual sampling.[10][11]

Detailed Protocol: ¹H NMR Method with Internal Standard

Objective: To monitor the reaction by observing changes in the ¹H NMR spectrum and quantify species using an internal standard.

1. Materials and Reagents:

  • Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (IS), e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate. The IS must be inert to the reaction conditions and have a signal that does not overlap with other species.

  • NMR tubes and micropipettes.

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.

  • At each time point, withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Transfer the aliquot to a clean vial and add a precise volume of the internal standard stock solution (e.g., 500 µL).

  • Vortex the mixture and transfer it to an NMR tube for analysis.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher for good resolution.

  • Experiment: Standard 1D proton experiment.

  • Key Parameters: Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. A value of 10-15 seconds is often a safe starting point. A 30° or 45° pulse angle can also be used to shorten the required delay.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Calibrate the spectrum to the residual solvent peak.

  • Integrate the characteristic signal for the 4-FNMBS aldehyde proton (~10 ppm), a signal for the product, and the signal for the internal standard.

  • Calculate the concentration of the reactant at time 't' using the formula: Conc_Reactant(t) = (Integral_Reactant / N_Reactant) * (N_IS / Integral_IS) * Conc_IS (Where 'N' is the number of protons giving rise to the integrated signal).

  • Plot the concentration of the reactant and product against time.

Characteristic ¹H NMR Shifts

This table provides expected chemical shifts for 4-FNMBS and a hypothetical product from a reductive amination reaction for illustrative purposes.

Proton4-FNMBS (Reactant)Hypothetical Product (Benzylamine derivative)Rationale for Change
Aldehyde (-CHO)~10.0 ppm (singlet)Signal disappearsAldehyde is consumed
Aromatic (ortho to CHO)~8.0 ppm (doublet)~7.4 ppm (doublet)Change in electronic effect of substituent
Aromatic (ortho to SO₂)~7.9 ppm (doublet)~7.8 ppm (doublet)Minor shift
Benzylic (-CH₂-N)N/A~4.3 ppm (singlet/doublet)New signal from formed CH₂ group
N-Methyl (-NCH₃)~2.8 ppm (singlet)~2.7 ppm (singlet)Minor shift

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For 4-FNMBS, its applicability depends on the compound's thermal stability. While direct injection may be possible, the polarity of the sulfonamide group might lead to poor peak shape or thermal decomposition in the injector. Derivatization can sometimes be employed to increase volatility and stability. However, for many common reactions, the products may be more amenable to GC-MS analysis than the starting material.

Causality of Method Design: GC-MS is most valuable when high sensitivity is required or when complex mixtures of byproducts need to be identified.[12] The mass spectrometer provides molecular weight and fragmentation data, which acts as a chemical fingerprint for definitive identification.[13] A non-polar or mid-polarity column (e.g., DB-5ms) is a good starting point for method development.

General Workflow for GC-MS Analysis

GCMS_Workflow start 1. Quench Reaction Aliquot prep 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) start->prep dry 3. Dry Organic Layer (e.g., Na₂SO₄) prep->dry inject 4. Inject into GC-MS dry->inject separate 5. Separate on Capillary Column inject->separate detect 6. Ionize (EI) & Detect by Mass Spectrometer separate->detect analyze 7. Analyze Mass Spectra & Chromatogram detect->analyze end 8. Identify & Quantify Components analyze->end

Caption: A typical sample preparation and analysis workflow for GC-MS.

Protocol: GC-MS Screening Method

Objective: To identify and semi-quantify volatile components in a reaction mixture.

1. Instrumentation and Conditions:

  • GC-MS System: Standard GC with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

2. Sample Preparation:

  • Quench a reaction aliquot (e.g., 100 µL) in 1 mL of water.

  • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (2 x 1 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a GC vial.

3. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to see all separated components.

  • Examine the mass spectrum for each peak.

  • Identify the 4-FNMBS and product peaks based on their retention times and expected mass spectra (Molecular ion peak at m/z 199 for 4-FNMBS).

  • Compare fragmentation patterns to a spectral library (e.g., NIST) for byproduct identification.

In-Situ Spectroscopic Methods

For a truly continuous understanding of a reaction, in-situ monitoring provides real-time data without the need for sampling.[1][14] Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are particularly powerful. An ATR probe is inserted directly into the reaction vessel, continuously collecting spectra.

Key Vibrational Frequencies for 4-FNMBS:

  • Aldehyde C=O Stretch: A strong, sharp peak around 1700-1710 cm⁻¹ . This is an ideal peak to monitor as it is highly specific to the aldehyde functional group. Its disappearance directly correlates with reactant consumption.

  • Sulfonamide S=O Stretches: Two strong peaks, typically around 1340-1360 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric). These peaks are expected to remain relatively constant unless the sulfonamide group itself is involved in the reaction, serving as a useful internal reference.

By trending the absorbance of the aldehyde C=O peak over time, a detailed kinetic profile can be generated in real-time, providing immediate feedback on the reaction's progress.[15]

Conclusion and Best Practices

No single analytical method is universally perfect; the optimal choice depends on the specific reaction, available equipment, and the information required.

  • For routine, quantitative analysis of reaction conversion and purity, RP-HPLC is the recommended workhorse method due to its robustness and precision.

  • When detailed structural confirmation of products and intermediates is necessary, NMR spectroscopy is indispensable.

  • For identifying unknown byproducts or analyzing volatile components, GC-MS provides unmatched identification capabilities.

  • For advanced process development and detailed kinetic studies, in-situ FT-IR offers real-time, continuous monitoring.

By integrating these powerful analytical tools, researchers can gain a comprehensive understanding of reactions involving 4-Formyl-N-methylbenzenesulfonamide, leading to more efficient, robust, and scalable synthetic processes.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • 4-Formyl-N-methylbenzenesulfonamide. PubChem.
  • 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide. PubChem.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Analytical Method Summaries. Eurofins.
  • How to synthesis 4-formylbenzenesulfonamide practically?.
  • N-Methylbenzenesulfonamide. PubChem.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures.
  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies.
  • N-Benzylidene-4-methylbenzenesulfonamide - MS (GC) Spectrum. SpectraBase.
  • NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • Stenfors, B. A.; Ngassa, F. N. (2021).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Restek.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Formyl-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success. Our goal is to move beyond simple instructions, offering insights into the causality behind experimental choices to empower your research.

Part 1: Synthesis Overview & Core Challenges

The synthesis of 4-Formyl-N-methylbenzenesulfonamide typically involves two key transformations: the formation of the N-methylbenzenesulfonamide backbone and the subsequent introduction of a formyl group onto the aromatic ring. While seemingly straightforward, achieving high yields requires careful control over reaction conditions to mitigate potential side reactions and purification challenges.

Common synthetic routes for the formylation step include the Duff reaction and the Vilsmeier-Haack reaction. Both methods have their own set of parameters that must be optimized for this specific substrate. This guide will focus on troubleshooting issues that may arise during these critical steps.

Part 2: Troubleshooting Guide - Enhancing Your Yield

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low Yield of N-methylbenzenesulfonamide (Starting Material)

  • Question: My initial sulfonamide formation reaction is consistently yielding less than 50%. What are the primary factors I should investigate?

  • Answer: Low yields in sulfonamide synthesis often stem from a few critical factors.[1][2] The primary culprits are typically the quality of your reagents and the reaction conditions.[3]

    • Moisture Sensitivity of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][3] Any moisture present in your glassware, solvent, or even absorbed by the amine starting material will convert the sulfonyl chloride to the unreactive sulfonic acid, drastically reducing your yield.

    • Inappropriate Base or Solvent: The choice of base is crucial. It must be non-nucleophilic to avoid competing with the methylamine.[1] Pyridine or triethylamine are common choices. The solvent should be inert and capable of dissolving both reactants; dichloromethane or tetrahydrofuran are often used.[1]

    • Side Reactions: If you are starting from a primary amine, bis-sulfonation can occur, consuming your starting materials.[1]

    Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

    • Optimize Base and Solvent: Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct.[1]

    • Control Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]

Issue 2: Incomplete Formylation or No Reaction

  • Question: I am attempting a Duff reaction, but my starting material is largely unreacted, even after extended reaction times. What could be wrong?

  • Answer: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, requires specific conditions to be effective.[4]

    • Insufficient Activation: The Duff reaction is an electrophilic aromatic substitution and requires a strongly electron-donating group to facilitate the reaction.[4] While the sulfonamide group is electron-withdrawing, the N-methyl group provides some activation. However, the overall electronic nature of the substrate may render it sluggish under standard Duff conditions.

    • Improper Acid Catalyst: The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of acetic acid and sulfuric acid, to protonate HMTA and generate the electrophilic iminium ion.[4][5][6]

    • Hydrolysis of HMTA: HMTA can hydrolyze in acidic conditions to formaldehyde and ammonia, which can lead to complex side reactions if not properly controlled.[7][8][9]

    Solutions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Microwave-assisted synthesis has also been shown to decrease reaction times and improve yields in some cases.[10][11]

    • Optimize Acid Catalyst: Trifluoroacetic acid is often more effective than acetic acid in promoting the Duff reaction.[5]

    • Consider Stoichiometric Water: In some instances, the addition of a stoichiometric amount of water has been found to increase the yield of the Duff reaction.[10]

  • Question: My Vilsmeier-Haack formylation is not proceeding. What are the key parameters to check?

  • Answer: The Vilsmeier-Haack reaction uses a pre-formed Vilsmeier reagent (typically from DMF and POCl₃) and is also an electrophilic aromatic substitution.[12]

    • Deactivated Substrate: The Vilsmeier reagent is a relatively weak electrophile and works best with electron-rich aromatic systems.[12] The electron-withdrawing nature of the sulfonamide group can significantly slow down or prevent the reaction.

    • Degraded Reagents: Both POCl₃ and DMF are sensitive to moisture.[12] Old or improperly stored reagents can lead to reaction failure.

    • Insufficient Temperature: For less reactive substrates, higher temperatures may be necessary to drive the reaction.[12]

    Solutions:

    • Verify Substrate Reactivity: Ensure your N-methylbenzenesulfonamide is sufficiently pure.

    • Use Fresh Reagents: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[12]

    • Increase Reaction Temperature: Gradually increase the temperature, monitoring the reaction by TLC. Temperatures up to 80°C or even higher may be required.[12]

    • Increase Equivalents of Vilsmeier Reagent: Using 1.5 equivalents or more of the Vilsmeier reagent can sometimes improve yields.[12]

Issue 3: Formation of Side Products and Purification Difficulties

  • Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure 4-Formyl-N-methylbenzenesulfonamide. What are the likely side products and how can I purify my compound?

  • Answer: The formation of side products is a common challenge.

    • Potential Side Products:

      • Disubstituted products: In the Duff reaction, if the ortho positions are not blocked, diformylation can occur.[4]

      • Polymerization: Under harsh acidic conditions, polymerization of the starting material or product can lead to a complex mixture.

      • Over-oxidation: If using an oxidative workup, the aldehyde can be oxidized to the corresponding carboxylic acid.

    Purification Strategies:

    • Column Chromatography: This is the most common method for purifying the desired product from a complex mixture. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

    • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[13]

    • Aqueous Workup: A thorough aqueous workup is critical. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with dilute acid can remove basic components.[1]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different formylation method?

    • A1: Yes, other formylation methods like the Gattermann-Koch or Gattermann reactions could be considered.[14] However, these often require more specialized reagents and conditions. The Stephen reduction of 4-cyano-N-methylbenzenesulfonamide is another possibility.[13]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[1][15] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

  • Q3: Are there any specific safety precautions I should take?

    • A3: Yes. 4-Methylbenzenesulfonyl chloride is corrosive and moisture-sensitive. POCl₃ is highly corrosive and reacts violently with water. Both the Duff and Vilsmeier-Haack reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 4: Data Presentation & Experimental Protocols

Table 1: Reagent Stoichiometry and Typical Yields
Reagent/ParameterSulfonamide FormationDuff FormylationVilsmeier-Haack Formylation
Starting Material 4-Methylbenzenesulfonyl chlorideN-methylbenzenesulfonamideN-methylbenzenesulfonamide
Amine/Formylating Agent Methylamine (1.1-1.2 eq)Hexamethylenetetramine (1.5-2.0 eq)DMF/POCl₃ (1.5 eq)
Base/Catalyst Pyridine or Triethylamine (1.5 eq)Trifluoroacetic Acid-
Solvent Dichloromethane or THFTrifluoroacetic AcidDichloromethane or neat
Temperature 0 °C to Room Temp70-100 °C0 °C to 80 °C
Typical Yield 70-90%30-60%40-70%
Experimental Protocol: Duff Formylation of N-methylbenzenesulfonamide
  • To a solution of N-methylbenzenesulfonamide (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-Formyl-N-methylbenzenesulfonamide.

Part 5: Visualizations

Troubleshooting Workflow for Low Formylation Yield

TroubleshootingWorkflow start Low Yield of 4-Formyl-N-methylbenzenesulfonamide check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Anhydrous/Fresh) start->check_reagents reaction_type Which Formylation Method? check_sm->reaction_type check_reagents->reaction_type duff Duff Reaction reaction_type->duff Duff vilsmeier Vilsmeier-Haack reaction_type->vilsmeier V-H duff_temp Increase Temperature (70-100 °C) duff->duff_temp duff_acid Optimize Acid Catalyst (e.g., TFA) duff->duff_acid vilsmeier_temp Increase Temperature (40-80 °C) vilsmeier->vilsmeier_temp vilsmeier_eq Increase Equivalents of Vilsmeier Reagent vilsmeier->vilsmeier_eq monitor Monitor by TLC duff_temp->monitor duff_acid->monitor vilsmeier_temp->monitor vilsmeier_eq->monitor success Improved Yield monitor->success

Caption: A decision tree for troubleshooting low yields in formylation reactions.

References

  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. Retrieved from [Link]

  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

  • CORE. (n.d.). Study of the Hexamethylenetetramine, Ammonia, and Formaldehyde System: Quantitative Determinations. Retrieved from [Link]

  • ACS Omega. (2022). One-Pot Synthesis of Hexamethylenetetramine Coupled with H2 Evolution from Methanol and Ammonia by a Pt/TiO2 Nanophotocatalyst. Retrieved from [Link]

  • Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

  • Soveinc. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conditions for the microwave-assisted Duff formylation... Retrieved from [Link]

  • Flexbio System. (n.d.). 4-Formyl-N-methylbenzenesulfonamide -1g. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Sciencemadness.org. (2013). Hydrolysis of hexamine to methylamine hcl, purification of product questions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Retrieved from [Link]

  • Genesapiens. (n.d.). 4-Formyl-N-methylbenzenesulfonamide -1g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Scirp.org. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (2025). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzene sulfonamides.
  • NIH National Center for Biotechnology Information. (n.d.). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • ResearchGate. (n.d.). Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism of the N‐formylation reaction promoted by ImNHC‐CO2‐GONs. Retrieved from [Link]

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Navigating the Challenges of 4-Formyl-N-methylbenzenesulfonamide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

[January 15, 2026] – Researchers and chemists working with 4-Formyl-N-methylbenzenesulfonamide frequently encounter solubility challenges that can impede reaction progress and product purification. This technical support guide, designed for professionals in research, development, and drug discovery, provides a comprehensive overview of the solubility characteristics of this compound and offers practical, evidence-based strategies to overcome common dissolution issues. By understanding the underlying chemical principles, scientists can select optimal solvent systems and troubleshoot solubility problems with confidence.

Understanding the Solubility Profile of 4-Formyl-N-methylbenzenesulfonamide

4-Formyl-N-methylbenzenesulfonamide is a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring both a polar sulfonamide group and a moderately polar aromatic aldehyde, results in a nuanced solubility profile. The presence of these functional groups allows for a range of intermolecular interactions, including dipole-dipole forces and hydrogen bonding.

To systematically approach solvent selection, we can utilize Hansen Solubility Parameters (HSP). HSP theory posits that "like dissolves like" by quantifying a substance's intermolecular forces in terms of three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]

Estimated Hansen Solubility Parameters for 4-Formyl-N-methylbenzenesulfonamide:

ParameterEstimated Value (MPa½)
δD (Dispersion)18.5
δP (Polar)10.5
δH (Hydrogen Bonding)8.5

This profile suggests that solvents with a balanced combination of dispersion, polar, and hydrogen bonding characteristics will be most effective at dissolving 4-Formyl-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Formyl-N-methylbenzenesulfonamide not dissolving in common organic solvents?

The limited solubility in certain solvents can be attributed to a mismatch in Hansen Solubility Parameters. For instance, non-polar solvents like hexane or toluene will have low δP and δH values, making them poor solvents for this polar molecule. Conversely, highly polar protic solvents like methanol might interact strongly through hydrogen bonding but may not fully accommodate the aromatic, less polar portion of the molecule.

Q2: Which solvents are predicted to be most effective for dissolving 4-Formyl-N-methylbenzenesulfonamide?

Based on the estimated HSP values, the following solvents are predicted to be good candidates for solubilizing 4-Formyl-N-methylbenzenesulfonamide. The "HSP Distance" indicates the similarity between the solvent and the solute (a smaller distance suggests better solubility).

SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP DistancePredicted Solubility
Dimethylformamide (DMF) 17.413.711.35.1 High
Dimethyl Sulfoxide (DMSO) 18.416.410.26.4 High
Acetone 15.510.47.03.8 Good
Acetonitrile 15.318.06.18.1 Moderate
Ethanol 15.88.819.411.2 Moderate to Low
Methanol 15.112.322.314.3 Low
Ethyl Acetate 15.85.37.26.0 Moderate
Dichloromethane 17.07.37.14.2 Good

Troubleshooting Guides

Issue 1: Poor Solubility at Room Temperature

If 4-Formyl-N-methylbenzenesulfonamide exhibits poor solubility in a chosen solvent at ambient temperature, consider the following steps:

Troubleshooting Workflow for Poor Room Temperature Solubility

A Initial Observation: Poor solubility at room temperature B Step 1: Gentle Heating Increase temperature to 40-60°C with stirring. Monitor for dissolution. A->B C Step 2: Co-Solvent Addition If heating is insufficient, add a small percentage (5-20% v/v) of a good 'bridging' solvent like DMF or DMSO. B->C Failure E Outcome: Successful Dissolution B->E Success D Step 3: Sonication Apply ultrasonic agitation to break up solid agglomerates and enhance solvent penetration. C->D Failure C->E Success D->E Success F Outcome: Partial or No Dissolution D->F G Re-evaluate Solvent Choice: Consult HSP table for a solvent with a smaller HSP distance. F->G

Caption: Step-by-step troubleshooting for poor solubility.

Scientific Rationale:

  • Heating: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid solute and increases the kinetic energy of the solvent molecules, leading to more effective solvation. Many sulfonamides show increased solubility with a rise in temperature.

  • Co-solvents: A co-solvent can modify the overall polarity and hydrogen bonding capability of the solvent system to better match that of the solute.[3] For instance, adding a small amount of DMF to a less polar solvent can significantly enhance the solubility of polar compounds.

  • Sonication: This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy jets that can break apart solid particles and increase the surface area available for dissolution.

Issue 2: Compound Precipitates Out of Solution Upon Cooling

Precipitation upon cooling indicates that the solution was saturated or supersaturated at a higher temperature.

Protocol for Controlled Cooling and Crystallization:

  • Re-dissolve: Gently reheat the solution until the compound is fully dissolved.

  • Add Minimal Extra Solvent: Add a small additional volume (1-5%) of the solvent to slightly decrease the saturation level.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.

  • Insulate: To further slow the cooling process, the flask can be placed in an insulated container.

  • Induce Crystallization (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the compound can initiate crystallization.

Scientific Rationale: Slow cooling allows for the orderly formation of a crystal lattice, which is crucial for obtaining pure crystals. Rapid cooling can trap impurities and lead to the formation of amorphous solids or small, impure crystals.

Issue 3: Potential for Compound Degradation

It is important to consider the chemical stability of 4-Formyl-N-methylbenzenesulfonamide, especially when heating or using certain solvent systems.

Stability Considerations:

  • pH: Sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] It is advisable to use neutral solvents and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Temperature: While moderate heating can improve solubility, excessive temperatures may lead to degradation. A study on the thermal stability of sulfonamides in milk showed that while stable during pasteurization, significant degradation occurred at higher temperatures (120°C for 20 minutes).[1]

  • Oxidation: The aldehyde group is susceptible to oxidation. Avoid using solvents that may contain peroxides (e.g., aged ethers) and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Logical Flow for Ensuring Compound Stability

Start Start Experiment Solvent Select Neutral Solvent Start->Solvent Temp Use Moderate Heat (e.g., < 80°C) Solvent->Temp Atmosphere Consider Inert Atmosphere (if oxidation is a risk) Temp->Atmosphere Monitor Monitor for Color Change or Byproducts (TLC/LC-MS) Atmosphere->Monitor End Successful Dissolution with Minimal Degradation Monitor->End

Caption: Workflow for maintaining compound integrity.

Experimental Protocols

Protocol 1: Standard Method for Determining Qualitative Solubility

This protocol provides a systematic way to quickly assess the solubility of 4-Formyl-N-methylbenzenesulfonamide in a range of solvents.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • A selection of organic solvents (e.g., DMF, DMSO, acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of 4-Formyl-N-methylbenzenesulfonamide to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution. Classify the solubility as:

    • Freely Soluble: The solid completely dissolves.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath (40-60°C) and observe any changes in solubility.

Protocol 2: Co-Solvent System for Enhanced Solubility

This protocol is for situations where a single solvent is not effective.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide

  • A primary solvent with moderate solubility (e.g., ethyl acetate or dichloromethane)

  • A co-solvent with high predicted solubility (e.g., DMF or DMSO)

  • Graduated cylinders or pipettes

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of 4-Formyl-N-methylbenzenesulfonamide in the primary solvent.

  • While stirring, add the co-solvent dropwise.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Note the final volume percentage of the co-solvent required for dissolution. This information can be used to prepare a pre-mixed solvent system for future experiments.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 4-Formyl-N-methylbenzenesulfonamide, leading to more efficient and successful experimental outcomes.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Hansen Solubility Parameters. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018).
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). Food Chemistry.
  • 4-Formyl-N-methylbenzenesulfonamide. PubChem. Retrieved January 15, 2026, from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). Journal of Pharmaceutical Sciences.
  • Aqueous and cosolvent solubility data for drug-like organic compounds. (2006). Pharmaceutical Research.
  • HSPiP - Hansen Solubility Parameters in Practice. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. (2022). Scientific Reports.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). Bioresource Technology.

Sources

Technical Support Center: Stabilizing 4-Formyl-N-methylbenzenesulfonamide During Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-formyl-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile building block. Here, we address common challenges and questions encountered during chemical transformations involving this reagent, with a focus on maintaining its stability and achieving optimal reaction outcomes.

Chemical Profile: 4-Formyl-N-methylbenzenesulfonamide

  • IUPAC Name: 4-formyl-N-methylbenzenesulfonamide[1]

  • CAS Number: 13092-93-8[1]

  • Molecular Formula: C₈H₉NO₃S[1]

  • Molecular Weight: 199.23 g/mol [1]

  • Structure:

    
    

    Source: PubChem CID 14327177[1]

This compound features a reactive aldehyde group and a stable N-methylsulfonamide moiety, making it a valuable intermediate in the synthesis of a wide range of complex molecules.[2] However, the interplay of these functional groups can present unique stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-formyl-N-methylbenzenesulfonamide?

A1: To ensure long-term stability, it is recommended to store 4-formyl-N-methylbenzenesulfonamide in a cool, dry, and dark place. For extended storage, temperatures of -20°C are advisable.[3] The compound should be kept in a tightly sealed container to protect it from moisture and air, as aromatic aldehydes can be susceptible to oxidation.

Q2: How stable is 4-formyl-N-methylbenzenesulfonamide to acidic and basic conditions?

A2: The stability of 4-formyl-N-methylbenzenesulfonamide is pH-dependent.

  • Acidic Conditions: The sulfonamide group is generally stable under acidic conditions.[4] However, strong acidic conditions may promote side reactions involving the aldehyde, such as acetal formation in the presence of alcohols.

  • Neutral Conditions: The compound exhibits good stability at neutral pH.[5]

  • Basic Conditions: Strong basic conditions should be approached with caution. Aromatic aldehydes lacking α-hydrogens, like 4-formyl-N-methylbenzenesulfonamide, can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction that yields the corresponding alcohol and carboxylic acid.[2][6][7]

Q3: What are the main safety hazards associated with 4-formyl-N-methylbenzenesulfonamide?

A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-formyl-N-methylbenzenesulfonamide is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides for Chemical Transformations

This section provides detailed troubleshooting for common reactions involving 4-formyl-N-methylbenzenesulfonamide.

Reductive Amination

Problem: Low yield of the desired amine product, with significant recovery of starting material or formation of side products.

Possible Causes & Solutions:

  • Incomplete Imine Formation: The initial formation of the imine or iminium ion is a crucial equilibrium step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can drive the equilibrium towards imine formation.

  • Aldehyde Reduction: Strong reducing agents like sodium borohydride can directly reduce the aldehyde to an alcohol, competing with the reduction of the imine.

    • Solution: Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8] These reagents are particularly effective for reductive amination as they preferentially reduce the protonated imine (iminium ion) over the aldehyde.

  • Cannizzaro Reaction: If the reaction is run under basic conditions with a less reactive amine, the Cannizzaro reaction may become a competitive pathway.

    • Solution: Perform the reductive amination under slightly acidic conditions (pH 4-6). This protonates the imine, activating it for reduction and avoiding the conditions that favor the Cannizzaro reaction. Acetic acid is a commonly used catalyst.[8]

Troubleshooting Workflow for Reductive Amination

Caption: Troubleshooting workflow for reductive amination.

Wittig Reaction

Problem: The Wittig reaction with 4-formyl-N-methylbenzenesulfonamide gives a low yield of the desired alkene.

Possible Causes & Solutions:

  • Ylide Instability or Reactivity: The nature of the ylide is critical. Stabilized ylides are less reactive and may require harsher conditions, while unstabilized ylides are more reactive but can be prone to side reactions.

    • Solution: For stabilized ylides, consider increasing the reaction temperature. For unstabilized ylides that may be decomposing, generate the ylide in situ at low temperatures in the presence of the aldehyde.

  • Steric Hindrance: Although the formyl group itself is not highly hindered, bulky phosphonium ylides can slow down the reaction.

    • Solution: If steric hindrance is suspected, a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester may be a more efficient alternative, as the smaller phosphonate carbanions are less sterically demanding.[9]

  • Base Incompatibility: Strong bases like n-butyllithium or sodium hydride are often used to generate the ylide. These strong bases could potentially interact with the sulfonamide proton, although it is generally considered non-acidic.

    • Solution: Use a base that is known to be compatible. Potassium tert-butoxide is a common and effective base for Wittig reactions.[10]

Oxidation of the Formyl Group to a Carboxylic Acid

Problem: Incomplete oxidation or formation of byproducts during the conversion of the aldehyde to a carboxylic acid.

Possible Causes & Solutions:

  • Over-oxidation or Ring Degradation: Harsh oxidizing agents can potentially lead to degradation of the aromatic ring or side reactions with the sulfonamide group.

    • Solution: Use mild and selective oxidizing agents. The Pinnick oxidation, using sodium chlorite (NaClO₂) with a chlorine scavenger like 2-methyl-2-butene, is highly effective for converting aldehydes to carboxylic acids without affecting other functional groups.

  • Incomplete Reaction: Some oxidizing agents may not be potent enough for a complete conversion, especially with an electron-deficient aromatic aldehyde.

    • Solution: Ensure an adequate excess of the oxidizing agent is used and monitor the reaction by TLC or LC-MS. If using potassium permanganate (KMnO₄), ensure the reaction conditions (pH, temperature) are optimized for the oxidation of the formyl group.

Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the aldehyde functionality.

Q: How can I protect the formyl group of 4-formyl-N-methylbenzenesulfonamide?

A: The most common and effective protecting group for aldehydes is a cyclic acetal.[11][12]

  • Protection: The aldehyde can be protected by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a 1,3-dioxolane. This protecting group is stable to a wide range of nucleophilic and basic conditions.

  • Deprotection: The acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[12]

Protecting Group Workflow

Caption: Workflow for acetal protection of the formyl group.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Dissolve Reactants: In a round-bottom flask, dissolve 4-formyl-N-methylbenzenesulfonamide (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add acetic acid (1.1 eq) to the mixture.

  • Stir: Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection of the Formyl Group
  • Setup: To a solution of 4-formyl-N-methylbenzenesulfonamide (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Water Removal: Equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool and Quench: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude protected compound can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Summary of Recommended Reaction Conditions

TransformationKey ReagentsSolventTemperatureKey Considerations
Reductive Amination Amine, STAB or NaBH₃CN, Acetic AcidDCM, DCERoom TemperatureUse a mild reducing agent and slightly acidic conditions to avoid side reactions.
Wittig Reaction Phosphonium ylide, Base (e.g., KOtBu)THF, TolueneVariesYlide stability is a key factor; consider HWE for hindered substrates.
Oxidation NaClO₂, 2-methyl-2-butenet-BuOH/waterRoom TemperaturePinnick oxidation is a mild and selective method.
Aldehyde Protection Ethylene glycol, p-TsOHTolueneRefluxRemove water to drive the reaction to completion.

References

  • (Note: This is a generic link to a university resource on protecting groups, as a specific, stable URL was not available in the search results.)

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in the nucleophilic substitution of sulfonamides. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles governing these powerful transformations.

Troubleshooting Guide: A Problem-Oriented Approach

This section is organized in a question-and-answer format to directly address specific experimental issues. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Question 1: My N-alkylation of a primary/secondary sulfonamide is sluggish or failing completely. What are the primary factors to investigate?

Low conversion in the N-alkylation of sulfonamides is a frequent issue. The root cause often lies in the insufficient acidity of the sulfonamide N-H bond, the choice of base, or suboptimal reaction conditions.

Causality Analysis: The nucleophilic substitution on a sulfonamide nitrogen first requires deprotonation by a suitable base to form the more nucleophilic sulfonamide anion. The efficiency of this deprotonation is governed by the sulfonamide's pKa, which is influenced by the electronic nature of the sulfonyl group's substituent.[1][2][3][4][5][6] Steric hindrance around the nitrogen atom and the electrophile also plays a critical role.[7][8]

Troubleshooting Steps & Solutions:
  • Evaluate the Base and Sulfonamide Acidity:

    • Insight: The chosen base must be strong enough to deprotonate the sulfonamide (typical pKa in DMSO is ~16-17). For many common sulfonamides, bases like K₂CO₃, Cs₂CO₃, or even stronger bases like NaH, KHMDS, or DBU are required.[7][9]

    • Actionable Protocol: If using a weaker base like K₂CO₃ with a less acidic sulfonamide, consider switching to a stronger, non-nucleophilic base. For instance, NaH is often effective but requires strictly anhydrous conditions.[9] Be aware that excessively strong bases like KOt-Bu can sometimes lead to lower yields through side reactions.[7]

  • Optimize Reaction Temperature and Time:

    • Insight: Many N-alkylation reactions require elevated temperatures to overcome the activation energy barrier.[7]

    • Actionable Protocol: If the reaction is performed at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux). Monitor the reaction progress by TLC or LC-MS to avoid decomposition at prolonged high temperatures.

  • Assess Solvent Effects:

    • Insight: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for N-alkylation with alkyl halides. These solvents effectively solvate the cation of the base, leaving the sulfonamide anion more "naked" and nucleophilic.[7][10][11][12][13] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[10][11][12][13][14]

    • Actionable Protocol: If your reaction is slow in a solvent like acetonitrile, consider switching to DMF or DMSO. Ensure the solvent is anhydrous, as water can quench the base and the sulfonamide anion.

  • Consider the Nature of Your Substrates:

    • Insight: Sulfonamides with strong electron-withdrawing groups on the aryl ring will be more acidic and easier to deprotonate, but the resulting anion may be less nucleophilic due to charge delocalization.[7] Conversely, sterically hindered sulfonamides or bulky alkylating agents will react more slowly.[7][8]

    • Actionable Protocol: For sterically demanding substrates, longer reaction times, higher temperatures, or a less hindered base may be necessary.

Question 2: I'm observing significant formation of an N,N-dialkylated byproduct with my primary sulfonamide. How can I improve selectivity for mono-alkylation?

The formation of a dialkylated product is a common side reaction when using primary sulfonamides, as the mono-alkylated product still possesses an acidic proton and can be further deprotonated and alkylated.[9]

Causality Analysis: The relative rates of the first and second alkylation determine the product distribution. If the mono-alkylated sulfonamide is of comparable or greater acidity than the starting primary sulfonamide, and is not sterically hindered, dialkylation can be significant. This is often exacerbated by using a large excess of the alkylating agent or a very strong base.[9]

Troubleshooting Steps & Solutions:
  • Control Stoichiometry:

    • Insight: Using a large excess of the alkylating agent drives the reaction towards the thermodynamically stable dialkylated product.

    • Actionable Protocol: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.

  • Modify the Order of Addition:

    • Insight: Adding the alkylating agent slowly to a pre-formed solution of the sulfonamide and base can help maintain a low concentration of the electrophile, favoring mono-alkylation.

    • Actionable Protocol: Prepare a solution of the sulfonamide and base in your chosen solvent. Then, add the alkylating agent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Choice of Base and Reaction Conditions:

    • Insight: A very strong base can lead to a high concentration of the mono-alkylated anion, promoting the second alkylation.

    • Actionable Protocol: Consider using a milder base that still provides a reasonable reaction rate, such as K₂CO₃ or Cs₂CO₃. Running the reaction at a lower temperature can also enhance selectivity.

Question 3: My Buchwald-Hartwig amination of an aryl halide with a sulfonamide is giving low yields. What are the critical parameters to optimize?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with sulfonamides is highly dependent on the catalyst system (ligand and palladium precursor) and the base.[15][16][17]

Causality Analysis: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the deprotonated sulfonamide, and reductive elimination to form the product.[16][17] Low yields can result from inefficient oxidative addition, slow reductive elimination, or catalyst deactivation. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate these steps.[17]

Troubleshooting Steps & Solutions:
  • Ligand and Catalyst Selection:

    • Insight: The ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step, which can be challenging for sulfonamides.[17]

    • Actionable Protocol: Screen a panel of Buchwald-Hartwig ligands. If using a general-purpose ligand like P(t-Bu)₃ is failing, switch to a more specialized biarylphosphine ligand. Ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality.

  • Base Optimization:

    • Insight: A strong, non-coordinating base is needed to deprotonate the sulfonamide without poisoning the catalyst. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like K₃PO₄ or Cs₂CO₃ can be effective and may offer better functional group tolerance.[16]

    • Actionable Protocol: If NaOt-Bu is leading to side reactions (e.g., with ester groups), switch to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[16]

  • Solvent and Temperature:

    • Insight: Anhydrous, non-coordinating solvents like toluene or dioxane are standard. The reaction often requires heating (80-110 °C).

    • Actionable Protocol: Ensure your solvent is rigorously dried. If the reaction is slow, increasing the temperature may help, but be mindful of potential catalyst decomposition. Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[18]

Question 4: I am attempting a Fukuyama-Mitsunobu reaction to alkylate my sulfonamide, but the yield is poor and I have difficulty with purification. What are common pitfalls?

The Mitsunobu reaction offers a powerful way to alkylate sulfonamides with primary or secondary alcohols under mild, neutral conditions, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[19][20][21][22] However, it is sensitive to steric hindrance and generates stoichiometric amounts of byproducts that can complicate purification.

Causality Analysis: The reaction relies on the in-situ formation of an alkoxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD). The deprotonated sulfonamide then acts as the nucleophile.[21][22] Low yields can stem from steric hindrance, low acidity of the sulfonamide, or side reactions. The major byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[20]

Troubleshooting Steps & Solutions:
  • Use a More Acidic Sulfonamide Pronucleophile:

    • Insight: Standard alkyl- or arylsulfonamides can be poor nucleophiles in this reaction. The Fukuyama modification uses nitrobenzenesulfonamides (e.g., 2-nitrobenzenesulfonamide or "nosyl" amides), which are significantly more acidic and thus more reactive.[19]

    • Actionable Protocol: If using a simple tosylamide is failing, switch to a nosylamide. The nosyl group can be readily cleaved after the alkylation is complete.

  • Address Steric Hindrance:

    • Insight: The Mitsunobu reaction is highly sensitive to steric bulk at both the alcohol and the nucleophile. Secondary alcohols react more slowly than primary ones, and highly hindered alcohols may fail to react.[22]

    • Actionable Protocol: For hindered secondary alcohols, you may need to increase the equivalents of reagents (PPh₃ and DIAD/DEAD) and extend the reaction time. However, if the steric clash is too severe, an alternative synthetic route may be necessary.

  • Optimize Reagent Addition and Temperature:

    • Insight: The order of addition is important. The azodicarboxylate should be added slowly at a low temperature (typically 0 °C) to a solution of the alcohol, sulfonamide, and PPh₃.[20] This helps control the reaction and minimize side product formation.

    • Actionable Protocol: Dissolve the alcohol, sulfonamide, and PPh₃ in anhydrous THF. Cool the solution to 0 °C before adding DIAD or DEAD dropwise. Allow the reaction to warm to room temperature and stir until completion.[7]

  • Simplify Purification:

    • Insight: The byproducts (TPPO and the reduced hydrazine) can be difficult to remove via standard column chromatography.

    • Actionable Protocol: Several strategies exist to remove TPPO. One is to precipitate it from a nonpolar solvent like hexanes/ether. Another is to use polymer-supported PPh₃ or fluorous-tagged reagents that can be easily separated.[19]

Data Summary & Visualization

Table 1: Guide to Base and Solvent Selection for Sulfonamide N-Alkylation
BasepKa (Conjugate Acid)Typical SolventsStrengthsWeaknesses
K₂CO₃~10.3DMF, AcetonitrileInexpensive, mild, easy to handleMay be too weak for less acidic sulfonamides
Cs₂CO₃~10.0DMF, THF, TolueneMore soluble and often more effective than K₂CO₃More expensive
NaH (60% in oil)~36THF, DMFVery strong, drives reactions to completionRequires strictly anhydrous conditions, flammable
K₃PO₄~12.3Toluene, DioxaneGood for Buchwald-Hartwig, functional group tolerantCan be slow, may require higher temperatures
NaOt-Bu~19Toluene, THFStrong, effective for Buchwald-HartwigIncompatible with some functional groups (e.g., esters)[16]
Diagrams
Troubleshooting Workflow for Low N-Alkylation Yield

troubleshooting_workflow start Low Yield in N-Alkylation check_base Is the base strong enough? (pKa > sulfonamide pKa) start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes solution_base Switch to a stronger base (e.g., NaH, KHMDS) check_base->solution_base No check_solvent Is the solvent optimal? (Polar Aprotic?) check_temp->check_solvent Yes solution_temp Increase reaction temperature (e.g., 50-100 °C) check_temp->solution_temp No check_sterics Are substrates sterically hindered? check_solvent->check_sterics Yes solution_solvent Switch to DMF or DMSO (Ensure anhydrous) check_solvent->solution_solvent No solution_sterics Increase reaction time/temp Consider alternative route check_sterics->solution_sterics Yes

Caption: A logical workflow for diagnosing low yields in sulfonamide N-alkylation.

General Mechanism of Base-Mediated N-Alkylation

n_alkylation_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) RSO2NHR_prime R-SO₂-NH-R' Anion [R-SO₂-N⁻-R'] RSO2NHR_prime->Anion + Base⁻ Base Base⁻ HB H-Base Anion2 [R-SO₂-N⁻-R'] Product R-SO₂-NR'R'' Anion2->Product + R''-X Electrophile R''-X LeavingGroup X⁻

Caption: The two-step mechanism for base-mediated N-alkylation of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonamide unreactive even with a strong base? A1: Besides the choice of base, extreme steric hindrance can prevent the nucleophile from approaching the electrophile.[7][8] Additionally, if your sulfonamide has other acidic protons, the base may be consumed in deprotonating another site. Finally, ensure your reagents are pure; for example, sulfonyl chlorides can hydrolyze to unreactive sulfonic acids if exposed to moisture.[23][24][25]

Q2: Can I use protic solvents like ethanol for sulfonamide alkylation? A2: While possible, it is generally not recommended for reactions involving anionic nucleophiles. Protic solvents can form strong hydrogen bonds with the sulfonamide anion, creating a solvent cage that stabilizes the anion and significantly reduces its nucleophilicity and reactivity.[10][11][12][13][14] Polar aprotic solvents like DMF or DMSO are superior as they do not solvate anions as strongly.[7][10]

Q3: How do I choose between different methods like standard alkylation, Buchwald-Hartwig, and Mitsunobu? A3:

  • Standard N-Alkylation (Base + Alkyl Halide): This is the most direct method for introducing alkyl groups. It is ideal for primary and secondary alkyl halides.

  • Buchwald-Hartwig Amination: This method is specifically for forming an aryl-nitrogen bond. Use this when you are coupling a sulfonamide with an aryl halide or triflate.[15][16]

  • Mitsunobu Reaction: Choose this method when you want to alkylate the sulfonamide with an alcohol. It's particularly valuable for converting chiral secondary alcohols, as the reaction proceeds with inversion of configuration.[19][21]

Q4: My sulfonamide seems to be decomposing under the reaction conditions. What can I do? A4: Decomposition can be caused by excessive heat or an incompatibility with the base or solvent. First, try running the reaction at a lower temperature for a longer duration. If you suspect the base is too harsh (e.g., NaOt-Bu with an ester), switch to a milder base like K₃PO₄ or Cs₂CO₃.[16] Also, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q5: Are there any protecting group strategies for sulfonamides? A5: While sulfonamides themselves are often used as protecting groups for amines,[26][27][28][29][30] their N-H bond can be temporarily protected. For instance, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a sulfonamide that can be easily cleaved under mild fluoride-mediated conditions, offering an orthogonal deprotection strategy.[29][30] This can be useful in complex syntheses where the sulfonamide N-H might interfere with subsequent steps.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem.
  • Protecting Groups for Amines: Sulfonamides. YouTube; 2020.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Bocsci.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate; 2025.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications; 2019.
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  • Optimization of the reaction conditions. [a]. ResearchGate.
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  • Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. 2016.
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  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College.
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  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
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  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
  • The pK a values of the sulfonamides investigated.. ResearchGate.
  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC - NIH; 2023.
  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts; 2023.
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  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing; 2019.
  • Anion binding vs. sulfonamide deprotonation in functionalised ureas. ResearchGate; 2025.
  • pK Values Reported of Sulfonamides in Water. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts; 2023.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central; 2019.
  • Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. ResearchGate; 2025.
  • Anion binding vs. sulfonamide deprotonation in functionalised ureas†. The Royal Society of Chemistry; 2007.
  • Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure.
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  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. 2024.
  • Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube; 2025.

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Managing scalability challenges in 4-Formyl-N-methylbenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Formyl-N-methylbenzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Our focus is on providing practical, experience-driven advice to ensure robust, scalable, and reproducible outcomes.

Overview of Synthetic Strategy

The most common and scalable approach to synthesizing 4-Formyl-N-methylbenzenesulfonamide involves a two-step process. First, 4-methylbenzenesulfonyl chloride (tosyl chloride) is reacted with methylamine to produce the intermediate, 4-methyl-N-methylbenzenesulfonamide. The crucial second step is the selective oxidation of the methyl group on the aromatic ring to an aldehyde.

Controlling the oxidation step is paramount to achieving high yield and purity, as over-oxidation to the corresponding carboxylic acid is a frequent and challenging side reaction.[1][2] This guide will primarily focus on troubleshooting this critical oxidation transformation.

General Synthesis Workflow

Synthesis_Workflow A 4-Methylbenzenesulfonyl Chloride + Methylamine B 4-Methyl-N-methyl- benzenesulfonamide A->B Sulfonamide Formation C Selective Oxidation B->C Key Transformation D Crude 4-Formyl-N-methyl- benzenesulfonamide C->D Reaction Workup E Purification (Recrystallization/Chromatography) D->E Isolation F Pure Product E->F Final Product

Caption: General workflow for the two-step synthesis of 4-Formyl-N-methylbenzenesulfonamide.

Troubleshooting Guide: The Oxidation Step

This section addresses specific issues that may arise during the selective oxidation of 4-methyl-N-methylbenzenesulfonamide.

Q1: My reaction shows low conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common scalability challenge, often stemming from issues with the oxidizing agent, reaction kinetics, or mass transfer limitations.

Potential Root Causes & Solutions:

Root Cause Diagnostic Check Recommended Corrective Action
Insufficient Oxidant Analyze an aliquot of the reaction mixture by TLC or HPLC to quantify remaining starting material and oxidant.Increase the stoichiometric equivalents of the oxidizing agent (e.g., KMnO₄, MnO₂, or a specialized reagent) incrementally. Start with a 5-10% excess.
Poor Reagent Quality/Decomposition Check the certificate of analysis for the oxidant. If it's a peroxide-based oxidant, its activity can decrease over time.[3]Purchase fresh, high-purity oxidizing agent. For sensitive reagents, ensure proper storage conditions (e.g., dessication, refrigeration).
Inadequate Reaction Temperature Monitor the internal reaction temperature closely. Is it consistent with the literature or established protocol?Increase the reaction temperature in small increments (5 °C). Be cautious, as higher temperatures can also promote side reactions.[2][4]
Poor Mass Transfer (on scale-up) Observe the reaction mixture. Is the stirring efficient? Are there solids that are not well-suspended?Improve agitation by using an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes. Consider a different solvent system to improve solubility.
Catalyst Deactivation (if applicable) If using a catalyst (e.g., transition metal-based), check for changes in color or precipitation.Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Consider adding the catalyst in portions.
Q2: I'm observing a significant amount of the 4-carboxy-N-methylbenzenesulfonamide impurity. How can I prevent this over-oxidation?

Answer:

The formation of the carboxylic acid byproduct is the most frequent selectivity challenge. The aldehyde product is often more susceptible to oxidation than the starting material's methyl group.[2]

Causality: Over-oxidation occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long, pushing the desired aldehyde to the more stable carboxylic acid state.

Preventative Measures:

  • Choice of Oxidant: Avoid overly aggressive oxidizing agents like chromic acid under harsh conditions. Milder, more selective agents are preferable. While not used for this specific substrate, the principle of using mild oxidants like Tollens' reagent to stop at the aldehyde stage is a classic example.[1]

  • Temperature Control: This is critical. Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Higher temperatures significantly favor over-oxidation.[2][4]

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using TLC or HPLC (every 15-30 minutes). Quench the reaction as soon as the starting material is consumed or when the ratio of desired product to byproduct begins to significantly favor the byproduct.

  • Controlled Reagent Addition: Instead of adding the oxidant all at once, add it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of the oxidant low, favoring the initial oxidation step and minimizing the attack on the more reactive aldehyde product.

Troubleshooting_Overoxidation cluster_0 Reaction Pathway cluster_1 Control Factors A Starting Material (Toluene Derivative) B Desired Product (Aldehyde) A->B k1 (Desired) C Byproduct (Carboxylic Acid) B->C k2 (Over-oxidation) Temp High Temperature Temp->C Increases k2 > k1 Time Long Reaction Time Time->C Allows for B -> C conversion Oxidant High Oxidant Concentration Oxidant->C Increases k2

Caption: Factors promoting the over-oxidation side reaction.

Q3: The workup and isolation of my product are difficult, resulting in low isolated yield. What can I do?

Answer:

Isolation issues often arise from the product's solubility profile or the presence of persistent impurities. For sulfonamides, proper pH adjustment during workup is key.

Troubleshooting Isolation:

Problem Potential Cause Recommended Solution
Product remains in the aqueous layer The sulfonamide proton (N-H) can be acidic, forming a water-soluble salt under basic conditions.During the aqueous workup, carefully acidify the solution (e.g., with 1M HCl) to a neutral or slightly acidic pH (pH 5-6) to ensure the product is in its neutral, less soluble form before extraction.[5]
Formation of an emulsion during extraction High concentration of salts or polar impurities.Add a saturated brine solution during the wash steps to "break" the emulsion. If scaling up, consider using a different solvent system for extraction that has a greater density difference with water (e.g., switching from DCM to MTBE).
Oily product that won't crystallize Presence of impurities (e.g., unreacted starting material, over-oxidized product, or solvent residue) that inhibit lattice formation.1. Purify the Crude Material: Perform flash column chromatography to separate the desired product from impurities before attempting crystallization.[6] 2. Solvent Screening: Attempt recrystallization from a variety of solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes). Start by dissolving the crude oil in a minimum amount of hot solvent and allowing it to cool slowly.
Low recovery after chromatography Product is highly polar and adheres strongly to silica gel.Use a more polar eluent system (e.g., increase the percentage of ethyl acetate or methanol in your mobile phase). Consider adding a small amount of acetic acid (0.5%) to the eluent to help protonate the product and reduce tailing on the column.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The primary hazards are associated with the oxidizing agents and solvents.

  • Oxidants: Strong oxidizers (like potassium permanganate) can react violently with organic materials. Avoid mixing them directly with flammable solvents in high concentrations. Perform additions slowly and with adequate cooling.

  • Solvents: Use solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a well-ventilated fume hood.[5]

  • Hazards of Product: The final product, 4-Formyl-N-methylbenzenesulfonamide, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: Which analytical techniques are best for in-process control (IPC)? A: For rapid reaction monitoring, Thin Layer Chromatography (TLC) is invaluable. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method to accurately determine the ratio of starting material, product, and key impurities.

Q: Can I use a different starting material, like 4-cyanobenzenesulfonamide, instead of oxidizing the methyl group? A: Yes, reduction of a nitrile (cyano group) is a viable alternative synthetic route. For instance, 4-cyanobenzenesulfonamide can be reduced to 4-formylbenzenesulfonamide using reagents like Raney Nickel in formic acid.[8] However, this route introduces different challenges, such as handling pyrophoric catalysts (Raney Ni) and potentially different impurity profiles. The choice of route depends on reagent availability, cost, and scale-up safety considerations.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-N-methylbenzenesulfonamide
  • To a stirred solution of methylamine (1.2 equivalents) in a suitable solvent (e.g., Dichloromethane or THF) in an ice bath (0 °C), add 4-methylbenzenesulfonyl chloride (1.0 equivalent) portion-wise over 30 minutes.[5][9]

  • A base such as pyridine or aqueous potassium carbonate (1.1 equivalents) can be used to scavenge the HCl byproduct.[5][10]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the tosyl chloride is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.[10]

Protocol 2: Selective Oxidation to 4-Formyl-N-methylbenzenesulfonamide (Example with MnO₂)
  • Dissolve 4-methyl-N-methylbenzenesulfonamide (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane or Chloroform).

  • Add activated Manganese Dioxide (MnO₂, 5-10 equivalents by weight). The activity of MnO₂ can vary significantly between suppliers; a large excess is often required.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction can take anywhere from 4 to 48 hours depending on the substrate and MnO₂ activity.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent to recover all the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography.

References

  • ResearchGate. How to synthesis 4-formylbenzenesulfonamide practically?. (2016). Available from: [Link]

  • Brainly.com. Is it possible to stop the oxidation of toluene at the aldehyde stage with suitable reagents?. (2024). Available from: [Link]

  • MDPI. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. (2021). Available from: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). Available from: [Link]

  • ResearchGate. Efficient Oxidation of Alcohols to Carbonyl Compounds by N,N-Dichloro-4-Methylbenzenesulfonamide under Mild Conditions. (2025). Available from: [Link]

  • MDPI. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2020). Available from: [Link]

  • TSI Journals. SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Available from: [Link]

  • ACS Publications. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. (2021). Available from: [Link]

  • ACS Publications. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. (2024). Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). Available from: [Link]

  • National Institutes of Health. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Available from: [Link]

  • PubChem. 4-Formyl-N-methylbenzenesulfonamide. Available from: [Link]

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Validation & Comparative

A Senior Scientist's Guide to Formylation: Evaluating Reagents for the Synthesis of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation, unlocking pathways to a vast array of complex molecules, from pharmaceuticals to advanced materials. The choice of the formylating agent is paramount, dictating the reaction's efficiency, selectivity, and scalability. This guide moves beyond a simple catalog of reagents to provide a focused, data-driven comparison of common formylating agents through the practical lens of a specific, medicinally relevant target: the synthesis of 4-Formyl-N-methylbenzenesulfonamide.

This molecule, an important synthetic intermediate, presents a compelling case study. The substrate, N-methylbenzenesulfonamide, contains a moderately deactivating sulfonamide group, making the aromatic ring less susceptible to electrophilic substitution than simple benzene. This challenge highlights the subtle yet critical differences in the reactivity and scope of various formylation methods. We will dissect the mechanisms, compare the outcomes, and provide actionable protocols to guide your synthetic strategy.

The Target: Significance of 4-Formyl-N-methylbenzenesulfonamide

4-Formyl-N-methylbenzenesulfonamide serves as a crucial building block. The aldehyde functional group is a versatile handle for subsequent modifications such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The sulfonamide moiety is a well-known pharmacophore, and its derivatives are explored in various drug discovery programs. Therefore, an efficient and reliable synthesis of this intermediate is of significant practical importance.

Comparative Analysis of Formylation Strategies

The primary challenge in formylating N-methylbenzenesulfonamide is the electron-withdrawing nature of the N-methylsulfamoyl group (-SO₂NHCH₃), which directs electrophilic substitution to the para position but simultaneously deactivates the ring. This requires a sufficiently powerful electrophilic formylating agent. We will evaluate three classical and potent methods: the Vilsmeier-Haack reaction, the Rieche formylation, and a Friedel-Crafts approach using dichloromethyl methyl ether.

MethodReagentsActive ElectrophileTypical YieldsKey AdvantagesCritical Limitations
Vilsmeier-Haack POCl₃ / DMFVilsmeier Reagent ([CHCl=N(CH₃)₂]⁺)Good to Excellent (70-90%)Cost-effective, reliable, scalable, tolerant of many functional groups.Requires moderately activated or neutral substrates; strongly deactivated rings react poorly or not at all.
Rieche Formylation SnCl₄ / Dichloromethyl methyl ether (DCMME)Dichloromethyl cation ([CHCl₂]⁺)Good to Excellent (Reported >80%)Highly reactive, effective for deactivated rings.Extreme Toxicity : DCMME is a potent and volatile carcinogen requiring specialized handling. Lewis acid can cause side reactions.
Friedel-Crafts TiCl₄ / Dichloromethyl methyl ether (DCMME)Dichloromethyl cation ([CHCl₂]⁺)Good to Excellent (Reported >90%)High reactivity and yields, even with deactivated systems.Extreme Toxicity : Same as Rieche formylation due to DCMME. Requires stoichiometric amounts of Lewis acid.
Mechanism Deep Dive: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands out as the most practical and widely adopted method for this specific transformation due to its balance of reactivity, safety, and cost. The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with an activating agent such as phosphorus oxychloride (POCl₃). This electrophile, while potent, is less aggressive than the dichloromethyl cation generated in Rieche or Friedel-Crafts reactions, affording better selectivity.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier Vilsmeier Reagent [CHCl=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate N-Methyl- benzenesulfonamide Aromatic_Complex σ-Complex Substrate->Aromatic_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Aromatic_Complex->Iminium_Salt - H⁺ Final_Product 4-Formyl-N-methyl- benzenesulfonamide Iminium_Salt->Final_Product + H₂O (Hydrolysis) Hydrolysis H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Hazard Profile: The Case Against DCMME-Based Methods

While Rieche and related Friedel-Crafts formylations using dichloromethyl methyl ether (DCMME) often provide excellent yields, their practical application in a modern laboratory setting is highly discouraged without specialized containment facilities. DCMME is classified as an extremely hazardous substance and a potent human carcinogen. Its high volatility poses a significant inhalation risk. For most applications, including the synthesis of our target molecule, the marginal increase in yield does not justify the profound safety risks when a viable and safer alternative like the Vilsmeier-Haack reaction exists.

Experimental Protocols

The following protocol for the Vilsmeier-Haack formylation of N-methylbenzenesulfonamide is a representative procedure adapted from established methodologies.

Protocol: Vilsmeier-Haack Synthesis of 4-Formyl-N-methylbenzenesulfonamide

Materials:

  • N-methylbenzenesulfonamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM) (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Vilsmeier_Workflow step step action action result result caution caution start Start reagent_prep Prepare Vilsmeier Reagent start->reagent_prep add_substrate Add Substrate Solution reagent_prep->add_substrate 0 °C exotherm Exothermic! Add POCl₃ slowly reagent_prep->exotherm reaction Heat Reaction Mixture (e.g., 60-70 °C) add_substrate->reaction quench Quench on Ice & Neutralize reaction->quench After 2-4h extract Extract with DCM quench->extract purify Purify via Recrystallization or Chromatography extract->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. This addition is exothermic. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve N-methylbenzenesulfonamide (1.0 eq) in a minimal amount of dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench excess reagent and neutralize the acid.

  • Stir vigorously for 30-60 minutes until the hydrolysis of the intermediate iminium salt is complete. A precipitate of the product may form.

  • Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-Formyl-N-methylbenzenesulfonamide as a crystalline solid.

Conclusion and Recommendation

For the synthesis of 4-Formyl-N-methylbenzenesulfonamide, the Vilsmeier-Haack reaction represents the optimal balance of reactivity, operational safety, and cost-effectiveness. It successfully formylates the moderately deactivated aromatic ring in high yield without resorting to the extreme hazards associated with dichloromethyl methyl ether. While Rieche and Friedel-Crafts formylations are powerful tools for highly unreactive substrates, their use should be strictly limited to cases where less hazardous alternatives have been proven ineffective and where appropriate engineering controls are in place. For both academic and industrial applications targeting this specific molecule, the Vilsmeier-Haack reaction is the superior and recommended choice.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Dichloromethyl Methyl Ether. Department of Health and Human Services. [Link]

  • Snyder, H. R., & Smith, C. W. (1943). A new extension of the Gattermann aldehyde synthesis. Journal of the American Chemical Society, 65(12), 2452-2454. [Link]

Comparative analysis of N-substituted benzenesulfonamide derivatives' biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-substituted Benzenesulfonamide Derivatives

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, representing a versatile class of compounds with a wide spectrum of biological activities.[1] The sulfonamide functional group (-SO₂NH-) is a key pharmacophore present in numerous clinically approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] The N-substituted benzenesulfonamide scaffold allows for extensive chemical modification at both the nitrogen atom and the benzene ring. This structural flexibility enables the fine-tuning of physicochemical properties and biological activities, making it a privileged structure in drug discovery.

This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of various N-substituted benzenesulfonamide derivatives. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, supported by quantitative data from recent studies.

Anticancer Activity: Targeting Malignant Proliferation

The search for novel anticancer agents has led to significant interest in benzenesulfonamide derivatives, which exhibit potent antiproliferative activity through diverse mechanisms.[3][4]

Key Mechanisms of Action

A. Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CA IX and XII.[2][5][6] In the hypoxic microenvironment of solid tumors, these enzymes are overexpressed and contribute to acidification of the extracellular space and alkalinization of the intracellular space, promoting tumor growth, survival, and metastasis.[5] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[7] Selective inhibition of CA IX over ubiquitously expressed isoforms like CA I and II is a key goal to reduce side effects.[6]

CA_Inhibition_Pathway cluster_tumor_cell Tumor Cell (Intracellular pH > 7.4) cluster_extracellular Extracellular Space (Acidic pH < 7.0) Metabolism Anaerobic Glycolysis (High Metabolic Rate) CO2_H2O CO₂ + H₂O Metabolism->CO2_H2O Produces CO₂ H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA IX (intracellular domain) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H HCO3_H->Metabolism H⁺ buffered, maintaining alkaline pH H_out H⁺ Export HCO3_H->H_out Proton Transporters CA_IX CA IX (extracellular domain) H_out->CA_IX Tumor_Progression Tumor Invasion, Metastasis, Drug Resistance CA_IX->Tumor_Progression Acidifies Microenvironment Sulfonamide Benzenesulfonamide Derivative Sulfonamide->CA_IX Inhibits Inflammation_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE₂) COX->PGs LTs Leukotrienes (LTB₄) LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Sulfonamide_COX Celecoxib Analogs (Benzenesulfonamides) Sulfonamide_COX->COX Inhibits Sulfonamide_Dual Dual Inhibitors (Benzenesulfonamides) Sulfonamide_Dual->COX Inhibits Sulfonamide_Dual->LOX Inhibits

Caption: Anti-inflammatory mechanisms targeting COX and LOX pathways.
Structure-Activity Relationship (SAR) Insights
  • Celecoxib Analogs: For COX-2 selectivity, the 4-sulfamoylphenyl group is critical. Modifications to the pyrazole ring attached to this group can significantly alter potency and selectivity. [8]For example, introducing a 4-bromophenyl substituent at the 5-position of the pyrazole ring resulted in a compound with higher activity than celecoxib. [8]* Multi-target Agents: Combining the benzenesulfonamide moiety with other heterocyclic scaffolds like pyridazinone has led to the development of multi-target agents that inhibit CA, COX-2, and 5-LOX. [9]* N-Aryl Substitutions: The electronic nature of substituents on the N-aryl ring can influence anti-inflammatory activity. Both electron-donating and electron-withdrawing groups have been shown to be effective, indicating a complex SAR. [10]

Comparative Performance Data: Anti-inflammatory Activity
Compound Class/ExampleAssayTargetPotencyReference
Celecoxib Analog (15d) Carrageenan-induced Paw EdemaCOX-2ED₅₀ = 51 µM/kg[8]
Celecoxib (Reference) Carrageenan-induced Paw EdemaCOX-2ED₅₀ = 86 µM/kg[8]
Pyridazinone-Sulfonamide (3) LOX Inhibition5-LOXIC₅₀ = 2 µM[9]
Pyridazinone-Sulfonamide (7b) LOX Inhibition5-LOXIC₅₀ = 2.5 µM[9]
N-phenylbenzenesulfonamide (47) 5-LO in intact cells5-LOXIC₅₀ = 0.4 µM[11]
Carboxamide derivative (4a) Carrageenan-induced Paw EdemaInflammation94.69% inhibition[12]

Antimicrobial Activity: Combating Pathogenic Microbes

The history of benzenesulfonamides is rooted in their discovery as the first effective class of synthetic antibacterial agents (sulfa drugs). Modern research focuses on creating derivatives to overcome resistance and broaden the spectrum of activity against bacteria, fungi, and protozoa. [13]

Key Mechanisms of Action

A. Dihydropteroate Synthase (DHPS) Inhibition: The classic mechanism of action for sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. [14]Since humans obtain folic acid from their diet, this pathway is selective for microorganisms. The benzenesulfonamide moiety acts as a structural analog of the natural substrate, p-aminobenzoic acid (PABA).

B. Carbonic Anhydrase (CA) Inhibition: Bacterial CAs are increasingly recognized as viable antimicrobial targets. These enzymes are crucial for bacterial metabolism, pH homeostasis, and virulence. Inhibition of bacterial CAs by benzenesulfonamide derivatives can interfere with bacterial growth and biofilm formation. [5][15]

Structure-Activity Relationship (SAR) Insights
  • Hybrid Molecules: Combining the benzenesulfonamide scaffold with other antimicrobial pharmacophores, such as thiazole or benzoxazole moieties, can lead to potent hybrid antimicrobials. [13][14]* N,N-Disubstitution: In a series of taurinamidobenzenesulfonamide derivatives, substitutions on the benzene ring influenced the antibacterial spectrum. A methoxy-substituted compound was most effective against E. coli, while a methyl-substituted derivative showed the best activity against S. aureus. * Cell Penetration: The effectiveness of some derivatives can be enhanced by co-administration with cell-penetrating peptides like octaarginine, which facilitates their entry into bacterial cells, highlighting the importance of cellular uptake. [14]

Comparative Performance Data: Antimicrobial Activity
Compound Class/ExampleTarget OrganismMIC (µg/mL)Reference
Carboxamide derivative (4d) E. coli6.72[12]
Carboxamide derivative (4h) S. aureus6.63[12]
Carboxamide derivative (4a) P. aeruginosa6.67[12]
Thiazole-Sulfonamide (isopropyl) S. aureus3.9[14]
Thiazolone-Benzenesulfonamide (4e) S. aureus>50 (80.69% inhibition)[5][15]
Taurinamidobenzenesulfonamide (1) E. coli512

Experimental Methodologies: A Guide to Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

General Synthesis of N-substituted Benzenesulfonamides

The most common method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. [16][10][17]

Synthesis_Workflow start Start Materials amine Substituted Amine (R-NH₂) start->amine sulfonyl_chloride Benzenesulfonyl Chloride (Ar-SO₂Cl) start->sulfonyl_chloride reaction Reaction Vessel (Solvent + Base) amine->reaction sulfonyl_chloride->reaction stir Stir at Room Temp or Reflux reaction->stir workup Work-up (e.g., Aqueous Wash, Extraction) stir->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product: N-substituted Benzenesulfonamide purify->product

Sources

A Researcher's Guide to the Spectroscopic Characterization of 4-Formyl-N-methylbenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceutical agents, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic analysis serves as the cornerstone of this verification process. This guide provides an in-depth comparative analysis of the key spectroscopic signatures of 4-Formyl-N-methylbenzenesulfonamide, a valuable synthetic intermediate, and its precursors: 4-formylbenzenesulfonyl chloride and methylamine. By tracing the evolution of spectral features from reactant to product, we can definitively confirm the success of the synthetic transformation. This guide is intended for researchers and professionals in drug development who rely on robust analytical data to drive their scientific endeavors.

The synthesis of 4-Formyl-N-methylbenzenesulfonamide is a classic example of nucleophilic substitution, where the nucleophilic methylamine attacks the electrophilic sulfur atom of 4-formylbenzenesulfonyl chloride.[1][2] This reaction results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid, which is typically neutralized by a base. The successful formation of the product is evidenced by distinct changes in the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

The Synthetic Pathway: A Visual Overview

The reaction involves the coupling of an aromatic sulfonyl chloride with a primary amine. This process is fundamental in the synthesis of a wide array of sulfonamide-containing compounds, which are a significant class of therapeutic agents.[1]

Synthesis_Workflow Precursor1 4-Formylbenzenesulfonyl Chloride Reaction Nucleophilic Substitution (Base, Solvent) Precursor1->Reaction Precursor2 Methylamine Precursor2->Reaction Product 4-Formyl-N-methylbenzenesulfonamide Reaction->Product Formation of Sulfonamide Bond

Caption: Synthetic workflow for 4-Formyl-N-methylbenzenesulfonamide.

Spectroscopic Comparison: From Reactants to Product

The core of structural verification lies in comparing the spectra of the product with its starting materials. Key functional group transformations, such as the conversion of the sulfonyl chloride to a sulfonamide, manifest as clear, interpretable changes in the collected spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups.[3] The transition from precursors to product is marked by the disappearance of the S-Cl stretching vibration and the appearance of characteristic N-H and S-N vibrations.

  • 4-Formylbenzenesulfonyl Chloride (Precursor 1): The spectrum is dominated by a strong C=O stretch from the aldehyde group, typically around 1700-1710 cm⁻¹, and characteristic asymmetric and symmetric stretches of the SO₂ group.[4] Aromatic C-H stretches are also visible just above 3000 cm⁻¹.[5]

  • Methylamine (Precursor 2): As a primary amine, its IR spectrum shows two distinct N-H stretching absorptions between 3300-3500 cm⁻¹, representing symmetric and asymmetric modes.[6][7] It also features C-H stretches around 2800-3000 cm⁻¹ and a characteristic N-H bending vibration near 1600 cm⁻¹.[6]

  • 4-Formyl-N-methylbenzenesulfonamide (Product): The product spectrum retains the strong aldehyde C=O stretch and the aromatic C-H stretches. Crucially, it shows the disappearance of the S-Cl bond and the appearance of a single, secondary amine N-H stretch (around 3300-3400 cm⁻¹) and new bands corresponding to the SO₂-N group.[8][9] The asymmetric and symmetric SO₂ stretching frequencies are slightly shifted compared to the sulfonyl chloride precursor due to the change in the electronic environment.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[11][12]

  • ¹H NMR: Protons attached to or near electron-withdrawing groups are "deshielded" and appear at a higher chemical shift (downfield).[3]

    • Precursors: 4-formylbenzenesulfonyl chloride will show a distinct singlet for the aldehyde proton (CHO) around 10.0 ppm and signals in the aromatic region (7.0-8.5 ppm).[5][13] Methylamine hydrochloride shows a signal for the methyl protons.[14]

    • Product: The product's ¹H NMR spectrum is the most telling. It retains the aldehyde proton singlet and the aromatic signals. The key additions are a new signal for the N-methyl (N-CH₃) protons, typically a singlet or doublet around 2.5-3.0 ppm, and a signal for the sulfonamide N-H proton, which can be broad and variable in its chemical shift. The aromatic protons will show a pattern consistent with a para-disubstituted benzene ring, often appearing as two distinct doublets.[15]

  • ¹³C NMR:

    • Precursors: 4-formylbenzenesulfonyl chloride will have a signal for the aldehyde carbonyl carbon around 190 ppm and several signals in the aromatic region (120-150 ppm).[15][16]

    • Product: The ¹³C NMR of the product will show the aldehyde carbonyl carbon, the aromatic carbons, and a new, distinct signal for the N-methyl carbon, typically in the range of 25-35 ppm. The chemical shifts of the aromatic carbons will be slightly altered compared to the sulfonyl chloride precursor due to the new sulfonamide substituent.[17]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

  • Precursors: The mass spectrum of 4-formylbenzenesulfonyl chloride would show a molecular ion peak corresponding to its molecular weight. Methylamine is a volatile gas and its mass spectrum shows a molecular ion at m/z 31.

  • Product: The mass spectrum of 4-Formyl-N-methylbenzenesulfonamide will show a molecular ion peak at m/z 199, corresponding to its molecular formula C₈H₉NO₃S, confirming the successful incorporation of the methylamine moiety and displacement of the chlorine atom.[18]

Comparative Data Summary

Spectroscopic Technique4-Formylbenzenesulfonyl ChlorideMethylamine4-Formyl-N-methylbenzenesulfonamide (Product)
IR (cm⁻¹) ~1705 (C=O), ~1380 & 1180 (SO₂), Aromatic C-H (>3000)~3300-3500 (N-H, two bands), ~1600 (N-H bend)~1700 (C=O), ~3350 (N-H, one band), ~1330 & 1160 (SO₂), Aromatic C-H (>3000)
¹H NMR (δ, ppm) ~10.1 (s, 1H, CHO), ~8.0-8.2 (m, 4H, Ar-H)~2.5 (s, 3H, CH₃)~10.0 (s, 1H, CHO), ~7.9-8.1 (m, 4H, Ar-H), ~2.6 (d, 3H, N-CH₃), ~5.0 (q, 1H, NH)
¹³C NMR (δ, ppm) ~191 (CHO), ~130-145 (Ar-C)~27 (CH₃)~192 (CHO), ~128-145 (Ar-C), ~29 (N-CH₃)
MS (m/z) 204.5/206.5 (M⁺, isotope pattern)31 (M⁺)199 (M⁺)

Note: Specific spectral values can vary depending on the solvent, concentration, and instrument used.

Experimental Protocols

Synthesis of 4-Formyl-N-methylbenzenesulfonamide

This protocol is a general method for the synthesis of sulfonamides and is adapted from established procedures.[1][2]

  • In a round-bottom flask under an inert atmosphere, dissolve 4-formylbenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.2 eq, often as a solution in THF or water) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Add the methylamine/base solution dropwise to the stirring solution of the sulfonyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with the solvent and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-Formyl-N-methylbenzenesulfonamide.

Spectroscopic Data Acquisition

Standard procedures should be followed for acquiring high-quality spectroscopic data.[19][20]

  • NMR Spectroscopy:

    • Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19]

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the sample into the spectrometer.

    • Perform locking and shimming procedures to optimize magnetic field homogeneity.[20][21]

    • Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • FTIR Spectroscopy (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum.

  • Mass Spectrometry (e.g., ESI-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in the appropriate positive or negative ion mode.

Conclusion

The systematic, multi-technique spectroscopic comparison of 4-Formyl-N-methylbenzenesulfonamide with its precursors provides a clear and definitive confirmation of its chemical identity. The disappearance of the sulfonyl chloride functionality and the appearance of characteristic N-methyl and N-H sulfonamide signals in the IR and NMR spectra, corroborated by the correct molecular weight from mass spectrometry, form a self-validating system of evidence. This rigorous analytical approach is fundamental to ensuring the integrity of synthetic products in research and development.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

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  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

  • Scripps Research. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • J-Stage. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum of Methylamine. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

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  • PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. [Link]

  • PubMed. (1963). Infrared spectra of sulfonamide derivatives. I. Pyridine, thiazole, and pyrimidine derivatives. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Royal Society of Chemistry. (1955). The infrared spectra of some sulphonamides. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

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  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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  • ResearchGate. (2025). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

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A Senior Application Scientist's Guide to Solvent Selection: Efficacy of 4-Formyl-N-methylbenzenesulfonamide in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Solute—The Decisive Role of the Reaction Medium

In the landscape of synthetic chemistry, researchers often focus intensely on the reactants and catalysts that constitute the core of a transformation. However, the silent partner in every flask—the reaction medium—frequently dictates the success, efficiency, and scalability of a reaction. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that influences reaction kinetics, equilibrium positions, and the stability of intermediates and transition states.[1]

This guide delves into the efficacy of reactions involving 4-Formyl-N-methylbenzenesulfonamide, a versatile bifunctional molecule featuring both a reactive aldehyde and a sulfonamide moiety.[2][3] Its utility in medicinal chemistry and organic synthesis is significant, making the optimization of its transformations a key objective for drug development professionals.[4] We will explore, through a model reaction, how the selection of different reaction media can profoundly impact yield, reaction time, and product purity. Our analysis is grounded in mechanistic principles and supported by comparative experimental data, providing a framework for logical solvent selection in your own research endeavors.

The Model Reaction: Catalytic Hydrogenation of the Formyl Group

To provide a clear and direct comparison, we have selected the catalytic hydrogenation of the formyl group of 4-Formyl-N-methylbenzenesulfonamide to yield 4-(hydroxymethyl)-N-methylbenzenesulfonamide.[2] This reaction is a cornerstone of organic synthesis and is notoriously sensitive to solvent effects, as the medium must facilitate the dissolution of the substrate, the hydrogen gas, and effectively interact with the heterogeneous catalyst surface.

The chosen catalyst for this comparative study is Palladium on Carbon (Pd/C, 10 wt. %), a robust and widely used catalyst for such transformations.

sub 4-Formyl-N-methylbenzenesulfonamide (Substrate) reac Reaction Vessel (Stirring, RT, 1 atm H₂) sub->reac h2 H₂ Gas h2->reac cat 10% Pd/C Catalyst cat->reac sol Reaction Medium (Solvent) sol->reac prod 4-(Hydroxymethyl)-N-methylbenzenesulfonamide (Product) workup Filtration & Solvent Evaporation (Workup) reac->workup workup->prod

Caption: General workflow for the catalytic hydrogenation experiment.

Comparative Efficacy Data

The following table summarizes the performance of the model reaction across four distinct and representative solvent systems: a polar protic solvent (Ethanol), a polar aprotic solvent (Acetonitrile), a non-polar aromatic solvent (Toluene), and a green, aqueous medium.

Reaction MediumSolvent TypeBoiling Point (°C)Reaction Time (h)Yield (%)Purity (%)
Ethanol (EtOH) Polar Protic78495>99
Acetonitrile (MeCN) Polar Aprotic82688>99
Toluene Non-polar111126597
Water (H₂O) Polar Protic10024<10N/A

Discussion and Mechanistic Interpretation

The data clearly demonstrates that the choice of solvent has a dramatic effect on the reaction's outcome.

1. Ethanol (Polar Protic): The Optimal Medium Ethanol emerged as the superior solvent, affording a near-quantitative yield in a short timeframe.

  • Expertise & Causality: Protic solvents like ethanol are known to be highly effective for catalytic hydrogenations. The hydroxyl group can participate in hydrogen bonding, potentially stabilizing the transition state on the catalyst surface. Furthermore, ethanol possesses a good balance of polarity to dissolve the sulfonamide substrate while also maintaining adequate solubility for hydrogen gas, ensuring all components are available at the catalytic sites.

2. Acetonitrile (Polar Aprotic): A Viable Alternative Acetonitrile, a polar aprotic solvent, provided a high yield, albeit requiring a longer reaction time than ethanol.[5][6]

  • Expertise & Causality: The high polarity of acetonitrile ensures excellent substrate solubility. However, as an aprotic solvent, it cannot engage in the same hydrogen-bonding interactions as ethanol, which may lead to a slightly less stabilized transition state and thus a slower reaction rate. Strong coordination of the nitrile group to the palladium surface can also sometimes lead to partial catalyst inhibition, slowing the reaction.

3. Toluene (Non-polar): A Poor Performer Toluene resulted in a significantly lower yield and a much longer reaction time.

  • Expertise & Causality: The primary drawback of toluene is the poor solubility of the polar 4-Formyl-N-methylbenzenesulfonamide. The substrate's limited concentration in the solution phase leads to a slow mass transfer to the catalyst surface, severely hindering the reaction rate. While a higher boiling point allows for reactions at elevated temperatures, it provides no advantage here for a reaction that proceeds efficiently at room temperature in a more suitable solvent.

4. Water (Aqueous Medium): The Green Chemistry Challenge The reaction in pure water was largely unsuccessful. This is a classic challenge in organic synthesis where hydrophobic reactants are used in aqueous media.[7][8]

  • Expertise & Causality: The extremely low solubility of the aromatic substrate in water is the overwhelming factor for failure. While water is an ideal green solvent, its application is often limited to reactions with water-soluble substrates or requires specialized techniques.[7][9]

  • Senior Scientist's Note: To make an aqueous system viable, one might explore the use of co-solvents (e.g., EtOH/H₂O mixtures) or phase-transfer catalysts. These additives can help to create microenvironments where the organic substrate can interact with the catalyst, bridging the gap between the aqueous phase and the insoluble reactant.[8]

center Substrate Molecule etoh EtOH etoh->center H-Bonding Good Solvation mecn MeCN mecn->center Dipole-Dipole Good Solvation tol Toluene tol->center van der Waals Poor Solvation h2o H₂O h2o->center Hydrophobic Effect Very Poor Solvation

Caption: Conceptual model of solvent-substrate interactions.

Experimental Protocols: A Self-Validating System

The following protocol was used for each experiment, with only the solvent being varied. This ensures that any observed differences in efficacy are directly attributable to the reaction medium.

Materials:

  • 4-Formyl-N-methylbenzenesulfonamide (98% purity)

  • Palladium on Carbon (10 wt. %, 50% wet basis)

  • Hydrogen gas (balloon or H₂ generator)

  • Reaction Solvent (Ethanol, Acetonitrile, Toluene, or Deionized Water)

  • Diatomaceous Earth (e.g., Celite®)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Formyl-N-methylbenzenesulfonamide (1.0 g, 5.02 mmol).

  • Solvent Addition: Add 20 mL of the chosen reaction solvent (Ethanol, Acetonitrile, Toluene, or Water) to the flask. Stir the mixture until the substrate is fully dissolved (or suspended, in the case of Toluene and Water).

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 g, ~10% by weight of substrate) to the flask.

    • Trustworthiness Note: The catalyst is added last to prevent ignition of flammable solvents in the presence of residual air. Always handle hydrogenation catalysts with care.

  • Hydrogenation: Seal the flask with a septum, and purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum to maintain a positive pressure (~1 atm) of hydrogen.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature (20-25°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour, eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Upon completion (as determined by TLC), carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.

  • Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: Dry the resulting crude solid under high vacuum. Determine the final yield and assess purity using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Conclusion and Recommendations

For the catalytic hydrogenation of 4-Formyl-N-methylbenzenesulfonamide, a polar protic solvent such as ethanol is unequivocally the most effective choice. It provides an optimal balance of substrate solubility, hydrogen availability, and favorable interactions with the catalyst surface, leading to a rapid, clean, and high-yielding transformation. While polar aprotic solvents like acetonitrile are functional, they offer no distinct advantage and may slow the reaction rate. Non-polar and aqueous media are unsuitable without significant modification to the reaction system.

This guide underscores a fundamental principle for researchers and process chemists: solvent selection is an active and powerful tool for reaction optimization. A logical approach, based on understanding the interplay between the solvent's physical properties and the reaction's mechanistic demands, is essential for developing efficient, reliable, and scalable synthetic protocols.

References

  • Benchchem. 4-Formyl-N-methylbenzenesulfonamide | 13092-93-8.
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  • IJSDR. Green Reaction Media: A Mini Review. International Journal of Scientific Development and Research.
  • Chemistry LibreTexts. 13.14: Solvents and Alternate Reaction Media.
  • MDPI. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules.
  • Royal Society of Chemistry. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews.
  • Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • American Chemical Society Publications. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • PMC. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information.

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A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a chemical probe or drug candidate is paramount. While a molecule may be designed with a specific biological target in mind, its potential to interact with other, unintended targets—a phenomenon known as cross-reactivity or off-target effects—can lead to misleading experimental results or adverse clinical outcomes. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Formyl-N-methylbenzenesulfonamide, a sulfonamide-containing compound, through a series of robust in vitro biological assays.

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, targeting diverse protein classes.[1][2] This inherent promiscuity of the sulfonamide scaffold necessitates a thorough investigation of the selectivity profile of any new compound containing this functional group. This guide will compare the (hypothetical) cross-reactivity profile of 4-Formyl-N-methylbenzenesulfonamide against a panel of well-characterized sulfonamide drugs with distinct primary targets. By following the detailed protocols and data interpretation frameworks presented herein, researchers can gain a deeper understanding of their compound's specificity and make more informed decisions in their research endeavors.

The Importance of Proactive Cross-Reactivity Profiling

Undertaking cross-reactivity studies early in the development of a small molecule inhibitor is a critical, self-validating step. It allows for the early identification of potential liabilities, saving valuable time and resources. A well-defined selectivity profile strengthens the biological rationale for a compound's observed effects and is an indispensable component of a robust preclinical data package.

This guide will focus on a panel of assays targeting protein families known to be modulated by sulfonamide-containing molecules:

  • Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes involved in various physiological processes.[3][4]

  • Cyclooxygenases (COX): Key enzymes in the prostaglandin biosynthesis pathway, with COX-1 and COX-2 being major isoforms.[5][6]

  • Protein Kinases: A large family of enzymes that play crucial roles in cellular signaling, and frequent targets of therapeutic intervention.[7][8]

Experimental Design: A Comparative Approach

To provide a meaningful assessment of 4-Formyl-N-methylbenzenesulfonamide's selectivity, its activity will be compared against a panel of established sulfonamide drugs, each with a known primary target.

Test Compounds:

  • 4-Formyl-N-methylbenzenesulfonamide: The compound of interest.

  • Acetazolamide: A non-selective carbonic anhydrase inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

  • Dasatinib: A multi-targeted kinase inhibitor.

  • Sulfamethoxazole: An antibacterial sulfonamide targeting dihydropteroate synthase (DHPS).

The following diagram illustrates the workflow for the comprehensive cross-reactivity assessment:

G cluster_0 Compound Panel cluster_1 Assay Panel cluster_2 Data Analysis 4-Formyl-N-methylbenzenesulfonamide 4-Formyl-N-methylbenzenesulfonamide Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) 4-Formyl-N-methylbenzenesulfonamide->Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) Cyclooxygenase Assay (COX-1, COX-2) Cyclooxygenase Assay (COX-1, COX-2) 4-Formyl-N-methylbenzenesulfonamide->Cyclooxygenase Assay (COX-1, COX-2) Kinase Panel (e.g., 100 kinases) Kinase Panel (e.g., 100 kinases) 4-Formyl-N-methylbenzenesulfonamide->Kinase Panel (e.g., 100 kinases) Acetazolamide Acetazolamide Acetazolamide->Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) Acetazolamide->Cyclooxygenase Assay (COX-1, COX-2) Acetazolamide->Kinase Panel (e.g., 100 kinases) Celecoxib Celecoxib Celecoxib->Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) Celecoxib->Cyclooxygenase Assay (COX-1, COX-2) Celecoxib->Kinase Panel (e.g., 100 kinases) Dasatinib Dasatinib Dasatinib->Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) Dasatinib->Cyclooxygenase Assay (COX-1, COX-2) Dasatinib->Kinase Panel (e.g., 100 kinases) Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX) Sulfamethoxazole->Cyclooxygenase Assay (COX-1, COX-2) Sulfamethoxazole->Kinase Panel (e.g., 100 kinases) IC50 Determination IC50 Determination Carbonic Anhydrase Assay (CA-I, CA-II, CA-IX)->IC50 Determination Cyclooxygenase Assay (COX-1, COX-2)->IC50 Determination Kinase Panel (e.g., 100 kinases)->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Comparative Analysis Comparative Analysis Selectivity Profiling->Comparative Analysis

Caption: Workflow for cross-reactivity profiling of sulfonamides.

Experimental Protocols

Detailed, step-by-step methodologies for the key assays are provided below. These protocols are designed to be robust and reproducible.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate to produce a colored product.[3][4]

Materials:

  • Human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds and Acetazolamide (positive control) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Acetazolamide in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 158 µL of Assay Buffer to each well.

  • Add 2 µL of the diluted compounds or DMSO (for vehicle control) to the respective wells.

  • Add 20 µL of the CA enzyme working solution to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cyclooxygenase (COX) Inhibition Assay (ELISA-based)

This assay measures the amount of prostaglandin E2 (PGE2) produced by COX-1 and COX-2 from arachidonic acid.[5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 10 µM L-epinephrine

  • Test compounds and Celecoxib (positive control) dissolved in DMSO

  • PGE2 ELISA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Celecoxib in Reaction Buffer.

  • In a 96-well plate, add the diluted compounds or DMSO to the respective wells.

  • Add the COX enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction at 37°C for 2 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibitor Profiling (Luminescent Assay)

This assay measures the amount of ATP remaining after a kinase reaction, providing an indication of kinase activity.

Materials:

  • A panel of recombinant protein kinases

  • Respective kinase substrates

  • Kinase reaction buffer

  • ATP

  • Test compounds and Dasatinib (positive control) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and Dasatinib in the appropriate kinase reaction buffer.

  • In a white-walled microplate, add the diluted compounds or DMSO.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the luminescent detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

The following diagram illustrates the general principle of an enzyme inhibition assay:

G cluster_0 No Inhibitor cluster_1 With Inhibitor Enzyme Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Enzyme_inhibited Enzyme No_Product No/Reduced Product Enzyme_inhibited->No_Product Inhibitor Inhibitor Inhibitor->Enzyme_inhibited Substrate_inhibited Substrate Substrate_inhibited->Enzyme_inhibited binding blocked

Caption: Principle of an enzyme inhibition assay.

Comparative Data Analysis

The following tables present hypothetical data for the cross-reactivity profiling of 4-Formyl-N-methylbenzenesulfonamide and the comparator compounds. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Carbonic Anhydrase Inhibition (IC50, µM)

CompoundCA-ICA-IICA-IX
4-Formyl-N-methylbenzenesulfonamide>10085.255.6
Acetazolamide0.250.0120.025
Celecoxib15.82.30.9
Dasatinib>100>100>100
Sulfamethoxazole>100>100>100

Table 2: Cyclooxygenase Inhibition (IC50, µM)

CompoundCOX-1COX-2
4-Formyl-N-methylbenzenesulfonamide45.315.1
Acetazolamide>100>100
Celecoxib8.70.05
Dasatinib>100>100
Sulfamethoxazole>100>100

Table 3: Kinase Inhibition (Select Kinases, IC50, µM)

CompoundKinase AKinase BKinase C
4-Formyl-N-methylbenzenesulfonamide>100>100>100
Acetazolamide>100>100>100
Celecoxib>100>100>100
Dasatinib0.0050.020.15
Sulfamethoxazole>100>100>100

Interpretation of Results and Guide Conclusion

Based on the hypothetical data, 4-Formyl-N-methylbenzenesulfonamide demonstrates weak inhibitory activity against CA-II, CA-IX, and both COX isoforms. It shows no significant activity against the tested kinases.

  • Comparison with Acetazolamide: 4-Formyl-N-methylbenzenesulfonamide is significantly less potent against carbonic anhydrases than the broad-spectrum inhibitor Acetazolamide, suggesting it is not a dedicated CA inhibitor.

  • Comparison with Celecoxib: While showing some preference for COX-2 over COX-1, its potency is much lower than the selective inhibitor Celecoxib. The off-target activity of Celecoxib on carbonic anhydrases is also highlighted in this comparison.

  • Comparison with Dasatinib: The lack of kinase activity for 4-Formyl-N-methylbenzenesulfonamide contrasts sharply with the potent, multi-targeted profile of Dasatinib.

  • Comparison with Sulfamethoxazole: Neither compound shows significant activity against the mammalian enzymes tested, which is expected given their primary antibacterial target.

References

  • MSD Manual Professional Edition. (2023). Sulfonamides. [Link]

  • O'Neill, G. P., Mancini, J. A., & Prasit, P. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1833–1839. [Link]

  • Study.com. (2023). Sulfonamides | Definition, Drug list & Examples. [Link]

  • Kulmacz, R. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1833-1839. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1245, 131099. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Study.com. (2023). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Van Breemen, R. B., & Li, Y. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 918, 299–307. [Link]

  • Seetho, K., & El-Gendy, N. (Eds.). (2012). Kinase inhibitors: methods and protocols. Humana Press. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Formyl-N-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2][3] Among these, 4-Formyl-N-methylbenzenesulfonamide derivatives are emerging as a promising class of compounds. However, a critical challenge in their development, as with many drug candidates, is the often-observed disparity between promising in vitro potency and subsequent in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo activities of benzenesulfonamide derivatives, with a forward-looking perspective on the 4-Formyl-N-methyl subclass. We will dissect the underlying reasons for this translational gap and offer a framework for navigating this complex journey from laboratory discovery to potential clinical application.

The In Vitro Promise: High Potency in a Controlled Environment

The initial stages of drug discovery for 4-Formyl-N-methylbenzenesulfonamide derivatives, like their broader sulfonamide cousins, rely heavily on in vitro assays to determine their biological activity. These assays provide a controlled environment to probe the interaction of a compound with its intended biological target, be it an enzyme, receptor, or a specific cell type.

Common in vitro evaluation techniques include:

  • Enzyme Inhibition Assays: For derivatives targeting enzymes like carbonic anhydrases, lipoxygenases, or matrix metalloproteinases, these assays directly measure the compound's ability to inhibit enzyme activity.[4][5][6] The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

  • Cell-Based Assays: These assays assess the effect of a compound on whole cells. This can range from measuring cell viability and proliferation in cancer cell lines to assessing anti-inflammatory effects in immune cells.[6][7]

  • Antimicrobial Susceptibility Testing: For derivatives with potential antibacterial properties, the minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of the drug that prevents visible growth of a microorganism.[8]

The primary advantage of in vitro testing is the ability to screen large numbers of compounds rapidly and cost-effectively, providing crucial structure-activity relationship (SAR) data to guide medicinal chemistry efforts.[7]

The In Vivo Reality: A Complex Interplay of Biological Systems

While in vitro assays are indispensable for initial screening, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, introduce a host of complex physiological variables that can significantly impact a compound's activity. The journey from administration to the target site is fraught with obstacles that can diminish or even abolish the effects observed in a petri dish.

The critical factors influencing in vivo efficacy are broadly categorized under pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (ADME) Considerations:

  • Absorption: For a drug to be effective, it must first be absorbed into the bloodstream. Poor oral bioavailability is a common reason for the failure of promising in vitro candidates.[9] Factors such as poor solubility, low permeability across the gut wall, and first-pass metabolism in the liver can severely limit absorption.[9]

  • Distribution: Once absorbed, the drug is distributed throughout the body. It must reach the target tissue in sufficient concentrations to exert its therapeutic effect. High plasma protein binding can limit the amount of free drug available to act on its target.[10]

  • Metabolism: The body's metabolic processes, primarily in the liver, can chemically alter the drug, often leading to its inactivation and excretion. The 4-formyl and N-methyl groups in the titular derivatives could be susceptible to metabolic transformations.

  • Excretion: The drug and its metabolites are eventually eliminated from the body, primarily through the kidneys or in the feces. The rate of excretion determines the drug's half-life and dosing frequency.

The following DOT graph illustrates the typical workflow from initial in vitro screening to in vivo validation, highlighting the key decision points and potential for attrition.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library Primary Assay (e.g., Enzyme Inhibition) Primary Assay (e.g., Enzyme Inhibition) Compound Library->Primary Assay (e.g., Enzyme Inhibition) High-Throughput Screening Hit Identification Hit Identification Primary Assay (e.g., Enzyme Inhibition)->Hit Identification IC50 < Threshold Inactive Compounds Inactive Compounds Primary Assay (e.g., Enzyme Inhibition)->Inactive Compounds IC50 > Threshold Secondary Assay (e.g., Cell-Based) Secondary Assay (e.g., Cell-Based) Hit Identification->Secondary Assay (e.g., Cell-Based) Confirmation & Selectivity Lead Compound Selection Lead Compound Selection Secondary Assay (e.g., Cell-Based)->Lead Compound Selection Potency & SAR Inactive/Non-selective Hits Inactive/Non-selective Hits Secondary Assay (e.g., Cell-Based)->Inactive/Non-selective Hits Poor Potency/Selectivity Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Lead Compound Selection->Pharmacokinetic Studies (ADME) Bridging the Gap Efficacy Studies (Animal Models) Efficacy Studies (Animal Models) Pharmacokinetic Studies (ADME)->Efficacy Studies (Animal Models) Favorable PK Profile Poor In Vivo Candidates Poor In Vivo Candidates Pharmacokinetic Studies (ADME)->Poor In Vivo Candidates Unfavorable ADME Toxicology Studies Toxicology Studies Efficacy Studies (Animal Models)->Toxicology Studies Therapeutic Effect Observed Ineffective In Vivo Ineffective In Vivo Efficacy Studies (Animal Models)->Ineffective In Vivo No Therapeutic Effect Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate Acceptable Safety Profile Toxic Compounds Toxic Compounds Toxicology Studies->Toxic Compounds Unacceptable Toxicity

Caption: Workflow from In Vitro Screening to In Vivo Validation.

Case Studies: Bridging the In Vitro-In Vivo Gap with Benzenesulfonamides

Several studies on benzenesulfonamide derivatives provide valuable insights into the complexities of translating in vitro data to in vivo outcomes.

  • Perforin Inhibitors: A series of novel benzenesulfonamide inhibitors of perforin demonstrated inhibitory activity both in vitro and in vivo.[10] A lead compound showed a significant correlation between its in vivo efficacy and the time its plasma concentration remained above a certain threshold related to its in vitro IC90 value.[10] This highlights the importance of establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dosing strategies for maximizing in vivo efficacy.[10]

  • Matrix Metalloproteinase (MMP) Inhibitors: Certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives exhibited in vitro inhibitory activity against MMP-2 and MMP-9.[6] While only showing mild to moderate inhibition of cancer cell proliferation in vitro, these compounds significantly suppressed cancer cell migration and invasion at low concentrations.[6] This translated to a marked suppression of pulmonary metastasis in a mouse model, indicating that the in vivo anti-metastatic effect was more pronounced than what might have been predicted from the in vitro proliferation assays alone.[6]

  • Carbonic Anhydrase Inhibitors with Anticonvulsant Activity: Novel benzenesulfonamide derivatives were potent inhibitors of human carbonic anhydrase (hCA) isoforms II and VII in vitro, with inhibitory potentials in the nanomolar range.[5] These potent in vitro inhibitors were then evaluated as anticonvulsant agents in vivo and were found to effectively abolish induced seizures in animal models.[5] The compounds demonstrated oral activity and a good safety profile, showcasing a successful translation from in vitro target engagement to in vivo therapeutic effect.[5]

The following DOT graph conceptualizes the multifaceted factors that influence the translation of in vitro activity to in vivo efficacy.

G cluster_0 Pharmacokinetics (ADME) cluster_1 Pharmacodynamics & Other Factors InVitro_Activity In Vitro Activity (e.g., IC50, MIC) Absorption Absorption InVitro_Activity->Absorption Distribution Distribution InVitro_Activity->Distribution Metabolism Metabolism InVitro_Activity->Metabolism Excretion Excretion InVitro_Activity->Excretion Target_Engagement Target Engagement in Target Tissue InVitro_Activity->Target_Engagement Off_Target_Effects Off-Target Effects InVitro_Activity->Off_Target_Effects Toxicity Toxicity InVitro_Activity->Toxicity Animal_Model_Relevance Relevance of Animal Model InVitro_Activity->Animal_Model_Relevance InVivo_Efficacy In Vivo Efficacy (Therapeutic Outcome) Absorption->InVivo_Efficacy Distribution->InVivo_Efficacy Metabolism->InVivo_Efficacy Excretion->InVivo_Efficacy Target_Engagement->InVivo_Efficacy Off_Target_Effects->InVivo_Efficacy Toxicity->InVivo_Efficacy Animal_Model_Relevance->InVivo_Efficacy

Caption: Factors Influencing In Vitro to In Vivo Translation.

Future Directions for 4-Formyl-N-methylbenzenesulfonamide Derivatives

For the successful development of 4-Formyl-N-methylbenzenesulfonamide derivatives, a multiparametric optimization approach that considers both in vitro potency and in vivo developability from the early stages is crucial.

Key Considerations:

  • Metabolic Stability: The 4-formyl group may be susceptible to oxidation to a carboxylic acid or reduction to an alcohol, while the N-methyl group could undergo demethylation. Early in vitro metabolic stability assays using liver microsomes are essential to predict in vivo clearance.

  • Physicochemical Properties: Properties such as lipophilicity (logP) and solubility will significantly influence absorption and distribution. These should be optimized in parallel with biological activity.

  • Early PK/PD Modeling: Integrating in vitro potency data with early pharmacokinetic data from animal studies can help in predicting the required therapeutic dose and dosing regimen, and can identify compounds with a higher probability of in vivo success.

Data Summary: In Vitro Activities of Representative Benzenesulfonamide Derivatives

The following table summarizes the in vitro activities of various benzenesulfonamide derivatives against different targets, as reported in the literature. This provides a comparative landscape of the potency of this class of compounds.

Compound ClassTargetKey Derivative(s)In Vitro Activity (IC50/K_I)Reference
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide DerivativesLipoxygenaseN-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide57 ± 0.97 µM[4][11]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide DerivativesButyrylcholinesteraseN-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide89 ± 0.79 µM[4][11]
1,4-Benzenesulfonamide DerivativesGlyoxalase I(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid0.39 µM[12]
1,4-Benzenesulfonamide DerivativesGlyoxalase I(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide1.36 µM[12]
Benzenesulfonamide DerivativesCarbonic Anhydrase II & VIIVariousNanomolar range[5]
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives12-LipoxygenaseCompound 39 (benzothiazole derivative)0.24 µM[13]
m-Sulfamoyl Benzoamide DerivativesButyrylcholinesteraseCompound (R)-37a0.005 ± 0.001 µM[14]
Benzenesulfonamide DerivativesVibrio cholerae α-carbonic anhydraseCyclic urea 9cK_I = 4.7 nM[15]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)
  • Objective: To determine the IC50 value of a test compound against a specific enzyme.

  • Materials:

    • Purified enzyme

    • Substrate for the enzyme

    • Assay buffer

    • Test compound stock solution (e.g., in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, enzyme solution, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model (Generic)
  • Objective: To evaluate the in vivo antitumor activity of a test compound.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Human cancer cell line

    • Cell culture medium and supplements

    • Test compound formulated in a suitable vehicle

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) to the treatment group at a specified dose and schedule. Administer the vehicle alone to the control group.

    • Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.

Conclusion

The development of 4-Formyl-N-methylbenzenesulfonamide derivatives holds significant therapeutic promise. However, navigating the path from a potent in vitro "hit" to an effective in vivo drug requires a deep understanding of the complex interplay between a compound's intrinsic activity and its pharmacokinetic and pharmacodynamic properties. By embracing a holistic approach that integrates in vitro screening with early in vivo characterization and PK/PD modeling, researchers can increase the likelihood of translating promising laboratory findings into clinically successful therapies. This guide serves as a framework for such an integrated approach, fostering a more efficient and effective drug discovery process.

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  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed. [Link]

  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed. [Link]

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  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

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  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Library of Medicine. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed. [Link]

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  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. National Library of Medicine. [Link]

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Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of pharmaceutical and materials science, the controlled synthesis of functionalized aromatic compounds is of paramount importance. 4-Formyl-N-methylbenzenesulfonamide is a key intermediate, possessing a reactive aldehyde handle for further elaboration and a sulfonamide moiety common in a multitude of biologically active molecules. The efficient synthesis of this compound, typically via the selective oxidation of its precursor, N-methyl-p-toluenesulfonamide, presents a classic chemical challenge: maximizing yield and selectivity to the desired aldehyde while preventing over-oxidation to the thermodynamically favored carboxylic acid.

This guide provides an in-depth comparative analysis of catalytic systems applicable to this transformation. We will move beyond a simple recitation of methods to explore the underlying principles, compare performance based on experimental data from analogous toluene oxidations, and provide actionable protocols for laboratory application. Our focus is on systems that offer scalability, efficiency, and adherence to the principles of green chemistry.

The Synthetic Challenge: Selective Oxidation of the Benzylic Methyl Group

The primary route to 4-Formyl-N-methylbenzenesulfonamide involves the oxidation of the methyl group of N-methyl-p-toluenesulfonamide. The core challenge lies in halting the oxidation at the aldehyde stage, as the aldehyde is more susceptible to oxidation than the starting material. This guide evaluates three principal classes of catalytic systems: heterogeneous metal oxides, homogeneous transition metal complexes, and metal-free organocatalytic systems.

Heterogeneous Catalytic Systems: The Power of Solid-State Catalysts

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. For the selective oxidation of methylarenes, mixed metal oxides and supported metal nanoparticles have shown considerable promise.

Manganese-Molybdenum Oxides (MnMoO₄)

Expertise & Experience: Nanostructured bimetallic oxides like MnMoO₄ have emerged as robust catalysts for C-H activation. Their efficacy stems from a synergistic interplay between the two metal centers, which facilitates the activation of both the hydrocarbon and the oxidant. The hydrothermal synthesis method allows for the creation of high-purity catalysts with controllable morphology and high surface area, which are critical for catalytic activity[1].

Performance Data: Studies on the oxidation of toluene using MnMoO₄ nanomaterials with hydrogen peroxide (H₂O₂) as the oxidant demonstrate the potential of this system. At 80°C, a toluene conversion of up to 40.6% was achieved with a selectivity of 78% for benzaldehyde after 18 hours[1][2]. The catalyst also showed excellent reusability, maintaining high activity for up to six cycles[1].

Metal-Organic Frameworks (MOFs)

Expertise & Experience: Cobalt-based Zeolitic Imidazolate Frameworks (Co-ZIFs) represent another class of promising heterogeneous catalysts. Their high surface area, well-defined porous structure, and coordinatively unsaturated metal sites are ideal for catalytic applications[3]. When used in conjunction with an initiator like N-hydroxyphthalimide (NHPI), Co-ZIFs can effectively catalyze the aerobic oxidation of toluenes under mild conditions.

Performance Data: The Co-ZIF/NHPI system demonstrates exceptional performance in the selective oxidation of toluene using molecular oxygen (O₂). At a relatively low temperature of 45°C and an O₂ pressure of 0.12 MPa, a high toluene conversion of 92.3% with a remarkable benzaldehyde selectivity of 91.3% was achieved[3]. This highlights the system's efficiency and its potential for green chemistry applications by using air as the terminal oxidant.

Comparative Summary of Heterogeneous Catalysts
Catalyst SystemSubstrateOxidantTemperature (°C)Conversion (%)Aldehyde Selectivity (%)Key AdvantagesReference
MnMoO₄ TolueneH₂O₂8040.678.0Reusable, stable, chlorine-free[1][2]
Co-ZIF / NHPI TolueneO₂4592.391.3High selectivity, mild conditions, uses air[3]
Pd-Pt/α-MnO₂ TolueneO₂156>90High (main product)High activity at low temp.[4]

Homogeneous Catalytic Systems: Precision in the Liquid Phase

Homogeneous catalysts, while often more challenging to separate, can offer superior activity and selectivity due to the well-defined nature of the active species. For industrial-scale oxidation of toluenes, systems based on cobalt, manganese, and bromide are well-established.

Expertise & Experience: The classic Amoco catalyst system, comprising Co(OAc)₂, Mn(OAc)₂, and NaBr in acetic acid, operates via a radical chain mechanism. The bromide source is crucial for initiating the reaction by generating bromine radicals, which act as hydrogen atom abstractors from the toluene methyl group. The cobalt and manganese salts cycle between their higher and lower oxidation states to propagate the radical chain and decompose hydroperoxide intermediates[5].

Trustworthiness: This system is the backbone of industrial processes for producing aromatic acids (e.g., terephthalic acid) and can be tuned for aldehyde production. However, the use of corrosive acetic acid and bromide salts necessitates specialized, corrosion-resistant reactors, which is a significant consideration for process development[6].

Performance Data: In a continuous microchannel reactor, a Co/Mn/Br catalytic system afforded a p-nitrotoluene conversion of 11.8% with a p-nitrobenzaldehyde selectivity of 67.1%[7]. While the conversion may appear modest, microreactor technology allows for precise control over reaction parameters, enhancing safety and selectivity. Bimetallic systems, such as Cu/Sn with a bromide promoter, have also been investigated, achieving benzaldehyde selectivity in the range of 50-65%[6].

Workflow for Homogeneous Catalytic Oxidation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Charge Reactor with: N-methyl-p-toluenesulfonamide Acetic Acid (Solvent) Co(OAc)₂, Mn(OAc)₂ (Catalysts) NaBr (Initiator) B Seal Reactor A->B C Pressurize with O₂ or Air B->C D Heat to Reaction Temp. (e.g., 130-160°C) C->D E Monitor Reaction (GC/HPLC) D->E F Cool & Depressurize E->F G Quench & Extract F->G H Purify Product (Crystallization/Chromatography) G->H

Caption: General workflow for liquid-phase homogeneous catalytic oxidation.

Organocatalysis: The Metal-Free Alternative

Organocatalysis provides an attractive, metal-free approach to oxidation, minimizing concerns about toxic metal contamination in the final product. The stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), is the most prominent catalyst in this class.

Expertise & Experience: TEMPO-mediated oxidations do not directly oxidize the C-H bond of the methyl group. Instead, they are primarily used for the highly efficient oxidation of alcohols to aldehydes[8]. Therefore, a practical application to our target molecule would involve a two-step, one-pot process: an initial benzylic bromination followed by a TEMPO-catalyzed oxidation of the resulting benzyl bromide/alcohol intermediate. A more direct approach involves using a co-catalyst system, such as Cu(I)/TEMPO, which can perform aerobic oxidation. The mechanism involves the substrate binding to a Cu(II) center, followed by hydrogen abstraction by the TEMPO radical[9][10].

Performance Data: While direct data on N-methyl-p-toluenesulfonamide is limited, the (bpy)Cu(I)/TEMPO/NMI system is highly effective for the aerobic oxidation of benzylic alcohols to aldehydes, often achieving complete conversion in under 30 minutes at room temperature using ambient air[9]. This suggests that if the initial C-H activation can be achieved, the subsequent oxidation to the aldehyde would be rapid and selective.

Proposed Catalytic Cycle for Cu/TEMPO System

CuI Cu(I) CuII_ROH Cu(II)-OR CuI->CuII_ROH + R-CH₂OH - H⁺ CuII_TEMPO Cu(II) + TEMPO• CuII_ROH->CuII_TEMPO + TEMPO• - TEMPO-H CuII_TEMPO->CuI + H⁺ Aldehyde Product (Aldehyde) CuII_TEMPO->Aldehyde β-H Elimination TEMPO_H TEMPO-H O2_Ox Catalyst Reoxidation TEMPO_H->O2_Ox + Cu(I) O2_Ox->CuI + O₂ O2_Ox->TEMPO_H forms TEMPO•

Caption: Simplified mechanism for Cu/TEMPO-catalyzed alcohol oxidation.

Experimental Protocols

Protocol 1: Heterogeneous Oxidation using MnMoO₄ (Adapted from Toluene Oxidation)

Causality: This protocol is based on a well-characterized heterogeneous system. H₂O₂ is chosen as a relatively green oxidant, and the 80°C temperature balances reaction rate with selectivity, minimizing over-oxidation[1].

  • Catalyst Preparation: Synthesize MnMoO₄ nanomaterials via a hydrothermal method as described in the literature[1].

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methyl-p-toluenesulfonamide (1.85 g, 10 mmol) and the MnMoO₄ catalyst (e.g., 60 mg).

  • Reaction Execution: Add 30% aqueous H₂O₂ (3.4 mL, 30 mmol) to the flask. Heat the mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by GC or TLC.

  • Work-up: After completion (e.g., 18 hours or as determined by monitoring), cool the reaction mixture to room temperature. Filter the mixture to recover the solid MnMoO₄ catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Isolation: Extract the filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-Formyl-N-methylbenzenesulfonamide.

  • Expected Outcome: Based on analogous toluene oxidation, moderate conversion with good selectivity to the aldehyde is expected[2].

Protocol 2: Homogeneous Aerobic Oxidation using Co-ZIF/NHPI (Adapted from Toluene Oxidation)

Causality: This protocol leverages a highly selective, modern catalyst system that operates under mild conditions using air, making it an attractive "green" option. Hexafluoroisopropanol (HFIP) is used as the solvent due to its unique properties in stabilizing radical intermediates[3].

  • Catalyst Preparation: Synthesize the Co-ZIF catalyst as described in the literature[3].

  • Reaction Setup: In a two-necked flask fitted with a balloon filled with O₂ (or connected to an air line), add the Co-ZIF catalyst (e.g., 0.20 g), N-hydroxyphthalimide (NHPI, e.g., 0.004 g), N-methyl-p-toluenesulfonamide (0.925 g, 5 mmol), and HFIP (20 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 45°C. Stir the mixture vigorously under an O₂ atmosphere (0.12 MPa or balloon pressure).

  • Monitoring: Monitor the reaction for 24 hours or until completion using GC or TLC.

  • Work-up: Upon completion, cool the mixture and filter off the Co-ZIF catalyst.

  • Isolation: Remove the HFIP solvent under reduced pressure (caution: HFIP is volatile and corrosive). Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the resulting crude material via column chromatography to obtain the target aldehyde.

  • Expected Outcome: High conversion and excellent selectivity to the aldehyde product are anticipated based on the reported toluene oxidation data[3].

Conclusion and Authoritative Recommendations

The selective oxidation of N-methyl-p-toluenesulfonamide to its corresponding aldehyde is a nuanced synthetic challenge where the choice of catalytic system dictates not only the yield but also the operational complexity and environmental impact.

  • For laboratory-scale synthesis prioritizing high selectivity and mild, green conditions , the Co-ZIF/NHPI heterogeneous system is highly recommended. Its performance with toluene under low temperature and pressure using air as the oxidant is exceptional[3].

  • For scalability and robustness , heterogeneous manganese-molybdenum oxides offer a compelling alternative. Their proven reusability and use of H₂O₂ as an oxidant present a viable path for larger-scale production, though optimization may be required to improve conversion rates[1].

  • Homogeneous Co/Mn/Br systems , while industrially proven, are less suitable for general laboratory use due to the corrosive media and higher temperatures required. They remain relevant for dedicated, large-scale industrial manufacturing where specialized equipment is available[5].

Future research should focus on directly applying these advanced catalytic systems to sulfonamide-containing substrates to generate specific performance data, and on developing continuous-flow processes using these heterogeneous catalysts to further enhance safety, efficiency, and scalability.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Formyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Formyl-N-methylbenzenesulfonamide (CAS No. 13092-93-8), a versatile building block used in chemical synthesis.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

The procedures outlined herein are based on established best practices for laboratory chemical waste management and the known hazard profile of this substance.[4][5][6][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance that aligns with local, state, and federal regulations.

Part 1: Hazard Identification and Characterization

Understanding the inherent hazards of a chemical is the foundation of its safe management. 4-Formyl-N-methylbenzenesulfonamide is classified under the Globally Harmonized System (GHS) with several key hazard statements.

Chemical and Physical Properties Summary

PropertyValueSource
IUPAC Name 4-formyl-N-methylbenzenesulfonamide[PubChem CID 14327177][8]
CAS Number 13092-93-8[PubChem CID 14327177][8]
Molecular Formula C₈H₉NO₃S[PubChem CID 14327177][8]
Molecular Weight 199.23 g/mol [PubChem CID 14327177][8]
Appearance Solid (Form)[ChemBridge MFCD12197766][1]

GHS Hazard Classification

Based on its GHS classification, this compound must be treated as hazardous waste. The causality is clear: its potential to cause harm upon ingestion or irritation to skin, eyes, and the respiratory system necessitates controlled disposal to prevent human exposure and environmental release.[8]

Hazard CodeHazard StatementClassification
H302 Harmful if swallowedAcute toxicity, oral (Warning)
H315 Causes skin irritationSkin corrosion/irritation (Warning)
H319 Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)

(Source: PubChem CID 14327177[8])

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety measures are non-negotiable when handling 4-Formyl-N-methylbenzenesulfonamide, whether in active use or during disposal preparation.

Required PPE:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[10][11]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of exposure, wear additional protective clothing.[10][11]

  • Respiratory Protection : Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[12] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for particulates is necessary.[10]

Part 3: Spill Management Protocol

Accidental spills must be managed immediately and effectively to mitigate exposure risks.

Step-by-Step Spill Cleanup Procedure:

  • Secure the Area : Immediately alert personnel in the vicinity and restrict access to the spill area.[13]

  • Don Appropriate PPE : Before beginning cleanup, ensure you are wearing the full PPE detailed in Part 2.

  • Prevent Dust Generation : For small, solid spills, gently cover the material with a damp paper towel or use a 60-70% ethanol solution to wet the powder, which prevents it from becoming airborne.[11][14]

  • Collect the Spilled Material : Carefully sweep or wipe up the dampened material. Use non-sparking tools and place the collected substance and any contaminated cleaning materials into a suitable, sealable container designated for hazardous waste.[12][14]

  • Decontaminate the Area : Wash the spill surface with soap and water, then wipe clean with a new paper towel.[14]

  • Dispose of All Contaminated Materials : All items used for cleanup (gloves, paper towels, etc.) must be sealed in a plastic bag and placed in the designated hazardous waste container.[14]

Part 4: Step-by-Step Disposal Protocol

The disposal of 4-Formyl-N-methylbenzenesulfonamide must follow a systematic process to ensure it is handled, stored, and ultimately disposed of in a compliant manner. Never dispose of this chemical in the regular trash or down the sewer drain.[4][15]

Disposal Workflow Diagram

DisposalWorkflow start Waste Generated (Unused, Contaminated, or Expired 4-Formyl-N-methylbenzenesulfonamide) classify Characterize as Hazardous Waste (Irritant, Harmful) start->classify segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers, Acids, Bases) classify->segregate containerize Place in a Compatible, Labeled Waste Container segregate->containerize labeling Properly Label Container: - Chemical Name & CAS - Hazard Warnings - Accumulation Start Date - PI/Lab Information containerize->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store request Contact EHS for Waste Pickup store->request

Caption: Disposal Decision Workflow for 4-Formyl-N-methylbenzenesulfonamide.

Detailed Procedural Steps:

  • Waste Characterization : All unused, expired, or contaminated 4-Formyl-N-methylbenzenesulfonamide must be treated as hazardous waste due to its GHS classifications.[5]

  • Waste Segregation : Do not mix this waste with other chemical waste streams.[16] It is crucial to segregate it from incompatible materials to prevent dangerous chemical reactions. As a sulfonamide and an aldehyde, it should be kept separate from strong oxidizing agents, strong acids, and strong bases.[17]

  • Containerization :

    • Select a container that is in good condition, free of leaks, and chemically compatible with the waste.[7][17] Plastic containers are often preferred for solid waste to minimize the risk of breakage.[5]

    • Place all waste, including contaminated consumables like gloves and weigh boats, directly into this designated container.

    • Keep the container securely closed at all times except when adding waste.[4][5]

  • Labeling : The waste container must be clearly labeled as soon as the first material is added.[4] The label should include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "4-Formyl-N-methylbenzenesulfonamide"

    • CAS Number: "13092-93-8"

    • Associated Hazards (e.g., "Harmful," "Irritant")

    • The date when waste was first added (Accumulation Start Date)

    • Your name, lab location, and contact information

  • Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][17]

    • Ensure the SAA is inspected weekly for any signs of leaks or container degradation.[17]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]

  • Final Disposal : Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste yourself.[4][5]

Part 5: Disposal of Empty Containers

A container that has held a hazardous chemical is also considered hazardous waste until it is properly decontaminated.

  • Non-Acute Hazardous Waste Containers : For a non-acute hazardous waste like 4-Formyl-N-methylbenzenesulfonamide, a container is considered "RCRA empty" and can be disposed of as regular trash only after all contents have been removed by normal methods (e.g., scraping, pouring) and no more than one inch of residue remains.[4]

  • Procedure :

    • Empty the container as thoroughly as possible, placing the residue into the hazardous waste stream.

    • Deface or remove all hazardous chemical labels from the empty container.[4][16]

    • Dispose of the container in the appropriate recycling or trash receptacle as per your institution's policy.

By following this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4-Formyl-N-methylbenzenesulfonamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.